(+)-Medicarpin
Descripción
This compound has been reported in Hedysarum polybotrys, Caragana tibetica, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJSISNDPOJOP-CZUORRHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872005 | |
| Record name | (+/-)-Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33983-40-3, 33983-39-0 | |
| Record name | rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33983-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Medicrpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Medicarpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Integral Role of (+)-Medicarpin in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Medicarpin, a pterocarpan (B192222) phytoalexin predominantly found in legumes, plays a pivotal role in the sophisticated defense mechanisms of plants against pathogenic incursions.[1][2] This technical guide provides a comprehensive examination of this compound's function in plant immunity, detailing its biosynthesis, mechanisms of antifungal action, and its integral role in modulating key defense signaling pathways. This document synthesizes current research to present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the complex biological processes it governs. Understanding the multifaceted role of this compound not only illuminates fundamental aspects of plant-pathogen interactions but also presents opportunities for the development of novel fungicides and therapeutic agents.
Introduction
Plants, being sessile organisms, have evolved a robust innate immune system to defend against a myriad of pathogens. A key component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress.[3] Among these, this compound, an isoflavonoid-derived pterocarpan, has been identified as a critical defense compound in numerous leguminous species, including alfalfa (Medicago sativa) and chickpea (Cicer arietinum).[1] Its accumulation at infection sites directly inhibits pathogen growth and activates broader defense responses, making it a subject of significant interest in plant pathology and drug discovery.[1][4]
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and isoflavonoid (B1168493) pathways. The pathway is initiated by the conversion of L-phenylalanine to 4-coumaroyl-CoA, which then serves as a precursor for the synthesis of the isoflavonoid core. A series of enzymatic reactions, including those catalyzed by isoflavone (B191592) synthase and isoflavone reductase, leads to the formation of the pterocarpan skeleton characteristic of medicarpin.[1]
Antifungal Activity of this compound
This compound exhibits broad-spectrum antifungal activity against a range of plant pathogens. Its primary mechanism of action involves the disruption of fungal cell membranes, leading to increased permeability and ultimately, cell death. Additionally, it can inhibit oxygen uptake and germ tube elongation in fungal spores.[1] The efficacy of this compound varies depending on the fungal species, with some pathogens having evolved detoxification mechanisms.[1]
Table 1: Antifungal Activity of this compound Against Various Plant Pathogens
| Fungal Pathogen | Plant Host | IC50 (µg/mL) | Reference |
| Phytophthora megasperma | Alfalfa | ~135 (0.5 mM) | [1] |
| Helminthosporium carbonum | Red Clover | Not specified | [1] |
| Stemphylium botryosum | Red Clover | Not specified | [1] |
| Erysiphe pisi | Medicago truncatula | Not specified | [4] |
| Trametes versicolor | Dalbergia congestiflora | 150 | [5] |
| Colletotrichum gloeosporioides | (in vitro) | >190 (704 µM) | [6] |
| Colletotrichum lindemuthianum | (in vitro) | >190 (704 µM) | [6] |
Role in Plant Defense Signaling
This compound is not only a direct antimicrobial agent but also a signaling molecule that modulates the plant's defense response. It has been shown to interact with and potentiate the salicylic (B10762653) acid (SA) signaling pathway, a crucial pathway for resistance against biotrophic and hemi-biotrophic pathogens.[1][4]
Interaction with the Salicylic Acid (SA) Pathway
Upon pathogen recognition, plants often accumulate SA, which triggers a downstream signaling cascade leading to the expression of Pathogenesis-Related (PR) genes and the establishment of Systemic Acquired Resistance (SAR). Research has shown that pretreatment of Medicago truncatula with this compound leads to increased SA levels and enhanced expression of SA-associated genes.[4] This suggests a synergistic relationship where this compound and SA work in concert to restrict pathogen growth.[4]
Influence on Gene Expression
The accumulation of this compound is associated with significant changes in the expression of plant defense-related genes. In resistant genotypes of Medicago truncatula, the expression of isoflavonoid biosynthesis genes is induced earlier and to a greater extent compared to susceptible genotypes upon fungal infection.[1] Furthermore, this compound treatment can induce the expression of genes involved in both SA biosynthesis and signaling.
Table 2: Effect of this compound on the Expression of Plant Defense-Related Genes
| Gene | Function | Plant Species | Fold Change in Expression | Reference |
| PAL1 | Phenylalanine ammonia-lyase (SA biosynthesis) | Medicago truncatula | Significantly induced | [7] |
| ICS1 | Isochorismate synthase (SA biosynthesis) | Medicago truncatula | Significantly induced | [7] |
| PR1 | Pathogenesis-related protein 1 (SA signaling marker) | Medicago truncatula | Significantly induced | [8] |
| PR2 | Pathogenesis-related protein 2 (SA signaling marker) | Medicago truncatula | Significantly induced | [8] |
| PR5 | Pathogenesis-related protein 5 (SA signaling marker) | Medicago truncatula | Significantly induced | [8] |
| NRF2 | Nuclear factor erythroid 2-related factor 2 (antioxidant response) | HeLa cells (in vitro) | Increased mRNA level | [9][10] |
| HO-1 | Heme oxygenase-1 (antioxidant response) | HeLa cells (in vitro) | Increased mRNA level | [9][10] |
| GCLC | Glutamate-cysteine ligase catalytic subunit (antioxidant response) | HeLa cells (in vitro) | Increased mRNA level | [9][10] |
| NQO1 | NAD(P)H quinone dehydrogenase 1 (antioxidant response) | HeLa cells (in vitro) | Increased mRNA level | [9][10] |
Experimental Protocols
Extraction and Quantification of this compound using HPLC
This protocol outlines a general method for the extraction and quantification of this compound from plant tissues, adapted from various sources.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Diethyl ether
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and DAD or MS detector
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Extract the powdered tissue with methanol or ethanol (e.g., 10 mL per gram of tissue) by vortexing or sonication. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.
-
Purification (Optional): For cleaner samples, a liquid-liquid extraction with a non-polar solvent like diethyl ether can be performed on the crude extract.
-
Concentration: Evaporate the solvent from the combined supernatants using a rotary evaporator.
-
Reconstitution: Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic or acetic acid (e.g., 0.1%). A typical gradient might start at 20% acetonitrile and increase to 100% over 30-40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at the λmax of this compound (around 287 nm) using a DAD detector, or use a mass spectrometer for more specific detection.
-
Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Antifungal Bioassay
This protocol describes a general method to assess the antifungal activity of this compound.
Materials:
-
Fungal pathogen of interest
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add the desired concentrations of this compound. Ensure the solvent concentration is consistent across all plates, including the control (solvent only).
-
Inoculation: Place a small plug of the fungal mycelium or a suspension of fungal spores in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration that inhibits 50% of fungal growth) can be determined by plotting the percentage of inhibition against the concentration.
Conclusion and Future Perspectives
This compound stands out as a key player in the defense arsenal (B13267) of leguminous plants. Its dual role as a direct antifungal agent and a modulator of the plant's innate immune system underscores its importance in plant-pathogen interactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into this fascinating molecule. Future studies should focus on elucidating the precise molecular targets of this compound in both the plant and the pathogen, exploring its potential for synergistic interactions with other defense compounds, and harnessing its properties for the development of sustainable crop protection strategies and novel therapeutic agents. The detailed understanding of its biosynthetic and signaling pathways also opens avenues for metabolic engineering to enhance disease resistance in agronomically important crops.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of phytoalexins in plant protection [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Botanical Architecture of (+)-Medicarpin: A Guide to Natural Sources and Biosynthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Medicarpin, a pterocarpan (B192222) phytoalexin, has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and bone-protective effects.[1][2][3] As a naturally occurring compound, understanding its botanical origins, biosynthesis, and methods of isolation is critical for advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details established experimental protocols for its extraction and purification, and illustrates key biological and experimental pathways. All quantitative data are aggregated for comparative analysis.
Botanical Origins and Natural Sources
This compound is predominantly biosynthesized by plants belonging to the Fabaceae (legume) family, the third-largest plant family.[1][2] Its presence is particularly characteristic of the Faboideae subfamily, suggesting a specific evolutionary development within this lineage.[1][2] Research has identified medicarpin (B1676140) in at least 19 species across 14 different genera within this subfamily.[1][2]
The compound is not exclusive to plant tissues; it has also been identified as a major constituent of Brazilian red propolis and Jamaican propolis .[1][2] The botanical source for red propolis has been traced to the resinous exudates of Dalbergia ecastaphyllum, which bees collect and process.[1][2]
Medicarpin accumulates in various plant parts, including roots, heartwood, leaves, cotyledons, and seedlings, often in response to biotic or abiotic stressors.[1][2][3] For example, its synthesis can be induced by exposure to copper sulfate (B86663) or by fungal infection.[1][4]
Quantitative Distribution of Medicarpin
The concentration of medicarpin varies significantly between species and even within different tissues of the same plant. While comprehensive comparative data is limited in the literature, specific instances of quantification provide valuable benchmarks.
| Plant Species | Plant Part | Elicitor/Condition | Medicarpin Concentration/Yield | Reference |
| Dalbergia congestiflora | Heartwood | Natural | Inhibitory against T. versicolor at 150 mg/L | [3] |
| Trifolium repens (Ladino Clover) | Callus Culture | p-Chloromercuribenzoic Acid (1 mM) | Accumulation detected at 6 hours, peaking at 36 hours | [5] |
| Engineered Saccharomyces cerevisiae | Culture | Liquiritigenin substrate | 0.82 ± 0.18 mg/L | [6] |
| Engineered Saccharomyces cerevisiae | Culture (Optimized) | Liquiritigenin substrate | 2.05 ± 0.72 mg/L | [6] |
| Canavalia lineata | Pods | Natural | IC₅₀ against MAO-B of 0.45 µM | [7][8] |
Biosynthesis and Regulatory Pathways
Medicarpin is a derivative of the isoflavonoid (B1168493) branch of the phenylpropanoid pathway.[9] Its biosynthesis is a multi-step enzymatic process that has been particularly well-studied in the model legume Medicago truncatula.[1][2][9]
Medicarpin Biosynthetic Pathway
The synthesis begins with the amino acid L-phenylalanine and proceeds through flavonoid and isoflavonoid intermediates to produce the pterocarpan core.[1][2] The key enzymes involved include phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and isoflavone (B191592) synthase (IFS).[1] In some cases, plants store medicarpin precursors, such as isoflavonoid glucosides, in vacuoles, which can be rapidly mobilized for medicarpin synthesis in response to stress.[9][10]
References
- 1. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of the Phytoalexin Medicarpin from Leaflets of Arachis hypogaea and Related Species of the Tribe Aeschynomeneae [agris.fao.org]
- 5. Induction of Medicarpin Biosynthesis in Ladino Clover Callus by p-Chloromercuribenzoic Acid Is Reversed by Dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
The intricate Pathway of (+)-Medicarpin Biosynthesis in Legumes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medicarpin, a pterocarpan (B192222) phytoalexin, is a key player in the defense mechanisms of many leguminous plants. Its accumulation is often induced by various biotic and abiotic stresses, and it exhibits a broad spectrum of antimicrobial and antioxidant activities. This has led to a growing interest in its potential applications in agriculture and medicine. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its potential through metabolic engineering and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, branching into the isoflavonoid (B1168493) pathway. The sequence of enzymatic reactions culminates in the formation of this complex pterocarpan. The pathway is well-studied in model legumes such as Medicago truncatula.
The key enzymes involved in the biosynthesis of this compound from L-phenylalanine are:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate-4-hydroxylase
-
4CL: 4-coumarate-CoA ligase
-
CHS: Chalcone synthase
-
CHR: Chalcone reductase
-
CHI: Chalcone isomerase
-
IFS: Isoflavone (B191592) synthase
-
HI4'OMT: 2,7,4'-trihydroxyisoflavanone (B1247573) 4'-O-methyltransferase
-
I2'H: Isoflavone 2'-hydroxylase
-
IFR: Isoflavone reductase
-
VR: Vestitone reductase
-
DMID: 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) dehydratase
The overall pathway is depicted in the following diagram:
Quantitative Data on this compound and its Precursors
The concentration of this compound and its biosynthetic intermediates can vary significantly depending on the plant tissue, developmental stage, and exposure to elicitors. The following tables summarize available quantitative data from studies on Medicago truncatula.
Table 1: Basal and Elicitor-Induced Levels of this compound and Precursors in Medicago truncatula Cell Cultures
| Compound | Basal Concentration (µg/g FW) | Elicitor-Induced Concentration (µg/g FW) | Elicitor | Reference |
| Liquiritigenin | Not Detected | Trace | Yeast Extract | [1] |
| Daidzein | Not Detected | Trace | Yeast Extract | [1] |
| Formononetin | ~1.5 | ~10 | Yeast Extract | [1] |
| This compound | ~0.5 | ~50 | Yeast Extract | [1] |
Table 2: Levels of this compound and Precursors in different tissues of Medicago truncatula
| Compound | Roots (nmol/g FW) | Leaves (nmol/g FW) | Reference |
| Daidzein | ~20 | Not Detected | [2] |
| Formononetin | ~150 | ~50 | [2] |
| Genistein | ~10 | ~20 | [2] |
| Biochanin A | ~5 | ~10 | [2] |
| This compound | ~5 | Not Detected | [2] |
Table 3: Kinetic Properties of Key Enzymes in this compound Biosynthesis
| Enzyme | Organism | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |
| Vestitone Reductase | Medicago sativa | (3R)-Vestitone | 45 | Not Reported | 6.0 | 30 | [3] |
| DMI Dehydratase | Medicago sativa | DMI | 5 | Not Reported | 6.0 | 30 | [3] |
Signaling Pathways Regulating this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by complex signaling networks, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These signaling molecules are often produced in response to pathogen attack or other stresses, leading to the transcriptional activation of genes encoding the biosynthetic enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.
Quantification of this compound and its Precursors by HPLC-MS/MS
This protocol is adapted from methods described for the analysis of isoflavonoids in Medicago truncatula.[3][4]
1.1. Sample Preparation:
-
Harvest plant tissue (e.g., roots, leaves, cell cultures) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.
-
Extract a known amount of powdered tissue (e.g., 100 mg) with 1 mL of 80% methanol (B129727) by vortexing for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE filter before HPLC-MS/MS analysis.
1.2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compounds, and then return to the initial conditions to re-equilibrate the column. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
1.3. MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each compound of interest need to be determined using authentic standards.
-
Quantification: Generate standard curves for each analyte using serial dilutions of authentic standards. The concentration of each compound in the samples is then calculated based on these standard curves.
Enzyme Assay for Vestitone Reductase (VR)
This protocol is based on the characterization of VR from Medicago sativa.[3]
2.1. Enzyme Extraction:
-
Homogenize elicited plant tissue or cell cultures in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 14 mM 2-mercaptoethanol).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant containing the crude enzyme extract can be used directly for the assay or further purified.
2.2. Assay Mixture (total volume of 200 µL):
-
100 mM Potassium phosphate (B84403) buffer, pH 6.0
-
1 mM NADPH
-
50 µM (3R)-Vestitone (substrate)
-
Enzyme extract (appropriate volume to ensure linearity of the reaction)
2.3. Assay Procedure:
-
Pre-incubate the assay mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate, (3R)-vestitone.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) using a spectrophotometer.
-
The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
-
Alternatively, the reaction can be stopped at different time points by adding an equal volume of ethyl acetate. The product, 7,2'-dihydroxy-4'-methoxyisoflavanol, can then be extracted and analyzed by HPLC.
Gene Expression Analysis by qRT-PCR
This protocol provides a general workflow for analyzing the expression of genes involved in this compound biosynthesis.[5][6]
3.1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
3.2. qRT-PCR:
-
Design gene-specific primers for the target biosynthetic genes (e.g., PAL, CHS, IFS, IFR, VR) and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.
-
The reaction mixture typically contains SYBR Green master mix, forward and reverse primers, and cDNA template.
-
The thermal cycling conditions usually consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.
Subcellular Localization of Biosynthetic Enzymes
Understanding the subcellular localization of the enzymes in the this compound biosynthetic pathway is crucial for comprehending the organization and regulation of this metabolic process.
-
Chalcone Synthase (CHS): Primarily localized in the cytoplasm.[7]
-
Isoflavone Synthase (IFS): A cytochrome P450 enzyme, it is anchored to the cytoplasmic face of the endoplasmic reticulum (ER).[8][9]
-
Isoflavone Reductase (IFR) and Vestitone Reductase (VR): Both are soluble enzymes found in the cytosol.[10]
This compartmentalization suggests a metabolic channeling mechanism where intermediates are efficiently passed from one enzyme to the next.
Conclusion
The biosynthesis of this compound in legumes is a complex and highly regulated process involving a series of enzymatic reactions that are transcriptionally activated in response to environmental cues. This guide has provided a detailed overview of the core pathway, quantitative data on metabolite levels, insights into the regulatory signaling networks, and key experimental protocols. A thorough understanding of this pathway is fundamental for developing strategies to enhance the production of this valuable phytoalexin for agricultural and pharmaceutical applications. Further research to elucidate the kinetic properties of all enzymes in the pathway and to fully map the regulatory networks will undoubtedly open new avenues for the metabolic engineering of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 4. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biologia plantarum: Functional expression and subcellular localization of pea polymorphic isoflavone synthase CYP93C18 [bp.ueb.cas.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of (+)-Medicarpin: A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Medicarpin, a naturally occurring pterocarpan (B192222) phytoalexin found in various legumes, has emerged as a promising therapeutic agent in a range of preclinical studies. Its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-cancer, and bone regenerative properties, have positioned it as a compelling candidate for further drug development. This technical guide provides an in-depth overview of the significant preclinical findings for this compound, with a focus on its therapeutic applications in bone metabolism, oncology, and inflammatory diseases. Detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways are presented to facilitate a comprehensive understanding of its mechanism of action and to guide future research endeavors.
Introduction
This compound is a secondary metabolite produced by plants in response to stress and pathogenic attack. Structurally related to isoflavones, it has been the subject of numerous preclinical investigations to elucidate its therapeutic potential. These studies have revealed a multi-target mode of action, modulating various signaling cascades to exert its beneficial effects. This document serves as a technical resource, consolidating the key preclinical evidence for this compound's efficacy and providing detailed methodological insights for researchers in the field.
Therapeutic Applications and Mechanisms of Action
Bone Regeneration and Osteoporosis
Preclinical studies have robustly demonstrated the osteogenic potential of this compound, suggesting its utility in the treatment of osteoporosis and promoting bone healing.
Mechanism of Action: this compound promotes bone formation through a dual mechanism: stimulating osteoblast differentiation and inhibiting osteoclastogenesis. Key signaling pathways implicated in its osteogenic effects include the p38 mitogen-activated protein kinase (MAPK), estrogen receptor-β (ERβ), bone morphogenetic protein-2 (BMP-2), Wnt/β-catenin, and Notch signaling pathways.[1][2][3] It has been shown to enhance the expression of critical osteogenic markers such as alkaline phosphatase (ALP), Runt-related transcription factor 2 (Runx-2), and osteocalcin.[2] In animal models, this compound treatment has been shown to increase bone mineral density and cortical thickness.[1][4]
Caption: p38 MAPK/ERβ/BMP-2 signaling in osteoblasts.
Caption: Wnt and Notch signaling in bone regeneration.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and animal models.
Mechanism of Action: In bladder cancer, this compound induces G1 cell cycle arrest and triggers the mitochondria-mediated intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as BAK1, Bcl2-L-11, and caspase-3.[5][6] It has also been shown to inhibit the AKT/Bcl2 pathway.[7] In myeloid leukemia cells, it sensitizes them to TRAIL-induced apoptosis by upregulating the death receptor DR5 through the activation of the ROS-JNK-CHOP pathway.[8][9] Studies on lung cancer cells have shown that this compound induces apoptosis by upregulating BAX and Bak1, leading to the cleavage of caspase-3.[7]
Caption: AKT/Bcl2 pathway in bladder cancer.
Anti-Inflammatory and Antioxidant Effects
This compound exhibits potent anti-inflammatory and antioxidant properties, suggesting its potential in managing inflammatory diseases like rheumatoid arthritis.
Mechanism of Action: In a mouse model of collagen-induced arthritis, this compound treatment reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while increasing the level of the anti-inflammatory cytokine IL-10.[10] Its antioxidant effects are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This compound induces the transcriptional activity of NRF2, leading to the upregulation of antioxidant genes like HO-1, GCLC, and NQO1.[1][11]
Caption: NRF2-mediated antioxidant response.
Quantitative Data from Preclinical Studies
Table 1: In Vivo Efficacy of this compound in Bone Regeneration
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Female Sprague-Dawley rats (weaning) | 1.0 and 10.0 mg/kg/day, oral gavage, 30 days | Increased cortical thickness and bone biomechanical strength. | [1][3] |
| Ovariectomized Sprague-Dawley rats with femoral bone defect | 1.0 and 5.0 mg/kg/day, oral gavage, 15 days | Dose-dependent increase in bone mineral density at the defect site. Increased biomechanical strength (power and energy). | [4] |
Table 2: In Vivo Efficacy of this compound in a Model of Arthritis
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Ovariectomized DBA/1J mice with collagen-induced arthritis | 10.0 mg/kg/day, oral gavage, 30 days | Significantly restored serum levels of Cartilage Oligomeric Matrix Protein (COMP). Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-17A) and increased anti-inflammatory cytokine (IL-10). | [10] |
Table 3: In Vitro Anti-Cancer Activity of this compound
| Cancer Type | Cell Lines | Key Findings | Reference |
| Bladder Cancer | T24, EJ-1 | IC50 at 48h: 65.9 µmol/L (T24), 64.6 µmol/L (EJ-1). Induced G1 phase cell cycle arrest. Upregulated pro-apoptotic proteins BAK1, Bcl2-L-11, and caspase-3. | [5][12] |
| Myeloid Leukemia | - | Sensitized cells to TRAIL-induced apoptosis. Upregulated DR5 expression. | [8][9] |
| Lung Cancer | A549, H157 | Inhibited proliferation and induced apoptosis. | [7] |
Table 4: In Vitro Antioxidant Activity of this compound
| Cell Line | Assay | Key Findings | Reference |
| HeLa | ARE-luciferase assay | Significantly induced ARE-luciferase activity in a concentration-dependent manner (up to 50 µM). | [1][11] |
| HeLa | Real-time PCR | Increased mRNA levels of NRF2 and its target genes (HO-1, GCLC, NQO-1) after 24h treatment. | [11] |
Detailed Experimental Protocols
In Vivo Bone Defect Model
-
Animal Model: Female Sprague-Dawley rats, ovariectomized and left for 90 days to induce osteopenia.[4]
-
Surgical Procedure: A drill hole injury (cortical bone defect) is created in the mid-diaphysis of the femur.[4]
-
Treatment: this compound (1.0 or 5.0 mg/kg) or vehicle (gum acacia) is administered daily by oral gavage for 15 days. Parathyroid hormone (PTH) can be used as a positive control.[4]
-
Outcome Measures:
-
Micro-computed tomography (µCT): To analyze new bone formation and bone mineral density at the injury site.[4]
-
Biomechanical testing: To measure parameters like power, energy, and stiffness at the drill hole site.[4]
-
Quantitative PCR (qPCR): To measure the mRNA expression of osteogenic markers (e.g., Runx-2, osteocalcin) in the newly generated bone tissue.[4]
-
Western Blot Analysis: To determine the protein levels of signaling molecules (e.g., active β-catenin, GSK3β, Notch-1, Jagged-1) in the regenerated bone tissue.[13][14]
-
Immunohistochemistry: To localize the expression of proteins of interest (e.g., β-catenin, Notch-1) in decalcified femur sections.[13][14]
-
Caption: Workflow for in vivo bone defect study.
In Vitro NRF2 Luciferase Assay
-
Transfection: Co-transfection of cells with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a Renilla luciferase control plasmid. For promoter activity, an NRF2-promoter luciferase construct is used.[2][11]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 6 hours).[1][11]
-
Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.[11][13]
-
Statistical Analysis: Data are typically presented as mean ± SD, and statistical significance is determined using a Student's t-test.[11]
In Vitro Apoptosis Assay in Bladder Cancer Cells
-
Cell Lines: T24 and EJ-1 human bladder cancer cell lines.[5]
-
Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.[5]
-
Apoptosis Detection (Annexin V/PI Staining):
-
Collect both floating and adherent cells.
-
Wash cells with PBS.
-
Resuspend cells in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) for 15-30 minutes in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic.[5]
-
-
Apoptosis Detection (TUNEL Assay):
Conclusion and Future Perspectives
The preclinical data for this compound strongly support its therapeutic potential across a spectrum of diseases, primarily driven by its influence on key signaling pathways involved in cellular proliferation, inflammation, and tissue regeneration. The consistent findings in bone biology are particularly compelling, suggesting that this compound could be a valuable therapeutic for osteoporosis and fracture healing. Its anti-cancer properties, demonstrated in various models, warrant further investigation, especially in combination therapies. The anti-inflammatory and antioxidant effects further broaden its potential clinical applications.
References
- 1. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicarpin prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways | PLOS One [journals.plos.org]
- 14. journals.plos.org [journals.plos.org]
- 15. clyte.tech [clyte.tech]
- 16. assaygenie.com [assaygenie.com]
(+)-Medicarpin as a Phytoalexin: A Technical Guide on its Role in Plant Stress Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plants, as sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of biotic and abiotic stressors.[1] A key component of this defense arsenal (B13267) is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress.[2] Among these, (+)-medicarpin, a pterocarpan (B192222) isoflavonoid (B1168493), has been identified as a crucial phytoalexin in numerous leguminous plants, including alfalfa (Medicago sativa), chickpea (Cicer arietinum), and clover (Trifolium species).[1] This technical guide provides an in-depth overview of this compound's role as a phytoalexin, focusing on its biosynthesis, the signaling pathways that regulate its production in response to stressors, and its antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers in plant science and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this potent defense compound.
Biosynthesis of this compound
This compound is synthesized via the well-characterized phenylpropanoid pathway, which is a major route for the production of a wide range of plant secondary metabolites, including flavonoids, isoflavonoids, and lignin. The biosynthesis of medicarpin (B1676140) begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions that constitute the isoflavonoid branch of the phenylpropanoid pathway.[1]
The key steps in the biosynthesis of this compound are as follows:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.
-
Hydroxylation and Ligation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA.
-
Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Isoflavonoid Branch: The chalcone is then converted to the isoflavone (B191592) backbone through the sequential action of chalcone reductase (CHR) , chalcone isomerase (CHI) , and isoflavone synthase (IFS) .
-
Modification and Reduction: A series of modifications, including hydroxylation and methylation, are carried out by enzymes such as isoflavone 2'-hydroxylase (I2'H) and isoflavone 4'-O-methyltransferase (HI4'OMT) . This is followed by reduction steps catalyzed by isoflavone reductase (IFR) and vestitone reductase (VR) .
-
Final Step: The final step is the dehydration of vestitol (B31614) by 4'-methoxyisoflavanol dehydratase (DMID) to form this compound.[1]
References
An In-depth Technical Guide to the Discovery and Research of (+)-Medicarpin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Medicarpin, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered significant scientific interest since its discovery. Initially identified for its role in plant defense, subsequent research has unveiled a broad spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the discovery, history, and core research findings related to this compound. It details its isolation and synthesis, presents quantitative data on its biological activities, and elucidates the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
This compound belongs to the pterocarpan class of isoflavonoids and was first identified as a phytoalexin, a substance produced by plants in response to pathogen attack. Its primary botanical sources are plants from the Fabaceae (legume) family.
Initial Discovery
The discovery of medicarpin (B1676140) is rooted in the study of plant-pathogen interactions. Researchers observed that certain plants exhibited resistance to fungal infections by producing antimicrobial compounds at the site of infection. Early investigations in the mid-20th century on plants like alfalfa (Medicago sativa) led to the isolation and characterization of these defense compounds, among which was medicarpin.
Botanical Sources
This compound is predominantly found in leguminous plants. Some of the notable botanical sources include:
-
Medicago sativa (Alfalfa)
-
Dalbergia ecastaphyllum (a source for red propolis)
-
Sophora japonica
-
Cicer arietinum (Chickpea)
-
Trifolium species (Clover)
Extraction and Purification
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Isolation from Dalbergia Species
-
Extraction:
-
Air-dry and powder the plant material (e.g., heartwood or roots).
-
Perform exhaustive extraction with methanol (B129727) at room temperature.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude residue.
-
-
Column Chromatography:
-
Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of solvents of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297), and then ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
HPLC Purification:
-
Pool the fractions containing medicarpin and subject them to further purification by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a period of 30-40 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at 287 nm.
-
Collect the peak corresponding to this compound.
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Synthesis of this compound
The total synthesis of this compound has been achieved through various strategies, including asymmetric synthesis to obtain the enantiomerically pure compound.
Asymmetric Synthesis
An enantioselective synthesis of this compound has been reported with an overall yield of approximately 11%. A key step in this synthesis involves the use of a chiral auxiliary to establish the stereocenters.
Experimental Protocol: Asymmetric Synthesis (Conceptual Workflow)
-
Preparation of Key Intermediates: Synthesize substituted chromanone and benzaldehyde (B42025) derivatives as the building blocks.
-
Chiral Aldol (B89426) Condensation: React the chromanone intermediate with a chiral oxazolidinone auxiliary to form an N-acyloxazolidinone. Subsequent aldol condensation with the benzaldehyde derivative establishes the two chiral centers with high diastereoselectivity.
-
Cyclization: Perform an intramolecular cyclization to form the pterocarpan skeleton. This can be achieved through reactions like a Mitsunobu reaction followed by ring-closing.
-
Deprotection: Remove any protecting groups to yield the final this compound product.
-
Purification: Purify the final product using column chromatography and/or recrystallization.
Biological Activities of this compound
This compound exhibits a wide range of biological activities, which have been quantified in various in vitro assays.
Antimicrobial Activity
As a phytoalexin, this compound possesses notable antimicrobial properties.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | MIC (µg/mL) |
| Neisseria gonorrhoeae | 250[1] |
| Staphylococcus aureus | >5000 |
| Escherichia coli | >5000 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to achieve a standardized cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without drug) and negative (medium only) controls.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.
Table 2: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 206.8 (48h)[2] |
| H157 | Lung Carcinoma | 102.7 (48h)[2] |
| Huh7it-1 | Hepatocyte Carcinoma | 34.32 ± 5.56 |
| MCF-7 | Breast Cancer | ~80[3] |
Experimental Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory and Antioxidant Activity
This compound has also been shown to possess anti-inflammatory and antioxidant properties.
Table 3: IC₅₀ Values of this compound in Anti-inflammatory and Antioxidant Assays
| Assay | Activity | IC₅₀ (µg/mL) |
| ABTS Radical Scavenging | Antioxidant | 0.61 ± 0.05 |
| DPPH Radical Scavenging | Antioxidant | 7.50 ± 1.6 |
Signaling Pathways Modulated by this compound
The diverse biological effects of this compound are attributed to its ability to modulate several key cellular signaling pathways.
NRF2 Signaling Pathway
This compound is a potent activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular antioxidant response. Medicarpin induces the nuclear translocation of NRF2, increases its transcriptional activity, and inhibits its ubiquitin-mediated degradation. This leads to the upregulation of antioxidant and detoxification enzymes.[4][5][6]
Caption: Medicarpin activates the NRF2 antioxidant pathway.
Wnt/β-catenin Signaling Pathway
This compound has been shown to promote bone regeneration by activating the canonical Wnt signaling pathway. It leads to a decrease in the levels of GSK3β (Glycogen synthase kinase 3 beta) and an increase in the levels of active β-catenin and the transcription factor LEF-1 (Lymphoid enhancer-binding factor 1).[5]
Caption: Medicarpin activates the canonical Wnt/β-catenin pathway.
Estrogen Receptor β (ERβ) Signaling Pathway
The osteogenic (bone-forming) effects of this compound are mediated through the Estrogen Receptor β (ERβ). Medicarpin acts as an ERβ agonist, stimulating osteoblast differentiation. This action involves the p38 MAPK (mitogen-activated protein kinase) and BMP-2 (Bone Morphogenetic Protein-2) signaling pathways.[4]
Caption: Medicarpin promotes osteogenesis via the ERβ pathway.
Conclusion and Future Perspectives
This compound has transitioned from being recognized solely as a plant defense molecule to a multifaceted pharmacological agent with significant therapeutic potential. Its demonstrated antimicrobial, anticancer, anti-inflammatory, and osteogenic properties, coupled with a growing understanding of its mechanisms of action at the molecular level, make it a compelling lead compound for drug discovery and development.
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro studies are promising, more extensive in vivo studies are needed to validate the therapeutic efficacy of this compound for various diseases.
-
Pharmacokinetics and Safety: A thorough evaluation of its pharmacokinetic profile, bioavailability, and long-term safety is crucial for its clinical translation.
-
Analogue Synthesis and SAR: The synthesis of analogues and the establishment of structure-activity relationships (SAR) could lead to the development of more potent and selective derivatives.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could open up new therapeutic strategies, particularly in cancer and infectious diseases.
References
- 1. Bone morphogenetic protein 2 upregulates SERPINE2 expression through noncanonical SMAD2/3 and p38 MAPK signaling pathways in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to (+)-Medicarpin: Chemical Structure and Properties
Authored by: Gemini AI
Abstract
(+)-Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, predominantly found in leguminous plants where it functions as a phytoalexin, providing a defense mechanism against pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this bioactive compound. This document includes tabulated quantitative data, detailed experimental protocols for its isolation and synthesis, and visualizations of its key signaling pathways.
Chemical Structure and Identification
This compound is a chiral molecule with a rigid tetracyclic ring system. The absolute stereochemistry of the natural enantiomer is (6aS,11aS).
-
Chemical Structure:
-
IUPAC Name: (6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol[1]
-
CAS Number: 33983-39-0[1]
-
Molecular Formula: C₁₆H₁₄O₄[1]
-
Molecular Weight: 270.28 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Melting Point | 127.5-128.5 °C | [2] |
| Optical Rotation [α]D | +226° (c, chloroform) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
| LogP | 2.53 | |
| Topological Polar Surface Area (TPSA) | 47.9 Ų |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for confirming the structure of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.15 | d | 8.4 |
| H-2 | 6.53 | dd | 8.4, 2.4 |
| H-4 | 6.38 | d | 2.4 |
| H-6eq | 4.25 | m | |
| H-6ax | 3.65 | t | 10.8 |
| H-6a | 3.55 | m | |
| H-7 | 7.35 | d | 8.4 |
| H-8 | 6.60 | dd | 8.4, 2.4 |
| H-10 | 6.45 | d | 2.4 |
| H-11a | 5.50 | d | 6.6 |
| 9-OCH₃ | 3.78 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [2]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 119.3 |
| C-2 | 106.5 |
| C-3 | 161.2 |
| C-4 | 103.8 |
| C-4a | 157.0 |
| C-6 | 66.5 |
| C-6a | 40.0 |
| C-7 | 124.9 |
| C-8 | 109.8 |
| C-9 | 162.2 |
| C-10 | 100.9 |
| C-10a | 157.9 |
| C-11a | 78.9 |
| C-11b | 113.1 |
| C-11c | 131.7 |
| 9-OCH₃ | 55.2 |
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| ESI- | [M-H]⁻ 269.0822 | 254.0586, 161.0173, 145.0387, 133.0302, 121.0358 | [4] |
| ESI+ | [M+H]⁺ 271.0965 | 161.1, 149.0, 137.1, 123.1 | [5] |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Wavelengths |
| IR (KBr, cm⁻¹) | 3398 (O-H), 2944, 2869 (C-H), 1744, 1714 (C=O), 1620, 1500 (aromatic C=C) |
| UV-Vis (λmax, nm) | 212, 286, 310 |
Experimental Protocols
Isolation of this compound from Dalbergia congestiflora
The following protocol is a representative method for the isolation of this compound from a natural source.
-
Extraction: The heartwood of Dalbergia congestiflora is air-dried and ground into a fine powder. The powder is then subjected to extraction with hexane (B92381) at room temperature.
-
Chromatographic Separation: The hexane extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure crystalline this compound.
Total Synthesis of this compound
A multi-step synthesis can be employed to obtain this compound in the laboratory. The following is a summarized workflow of a reported total synthesis.
Caption: A generalized workflow for the total synthesis of this compound.
Antifungal Activity Assay
The antifungal activity of this compound can be evaluated using a mycelial growth inhibition assay.
-
Preparation of Fungal Cultures: A pathogenic fungus, such as Colletotrichum gloeosporioides, is cultured on Potato Dextrose Agar (B569324) (PDA) plates.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.
-
Assay Procedure: An agar plug containing the fungal mycelium is placed in the center of a fresh PDA plate. A sterile paper disc impregnated with a specific concentration of this compound solution is placed at a defined distance from the mycelium. A solvent control (disc with DMSO only) and a positive control (a known antifungal agent) are also included.
-
Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period. The radial growth of the fungal mycelium is measured, and the percentage of inhibition is calculated relative to the solvent control. The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that completely inhibits visible fungal growth.[6]
Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like TNF-α activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound can interfere with this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[1][7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of Estrogen Receptor β (ERβ) Signaling Pathway
This compound exhibits osteogenic activity through its interaction with the Estrogen Receptor β (ERβ). Upon binding of this compound to ERβ, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to Estrogen Response Elements (EREs) on the DNA. This binding event recruits co-activator proteins, leading to the transcription of target genes that promote osteoblast differentiation and bone formation. This pathway highlights the potential of this compound in bone health.[8]
Caption: Modulation of the Estrogen Receptor β (ERβ) signaling pathway by this compound.
Conclusion
This compound is a well-characterized isoflavonoid (B1168493) with significant therapeutic potential. Its defined chemical structure and properties, supported by extensive spectroscopic data, provide a solid foundation for further research and development. The detailed experimental protocols and an understanding of its modulation of key signaling pathways, such as NF-κB and ERβ, will be invaluable to scientists working on novel therapeutics for inflammatory diseases, osteoporosis, and fungal infections. This technical guide serves as a comprehensive resource to facilitate and accelerate future investigations into this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicarpin | C16H14O4 | CID 336327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. fahutan.unmul.ac.id [fahutan.unmul.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
In Vitro and In Vivo Efficacy of (+)-Medicarpin: A Technical Review
Abstract: (+)-Medicarpin, a naturally occurring pterocarpan (B192222) phytoalexin found in various leguminous plants, has demonstrated a wide spectrum of pharmacological activities.[1][2] Extensive research, encompassing both in vitro and in vivo models, has highlighted its potential as a therapeutic agent, particularly in oncology, bone metabolism, and neuroprotection.[1][3] This technical guide provides a comprehensive overview of the scientific evidence on this compound's effects, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation. The document summarizes key findings related to its anti-cancer, osteogenic, anti-inflammatory, and neuroprotective properties, presenting data in a structured format for researchers, scientists, and drug development professionals.
In Vitro Effects of this compound
Anti-Cancer Activity
This compound exhibits significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.
-
Apoptosis and Cell Cycle Arrest: In lung cancer (A549 and H157) and bladder cancer (T24 and EJ-1) cell lines, Medicarpin (B1676140) treatment leads to a significant inhibition of proliferation and induces cell cycle arrest at the G1 or G2/M phase.[4][5][6][7] The primary mechanism of cell death is the induction of the mitochondria-mediated intrinsic apoptotic pathway.[6][7] This is characterized by the upregulation of pro-apoptotic proteins like BAX and Bak1, and the subsequent cleavage of caspase-3.[4][5][6] Concurrently, it can downregulate the expression of anti-apoptotic proteins such as Bcl-2.[6]
-
Sensitization to TRAIL-Induced Apoptosis: In myeloid leukemia cells, Medicarpin has been shown to sensitize resistant cells to Tumor Necrosis Factor α-related apoptosis-inducing ligand (TRAIL).[8] This effect is mediated by the upregulation of the death receptor DR5 through the activation of the ROS-JNK-CHOP signaling pathway.[8]
-
Signaling Pathway Modulation: Medicarpin has been observed to modulate several key signaling pathways in cancer cells. It can activate the PI3K/AKT signaling pathway by upregulating the tumor suppressor gene PTEN in head and neck squamous cell carcinoma.[6] Computational studies also suggest that mTOR, a critical component of the PI3K/Akt pathway, is a primary binding target for Medicarpin in cholangiocarcinoma.[9]
Table 1: In Vitro Anti-Cancer and Neuroprotective Effects of this compound
| Cell Line | Cancer Type / Cell Type | Effect | Key Quantitative Data | Reference |
|---|---|---|---|---|
| A549, H157 | Lung Cancer | Inhibition of proliferation, apoptosis induction, cell cycle arrest | Significant inhibition of proliferation observed.[4][5] | [4][5] |
| T24, EJ-1 | Bladder Cancer | Inhibition of proliferation, G1 phase cell cycle arrest, apoptosis induction | Effectively inhibited proliferation and induced apoptosis.[7] | [7] |
| Myeloid Leukemia Cells | Leukemia | Sensitization to TRAIL-induced apoptosis | Downregulated anti-apoptotic proteins (Survivin, Bcl2, Bcl-xL).[8] | [8] |
| BV2 | Microglial Cells | Anti-inflammatory | Reduced nitric oxide (NO) production with an IC₅₀ of ~5 ± 1 µM.[10][11] | [10][11] |
| N2A | Neuronal Cells | Anti-apoptotic (against OGD) | Exhibited anti-apoptotic activity with an IC₅₀ of ~13 ± 2 µM.[10][11] | [10][11] |
| U251, U-87 MG | Glioblastoma | Apoptosis induction, G2/M phase arrest | IC₅₀ values of 154 µg/mL and 161 µg/mL, respectively.[12] | [12] |
| HeLa | Cervical Cancer | NRF2 Activation | Significantly increased ARE-luciferase activity at 50 µM without cytotoxicity.[13] |[13] |
Osteogenic and Anti-Osteoclastogenic Activity
This compound demonstrates potent effects on bone metabolism, promoting bone formation while inhibiting resorption.
-
Stimulation of Osteoblast Differentiation: Medicarpin stimulates osteoblast differentiation and mineralization at concentrations as low as 10⁻¹⁰ M.[14][15] This osteogenic action is mediated through an Estrogen Receptor β (ERβ)-dependent mechanism involving the p38 mitogen-activated protein kinase (MAPK) and bone morphogenic protein-2 (BMP-2) signaling pathway.[14]
-
Inhibition of Osteoclastogenesis: It suppresses osteoclast formation from bone marrow cells and induces apoptosis in mature osteoclasts, also at concentrations as low as 10⁻¹⁰ M.[16] This effect appears to be independent of estrogen receptor activation.[16] Medicarpin also indirectly inhibits osteoclastogenesis by increasing the osteoprotegerin (OPG)/RANKL ratio in co-cultures of osteoblasts and bone marrow cells.[16]
-
Anti-inflammatory Effects in Bone Cells: In osteoblasts, Medicarpin blocks TNFα-stimulated nuclear translocation of the p65 subunit of NF-κB, a key inflammatory mediator.[16]
Antioxidant Activity
Medicarpin has been shown to bolster cellular antioxidant defenses by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway in HeLa cells.[17] It increases the transcriptional level of NRF2 and inhibits its ubiquitin-mediated degradation, leading to the enhanced expression of downstream antioxidant genes like HO-1, NQO-1, and GCLC.[13]
In Vivo Effects of this compound
Anti-Cancer Efficacy
Xenograft models have confirmed the anti-tumor effects of Medicarpin observed in vitro.
-
Tumor Growth Suppression: In nude mice bearing tumors from lung (A549, H157) or bladder (T24, EJ-1) cancer cells, administration of Medicarpin significantly suppressed tumor growth and reduced final tumor mass compared to vehicle-treated controls.[4][6][7][18]
Bone Health and Regeneration
Animal models have demonstrated Medicarpin's significant bone-sparing and regenerative capabilities.
-
Promotion of Peak Bone Mass: In weaning female rats, oral administration of Medicarpin (1.0 and 10.0 mg/kg) for 30 days increased cortical thickness and bone biomechanical strength, promoting the achievement of peak bone mass.[14]
-
Bone Conservation in Estrogen Deficiency: In ovariectomized (OVx) mice, a model for postmenopausal osteoporosis, oral treatment with Medicarpin (10.0 mg/kg/day) for 30 days maintained trabecular microarchitecture and reduced the formation of osteoclasts.[16][19] Importantly, it exhibited these bone-sparing effects without uterine estrogenicity.[14][16]
-
Bone Defect Healing: In a cortical bone defect model in osteopenic rats, Medicarpin treatment (with a notable effect at 5.0 mg/kg) promoted new bone formation and healing at the injury site, with efficacy comparable to Parathyroid Hormone (PTH).[20][21] This was associated with the activation of the Wnt/canonical and Notch signaling pathways.[20]
Neuroprotective and Anti-inflammatory Effects
-
Cerebral Ischemia: In a murine model of cerebral ischemia, intravenous administration of Medicarpin (0.5 and 1.0 mg/kg) 24 hours after stroke induction markedly improved survival rates, reduced brain infarction, and preserved the blood-brain barrier.[10][11] The mechanism involves the activation of the PI3K/Akt pathway, leading to GSK-3 inactivation, which in turn decreases the activation of p65NF-κB and caspase 3.[10][11]
-
Arthritis: In a postmenopausal collagen-induced arthritis model in mice, oral administration of Medicarpin (10.0 mg/kg) prevented cartilage erosion and restored trabecular bone loss.[22] The treatment worked by down-regulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, and preventing the alteration of the TH-17/Treg ratio.[22]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Treatment Protocol | Key Outcomes | Reference |
|---|---|---|---|---|
| Nude Mice (A549/H157 Xenograft) | Lung Cancer | N/A | Significantly repressed tumor growth and reduced tumor mass. | [4][18] |
| Nude Mice (T24/EJ-1 Xenograft) | Bladder Cancer | N/A | Significantly suppressed tumor growth. | [7] |
| Female Sprague-Dawley Rats | Peak Bone Mass Achievement | 1.0 and 10.0 mg/kg/day (oral) for 30 days | Increased cortical thickness and bone biomechanical strength. | [14][15] |
| Ovariectomized (OVx) Mice | Postmenopausal Osteoporosis | 10.0 mg/kg/day (oral) for 30 days | Maintained trabecular microarchitecture; no uterine estrogenicity. | [16][19] |
| OVx Rats with Cortical Bone Defect | Bone Healing | 0.5, 1.0, and 5.0 mg/kg/day | Promoted new bone formation and healing, comparable to PTH. | [21] |
| Murine Model | Cerebral Ischemia/Stroke | 0.5 and 1.0 mg/kg (i.v.) post-stroke | Improved survival rates, reduced brain infarction. | [10][11] |
| OVx DBA/1J Mice | Collagen-Induced Arthritis | 10.0 mg/kg/day (oral) for 30 days | Prevented cartilage erosion; down-regulated pro-inflammatory cytokines. |[22] |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
-
Oral Bioavailability: In pharmacokinetic studies conducted in female Sprague-Dawley rats, Medicarpin exhibited an oral bioavailability of 22.34%.[14]
-
Metabolism: Following oral administration in rats, Medicarpin undergoes extensive metabolism.[23][24] A total of 165 metabolites have been identified, including 13 phase I and 152 phase II metabolites.[24][25][26] The primary metabolic reactions include demethylation, hydrogenation, hydroxylation, glucuronidation, and sulfation.[23][24] Metabolites were widely distributed in urine, feces, plasma, and various organs, with medicarpin glucuronide being one of the most abundant.[23][24]
Key Experimental Methodologies
The following protocols are representative of the methods used to evaluate the effects of this compound.
-
In Vitro Cell Proliferation Assay (MTT Assay):
-
Seed cells (e.g., A549, T24) in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Medicarpin or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry):
-
Treat cells with Medicarpin for a specified duration.
-
Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The population of cells is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
In Vivo Tumor Xenograft Model:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Medicarpin (e.g., via oral gavage or intraperitoneal injection) or vehicle control daily or on a specified schedule.
-
Measure tumor volume using calipers at regular intervals (Volume = 0.5 × length × width²).
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
-
-
In Vivo Ovariectomized (OVx) Model for Bone Loss:
-
Perform bilateral ovariectomy on female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) under anesthesia. A sham-operated group undergoes the same surgical procedure without removal of the ovaries.
-
Allow a period for bone loss to establish (e.g., 4-6 weeks).
-
Initiate daily treatment with Medicarpin (e.g., 10.0 mg/kg, oral gavage) or vehicle for a specified duration (e.g., 30 days).
-
At the end of the treatment period, sacrifice the animals.
-
Harvest femurs and tibias for analysis using micro-computed tomography (µCT) to assess trabecular bone microarchitecture (e.g., bone volume fraction, trabecular number, trabecular thickness).
-
Collect uteri to assess for estrogenic activity (uterine weight).
-
Signaling Pathway Visualizations
The therapeutic effects of this compound are underpinned by its ability to modulate multiple intracellular signaling cascades.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Computational Investigation Identifies mTOR as a Primary Binding Target of Medicarpin in Cholangiocarcinoma: Insights from Network Pharmacology and Molecular Docking [mdpi.com]
- 10. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Medicarpin isolated from Radix Hedysari ameliorates brain injury in a " by Chang-Ming Chern, Chung-Kuang Lu et al. [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells [mdpi.com]
- 14. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. Medicarpin inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Medicarpin prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolites of Medicarpin and Their Distributions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Metabolites of Medicarpin and Their Distributions in Rats | Semantic Scholar [semanticscholar.org]
The Allelopathic Effects of (+)-Medicarpin in Plant Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Medicarpin, a pterocarpan (B192222) phytoalexin predominantly found in legumes of the Fabaceae family, plays a significant role in plant defense and ecosystem dynamics. Beyond its well-documented antimicrobial properties, this compound exhibits potent allelopathic activity, influencing the germination and growth of neighboring plants. This technical guide provides an in-depth analysis of the allelopathic effects of this compound, detailing its impact on various plant species, the underlying signaling pathways, and the experimental protocols used for its investigation. Quantitative data from key studies are summarized, and logical workflows are visualized to offer a comprehensive resource for researchers in plant science, ecology, and natural product development.
Introduction
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. In plant ecosystems, allelochemicals are crucial mediators of plant-plant and plant-microbe interactions. This compound, a secondary metabolite, is a key player in the allelopathic interactions involving leguminous plants such as alfalfa (Medicago sativa)[1]. This compound is known to exhibit autotoxicity, where mature alfalfa plants inhibit the growth of their own seedlings, thereby reducing intraspecific competition[1]. Understanding the mechanisms of this compound's allelopathic action is vital for agricultural practices, including crop rotation and intercropping, as well as for the potential development of natural herbicides.
Quantitative Allelopathic Effects of this compound
The inhibitory effects of this compound and medicarpin-containing plant extracts have been quantified in several studies. These effects are typically dose-dependent and vary among target species.
Autotoxicity in Medicago sativa (Alfalfa)
Mature alfalfa plants release a combination of allelochemicals, including medicarpin (B1676140), which contribute to autotoxicity, hindering the germination and growth of new alfalfa seedlings.
| Plant Part/Extract | Concentration | Effect on Medicago sativa Seedlings | Reference |
| Aqueous Leaf Extract | 10 mg/mL | 49.6% reduction in seed germination | [2] |
| Aqueous Leaf Extract | 10 mg/mL | Significant reduction in seedling total length and weight | [2] |
| Phenolic Compounds (including medicarpin) | 10⁻⁵ M | Significant inhibition of seed germination | [2] |
Allelopathic Effects on Other Plant Species
Extracts from Medicago species containing medicarpin have demonstrated inhibitory effects on a range of other plants, particularly weed species.
| Source of Extract | Target Species | Concentration | Observed Effect | Reference |
| Medicago sativa Leaf Extract | Digitaria ciliaris (callus) | 0.1% | Inhibition of callus growth | [3] |
| Medicago sativa Leaf Extract | Chenopodium album (callus) | 0.1% | Inhibition of callus growth | [3] |
| Medicago sativa Leaf Extract | Amaranthus lividus (callus) | 0.1% | Inhibition of callus growth | [3] |
| Medicago sativa Leaf Extract | Portulaca oleracea (callus) | 0.1% | Inhibition of callus growth | [3] |
| Medicago sativa Leaf Extract | Commelina communis (callus) | 0.1% | Inhibition of callus growth | [3] |
| Medicago truncatula Plant Extract | Medicago truncatula | 4 mg/mL | 45.22% inhibition of hypocotyl length | |
| Medicago truncatula Plant Extract | Medicago truncatula | 10 mg/mL | 79.19% inhibition of hypocotyl length | |
| Medicago truncatula Plant Extract | Medicago sativa | 4 mg/mL | 86.27% reduction in hypocotyl length | |
| Medicago truncatula Plant Extract | Medicago sativa | 6 mg/mL | 100% inhibition of hypocotyl growth |
Experimental Protocols
Standardized bioassays are essential for quantifying the allelopathic effects of this compound. Below are detailed protocols for common experimental setups.
Preparation of Aqueous Plant Extracts
This protocol is used to create extracts from plant tissues for use in bioassays.
-
Sample Collection: Harvest fresh plant material (leaves, roots, or whole plants) from mature, healthy donor plants.
-
Drying and Grinding: Dry the plant material at a constant temperature (e.g., 60-70°C) until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction: Suspend a known weight of the powdered plant material in distilled water (e.g., 100 g of powder in 1 L of water to create a 10% w/v stock solution).
-
Incubation: Shake the suspension on an orbital shaker at a constant speed (e.g., 150 rpm) for 24-48 hours at room temperature.
-
Filtration and Centrifugation: Filter the suspension through multiple layers of cheesecloth followed by Whatman No. 1 filter paper. Centrifuge the filtrate at a high speed (e.g., 10,000 rpm) for 15 minutes to remove any remaining particulate matter.
-
Sterilization and Storage: Sterilize the supernatant by passing it through a 0.22 µm membrane filter. The sterile extract can be stored at 4°C for a short period.
-
Dilution Series: Prepare a series of dilutions from the stock extract using sterile distilled water to test for dose-dependent effects.
Seed Germination Bioassay
This assay assesses the effect of this compound or plant extracts on the germination of target seeds.
-
Seed Sterilization: Surface sterilize seeds of the target plant species by immersing them in a 1-5% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by several rinses with sterile distilled water.
-
Petri Dish Preparation: Place two layers of sterile filter paper in sterile Petri dishes (9 cm diameter).
-
Treatment Application: Moisten the filter paper with a specific volume (e.g., 5 mL) of the test solution (different concentrations of plant extract or pure medicarpin). Use sterile distilled water as a control.
-
Seed Plating: Arrange a known number of sterilized seeds (e.g., 20-50) evenly on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).
-
Calculations: Calculate the germination percentage, germination rate, and other relevant germination indices.
Seedling Growth Inhibition Assay
This assay measures the impact of this compound on the early growth of seedlings.
-
Seed Germination: Germinate seeds of the target species in the dark on moist filter paper until the radicles reach a specific length (e.g., 2-3 mm).
-
Assay Setup: Prepare Petri dishes with filter paper as described in the seed germination bioassay.
-
Treatment Application: Moisten the filter paper with the test solutions (extracts or pure medicarpin) and a control.
-
Seedling Transfer: Carefully transfer a set number of uniformly germinated seedlings into each Petri dish.
-
Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions, often in a vertical position to allow for straight root growth.
-
Data Collection: After a defined period (e.g., 3-7 days), measure the length of the primary root and shoot of each seedling.
-
Biomass Measurement: Harvest the seedlings, separate the roots and shoots, and measure their fresh weight. Dry the samples in an oven at 60-70°C to a constant weight to determine the dry weight.
-
Calculations: Calculate the percentage of inhibition of root and shoot elongation and biomass accumulation compared to the control.
Signaling Pathways of Allelopathic Action
This compound exerts its allelopathic effects by modulating key signaling pathways in target plants, leading to growth inhibition. A primary mechanism involves the activation of the salicylic (B10762653) acid (SA) signaling pathway.
Upon perception by the target plant cell, this compound triggers a signaling cascade that leads to an increase in the endogenous levels of SA. This is achieved through the upregulation of genes involved in SA biosynthesis, such as PHENYLALANINE AMMONIA-LYASE (PAL) and ISOCHORISMATE SYNTHASE (ICS)[4]. The accumulation of SA, in turn, initiates a downstream response that includes the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), at the sites of interaction[4][5]. This localized oxidative burst can lead to cellular damage and programmed cell death.
Furthermore, the SA signaling pathway is known to interact with other hormone signaling pathways, including jasmonic acid (JA) and auxin pathways, which can further contribute to the observed growth inhibition. The activation of SA signaling often leads to the expression of pathogenesis-related (PR) genes, which, while primarily associated with pathogen defense, can also have broader impacts on plant development.
References
- 1. researchgate.net [researchgate.net]
- 2. Allelopathic and Autotoxic Effects of Medicago sativa—Derived Allelochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicarpin confers powdery mildew resistance in Medicago truncatula and activates the salicylic acid signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of (+)-Medicarpin
Introduction
(+)-Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, recognized for its wide range of biological activities, including antifungal, estrogenic, and anti-cancer properties.[1][2] It is found in various leguminous plants, such as those from the Medicago, Trifolium, and Dalbergia genera.[2][3][4] The effective isolation and purification of this compound from these plant sources are crucial for research, drug discovery, and the development of therapeutic agents. These application notes provide an overview of common methods and detailed protocols for its extraction and purification.
Application Note 1: Extraction of this compound from Plant Material
The initial and most critical step in isolating this compound is the efficient extraction from the raw plant matrix.[5] The choice of extraction method depends on the nature of the plant material, the stability of the target compound, and the desired scale of the operation.
Traditional Extraction Methods
Conventional methods such as Soxhlet extraction, maceration, and percolation are frequently used for isolating isoflavonoids.[6][7]
-
Soxhlet Extraction: This technique involves the continuous washing of the plant material with a heated solvent, allowing for a thorough extraction. A study on Dalbergia congestiflora successfully used a sequential Soxhlet extraction with hexane (B92381) and ethyl acetate (B1210297) to obtain a crude extract rich in this compound.[3] While effective, this method can be time-consuming and may risk degrading thermolabile compounds due to prolonged heat exposure.[6][8]
-
Maceration: This simple method involves soaking the plant material in a solvent for an extended period (typically 3-7 days) with occasional agitation.[9] It is suitable for both small- and large-scale extractions but may be less efficient than continuous methods.
Modern Extraction Methods
Advanced techniques offer significant advantages over traditional methods, including reduced extraction time, lower solvent consumption, and improved efficiency.[5][10]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create acoustic cavitation, which disrupts plant cell walls and enhances the release of bioactive compounds.[10] UAE significantly shortens extraction time and can be performed at lower temperatures, preserving heat-sensitive molecules.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material directly, leading to a rapid extraction process.[11] The localized heating can cause cell rupture, facilitating the release of target compounds into the solvent.
The general workflow for obtaining a crude extract containing this compound is outlined below.
Caption: General workflow for obtaining a crude plant extract.
Application Note 2: Purification of this compound
Crude plant extracts are complex mixtures containing numerous compounds.[12] Therefore, chromatographic techniques are essential to isolate this compound to a high degree of purity.[5]
Column Chromatography (CC)
Column chromatography is a widely used, robust technique for the preparative-scale purification of natural products.
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for separating moderately polar compounds like isoflavonoids.
-
Mobile Phase: A solvent system with increasing polarity is used to elute compounds from the column. For this compound, a nonpolar/polar solvent system, such as hexane/ethyl acetate, is effective.[3] Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and speed compared to traditional column chromatography and is used for both analytical purity checks and final purification steps.[13][14]
-
Analytical HPLC: Used to monitor the purity of fractions obtained from column chromatography and to confirm the identity of the final product by comparing its retention time with a reference standard.[15]
-
Preparative HPLC: Used for the final purification of small to medium quantities of the compound to achieve very high purity (>99%).
The purification process typically follows the workflow illustrated below.
Caption: Chromatographic workflow for purifying this compound.
Data Presentation: Comparison of Extraction Methods
The efficiency of isoflavonoid (B1168493) extraction varies with the chosen method and solvent. The following table summarizes key parameters for common techniques.
| Extraction Method | Typical Solvent(s) | Temperature | Extraction Time | Typical Yield & Purity | Advantages | Disadvantages |
| Soxhlet Extraction | Ethyl Acetate, Methanol, Ethanol[3][11] | Solvent Boiling Point | 4 - 24 hours[3] | Moderate to High Yield, Low to Moderate Purity | Thorough, well-established | Time-consuming, large solvent volume, risk of thermal degradation[6] |
| Maceration | Ethanol (B145695), Methanol, Water[11][16] | Room Temperature | 3 - 7 days | Low to Moderate Yield, Low Purity | Simple, low cost, suitable for thermolabile compounds | Slow, potentially incomplete extraction, large solvent volume[11] |
| Ultrasound-Assisted | Ethanol, Methanol[10][17] | 25 - 60 °C | 20 - 60 minutes | High Yield, Moderate Purity | Fast, efficient, reduced solvent use, suitable for thermolabile compounds[10] | Specialized equipment required |
| Microwave-Assisted | Ethanol, Methanol[11] | 50 - 150 °C | 5 - 30 minutes | High Yield, Moderate Purity | Very fast, highly efficient, reduced solvent use | Specialized equipment, potential for localized overheating |
Experimental Protocols
Protocol 1: Isolation of this compound via Soxhlet Extraction and Column Chromatography
This protocol is adapted from a method used for the isolation of this compound from Dalbergia congestiflora.[3]
A. Materials and Equipment
-
Dried and powdered plant material (e.g., heartwood, roots)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc) (analytical grade)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Silica gel for column chromatography (60-120 mesh)
-
Glass column for chromatography
-
TLC plates (silica gel 60 F254)
-
Beakers, flasks, and other standard laboratory glassware
B. Extraction Procedure
-
Weigh approximately 100 g of the dried, powdered plant material.
-
Optional Defatting: Place the powder in the thimble of the Soxhlet apparatus and extract with n-hexane for 4-6 hours to remove nonpolar lipids and waxes. Discard the hexane extract.
-
Air-dry the defatted plant material to remove residual hexane.
-
Extract the defatted material with ethyl acetate (EtOAc) for 4-8 hours using the Soxhlet apparatus.[3]
-
Collect the EtOAc extract and concentrate it under reduced pressure using a rotary evaporator until a dark, viscous crude extract is obtained.
-
Dry the crude extract completely in a vacuum desiccator and record the final weight.
C. Purification Procedure
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 40 cm length x 4 cm diameter).
-
Adsorb the crude EtOAc extract (approx. 5 g) onto a small amount of silica gel (10 g) and allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica mixture onto the top of the packed column.
-
Begin elution with a solvent system of n-hexane:EtOAc. Start with a low polarity mixture (e.g., 98:2 v/v) and gradually increase the polarity of the mobile phase (e.g., to 97:3, 95:5, and so on).[3]
-
Collect fractions of 15-20 mL in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate. Develop the plate using an appropriate mobile phase (e.g., n-hexane:EtOAc 8:2) and visualize under UV light (254 nm and 365 nm).
-
Combine the fractions that show a single spot corresponding to the Rf value of a medicarpin (B1676140) standard (if available) or the major target compound.
-
Evaporate the solvent from the pooled fractions to yield purified this compound as a white or off-white solid.
-
Confirm the purity using analytical HPLC and identity using spectroscopic methods (MS, NMR).[15]
Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general framework for using UAE for efficient isoflavonoid extraction.[10][17]
A. Materials and Equipment
-
Dried and powdered plant material
-
Solvent: 70-80% Ethanol or Methanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge or filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
B. Extraction Procedure
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (a 1:10 solid-to-solvent ratio is common).[10]
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.
-
Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50 °C) and a fixed frequency (e.g., 40 kHz).
-
After sonication, separate the solid material from the liquid extract by vacuum filtration or centrifugation (e.g., 4000 rpm for 15 minutes).
-
Collect the supernatant (filtrate). For exhaustive extraction, the solid residue can be re-extracted 1-2 more times with fresh solvent.
-
Combine the liquid extracts and concentrate them using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.
-
Proceed with the purification of the crude extract as described in Protocol 1, Section C.
References
- 1. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]
- 2. Medicarpin and millepurpan, two flavonoids isolated from Medicago sativa, induce apoptosis and overcome multidrug resistance in leukemia P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of triterpenoid saponins from Medicago sativa L. with neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. static.adenuniv.com [static.adenuniv.com]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. youtube.com [youtube.com]
- 14. isca.in [isca.in]
- 15. CAS 32383-76-9 | Medicarpin [phytopurify.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
Total Synthesis of (+)-Medicarpin and its Enantiomers: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of (+)-medicarpin and its enantiomer, (-)-medicarpin. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic workflows.
Medicarpin (B1676140), a naturally occurring pterocarpan (B192222), has garnered significant interest in the scientific community due to its diverse biological activities. The development of efficient and stereoselective synthetic routes to access enantiomerically pure medicarpin is crucial for advancing pharmacological studies and potential therapeutic applications. This document outlines two prominent asymmetric syntheses for this compound and (-)-medicarpin, providing researchers with the necessary information to replicate and potentially optimize these processes.
Data Presentation: Summary of Synthetic Routes
Two distinct and effective strategies for the asymmetric synthesis of this compound and (-)-medicarpin have been reported. The synthesis of this compound, as developed by Yang et al., utilizes a chiral auxiliary-based approach. In contrast, the synthesis of (-)-medicarpin has been achieved through a catalytic asymmetric transfer hydrogenation. A summary of the key quantitative data for these syntheses is presented below for easy comparison.
| Parameter | Total Synthesis of this compound (Yang et al.) | Asymmetric Synthesis of (-)-Medicarpin |
| Chiral Strategy | Chiral Oxazolidinone Auxiliary | Asymmetric Transfer Hydrogenation |
| Number of Steps | 11 | 9 |
| Overall Yield | 11% | 4% |
| Key Reaction | Evans Aldol (B89426) Reaction | Asymmetric Transfer Hydrogenation/Cyclization |
| Starting Material | 4-Methoxy-2-hydroxybenzaldehyde | Isoflavone (B191592) Precursor |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the total synthesis of this compound and the asymmetric synthesis of (-)-medicarpin.
Total Synthesis of this compound via Chiral Auxiliary
This synthesis, reported by Yang et al. in the Journal of Natural Products (2017), is a linear and scalable process that establishes the two chiral centers of this compound in a single condensation step using a chiral oxazolidinone auxiliary[1][2][3][4].
Key Experimental Step: Asymmetric Evans Aldol Reaction
This crucial step introduces the chirality into the molecule, setting the stage for the subsequent cyclization to form the pterocarpan core.
-
Reagents:
-
N-Acyloxazolidinone derived from 2,4-dimethoxyphenylacetic acid and (R)-4-benzyl-2-oxazolidinone
-
Titanium (IV) chloride (TiCl₄)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Dichloromethane (DCM) as solvent
-
-
Protocol:
-
To a solution of the N-acyloxazolidinone in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add TiCl₄ dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add DIPEA dropwise and continue stirring for another 30 minutes.
-
A solution of 2-(benzyloxy)-4-methoxybenzaldehyde in anhydrous DCM is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
-
Asymmetric Synthesis of (-)-Medicarpin via Catalytic Transfer Hydrogenation
This approach provides access to the (-)-enantiomer of medicarpin through an efficient one-pot transformation of an isoflavone precursor. A key feature of this synthesis is the use of an asymmetric transfer hydrogenation to establish the stereochemistry[5].
Key Experimental Step: Asymmetric Transfer Hydrogenation and Cyclization
-
Reagents:
-
2'-Hydroxyisoflavone precursor
-
Ruthenium-based catalyst (e.g., (R,R)-Ts-DENEB-Ru)
-
Formic acid/triethylamine mixture as the hydrogen source
-
Solvent (e.g., methanol (B129727) or dimethylformamide)
-
-
Protocol:
-
In a reaction vessel, dissolve the 2'-hydroxyisoflavone precursor and the ruthenium catalyst in the chosen solvent under an inert atmosphere.
-
Add the formic acid/triethylamine azeotrope to the mixture.
-
The reaction is heated to a specified temperature (e.g., 40-60 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The resulting intermediate is then subjected to acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid) to yield (-)-medicarpin.
-
The final product is purified by column chromatography.
-
Mandatory Visualizations
To further clarify the synthetic strategies, the following diagrams illustrate the experimental workflows for the total synthesis of this compound and its enantiomer.
Caption: Workflow for the total synthesis of this compound.
Caption: Workflow for the asymmetric synthesis of (-)-medicarpin.
References
Application Notes and Protocols for the Quantification of (+)-Medicarpin in Biological Samples using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Medicarpin is a naturally occurring pterocarpan (B192222) phytoalexin found in various legumes with demonstrated therapeutic potential, including potent osteogenic activity.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of this compound in plasma, urine, and tissue homogenates.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for the determination of this compound in rat plasma.
Table 1: LC-MS/MS Method Parameters for this compound Quantification in Rat Plasma [1]
| Parameter | Value |
| Chromatography | |
| Column | RP18 (4.6 mm × 50 mm, 5.0 µm) |
| Mobile Phase | Methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Data not specified in the provided search result |
| Method Validation | |
| Linearity Range | 1-500 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%RSD) | 0.88 - 14.22% |
| Inter-day Precision (%RSD) | 0.88 - 14.22% |
| Intra-day Accuracy | 87.46 - 116.0% |
| Inter-day Accuracy | 87.46 - 116.0% |
Experimental Protocols
Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is based on a validated method for the bioanalytical determination of this compound in rat plasma.[1]
a. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., another pterocarpan or structurally similar compound)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Diethyl ether (Analytical grade)
-
Formic acid (for pH adjustment)
-
Rat plasma (blank)
-
Deionized water
b. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen rat plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of diethyl ether as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
c. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A standard HPLC system capable of delivering a stable flow rate.
-
Column: RP18 column (4.6 mm × 50 mm, 5.0 µm).[1]
-
Mobile Phase: An isocratic mixture of methanol and 10 mM ammonium acetate (pH adjusted to 4.0 with formic acid) in a ratio of 80:20 (v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: The precursor and product ions for this compound and the IS need to be optimized by direct infusion.
Protocol for Quantification of this compound in Urine (Adapted from Flavonoid Analysis)
This protocol is adapted from general methods for flavonoid analysis in urine and should be validated specifically for this compound.[3][4][5]
a. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex.[3]
-
To 100 µL of urine, add 200 µL of acetonitrile (B52724) containing the internal standard.[3]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 30 minutes to precipitate proteins.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: UPLC or HPLC system.
-
Column: A C18 column, such as an ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both containing 0.1% formic acid. The gradient should be optimized to achieve good separation for this compound.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative ion mode is often effective for flavonoids, but both positive and negative modes should be tested for optimal sensitivity for this compound.[3]
-
MRM Transitions: Optimize precursor and product ions for this compound and the IS.
Protocol for Quantification of this compound in Tissue Homogenate (Adapted from Flavonoid Analysis)
This protocol is a general guideline for tissue sample preparation and should be optimized and validated for this compound in the specific tissue of interest.[6][7]
a. Sample Preparation:
-
Accurately weigh the tissue sample (e.g., 0.1 g).[6]
-
Homogenize the tissue in a suitable lysis buffer or solvent. For flavonoids, extraction with 80% methanol is common.[6] A bead-based homogenizer can also be used.[7]
-
The tissue can be minced and then subjected to bead beating in a lysis buffer.[7]
-
After homogenization, centrifuge the sample to pellet cellular debris (e.g., 4700 x g for 15 minutes).[6]
-
Collect the supernatant.
-
The supernatant can be further cleaned up using protein precipitation (by adding acetonitrile) or solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions would be similar to those described for plasma and urine analysis and should be optimized for the specific tissue matrix.
Visualizations
Caption: Experimental workflow for pharmacokinetic studies of this compound.
Caption: Osteogenic signaling pathways activated by this compound.
Caption: this compound sensitization to TRAIL-induced apoptosis.
References
- 1. LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study [mdpi.com]
- 4. Identification and quantification of flavonoids in human urine samples by column-switching liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.5. Analysis of Flavonoids by HPLC and LC–MS [bio-protocol.org]
- 7. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
Application Notes and Protocols for Studying the Anti-Cancer Effects of (+)-Medicarpin on Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Medicarpin, a naturally occurring pterocarpan (B192222) phytoalexin found in various legumes, has demonstrated promising anti-cancer properties.[1][2][3] This document provides detailed protocols for investigating the anti-proliferative, apoptotic, and anti-migratory effects of this compound on human lung cancer cell lines, such as A549 and H157.[1][2][3] The methodologies described herein are standard in vitro assays crucial for the preliminary assessment of novel anti-cancer compounds.
Summary of Quantitative Data
The following tables summarize previously reported quantitative data on the effects of this compound on lung cancer cell lines. These values can serve as a reference for experimental design.
Table 1: IC50 Values of this compound on Lung Cancer Cell Lines
| Cell Line | 24-hour IC50 (µmol/L) | 48-hour IC50 (µmol/L) |
| A549 | 290.8 ± 23.2 | 206.8 ± 13.2 |
| H157 | 125.5 ± 9.2 | 102.7 ± 13.2 |
| Data sourced from a study by Shen et al.[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 and H157 Cells
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Control (DMSO) | Data not specified | Data not specified | Baseline % |
| This compound | No significant change | No significant change | Significant increase | |
| H157 | Control (DMSO) | Data not specified | Data not specified | Baseline % |
| This compound | No significant change | No significant change | Significant increase | |
| (Qualitative summary based on findings that Medicarpin increased the proportion of cells in the G2 phase).[1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and metabolic activity of lung cancer cells.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[4]
Materials:
-
Lung cancer cell lines (e.g., A549, H157)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed lung cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 550-600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.[6] Annexin V, a protein with high affinity for PS, is labeled with FITC (green fluorescence). Propidium Iodide (PI), a fluorescent nucleic acid stain, is used to identify late apoptotic and necrotic cells with compromised membranes (red fluorescence).[7]
Materials:
-
Lung cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells per well in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze within one hour using a flow cytometer.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[9] The amount of DNA in a cell correlates with its phase in the cell cycle (G1, S, G2/M).
Materials:
-
Lung cancer cells treated with this compound
-
Ice-cold PBS
-
Ice-cold 70% ethanol[9]
-
PI/RNase A Staining Solution (e.g., 40-50 µg/mL PI, 100 µg/mL RNase A in PBS).[9][10]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10⁶ treated and control cells. Wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells and prevent clumping.[11] Incubate for at least 2 hours at 4°C (or store at -20°C for weeks).[11]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.[11] Wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Solution.[11] The RNase A is crucial for degrading RNA to ensure PI only binds to DNA.[10]
-
Incubation: Incubate for 30-40 minutes at 37°C or room temperature, protected from light.[9][11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation.[9] Collect data for at least 10,000 events per sample.
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.[12] A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time.[12]
Materials:
-
Lung cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL or 1 mL pipette tip[13]
-
Culture medium (with reduced serum, e.g., 1% FBS, to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate at a density that allows them to reach 90-100% confluence within 24 hours.[13]
-
Create the Wound: Once confluent, gently create a straight scratch across the center of the well using a sterile pipette tip.[12][13]
-
Wash and Treat: Gently wash the well with PBS to remove detached cells.[13] Replace with fresh, low-serum medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a phase-contrast microscope. Marking the plate can help in relocating the same field of view for subsequent imaging.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).[14]
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure relative to the initial (Time 0) wound area.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-cancer effects of this compound.
Signaling Pathway of this compound-Induced Apoptosis in Lung Cancer
Caption: this compound induces apoptosis via modulation of key signaling proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay [bio-protocol.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 8. Apoptosis evaluation by an Annexin V binding assay [bio-protocol.org]
- 9. Cell cycle progression analysis via quantification of PI staining [bio-protocol.org]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. med.virginia.edu [med.virginia.edu]
- 14. researchgate.net [researchgate.net]
Application of (+)-Medicarpin in studying multidrug resistance in cancer cells.
Application Notes and Protocols for Researchers
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. (+)-Medicarpin, a natural pterocarpan (B192222) phytoalexin isolated from plants like alfalfa (Medicago sativa), has emerged as a promising agent for studying and potentially overcoming MDR in various cancer cell lines. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate and modulate multidrug resistance in cancer research.
Mechanism of Action
This compound has been shown to counteract multidrug resistance through several mechanisms:
-
Modulation of P-glycoprotein (P-gp) Efflux: Studies in P-gp-overexpressing cancer cell lines, such as P388 leukemia cells, indicate that this compound can modulate the efflux function of P-gp. This leads to increased intracellular accumulation of chemotherapeutic drugs, thereby resensitizing resistant cells to their cytotoxic effects.
-
Induction of Apoptosis: this compound induces apoptosis in both drug-sensitive and multidrug-resistant cancer cells. This intrinsic cytotoxic activity is beneficial as it can eliminate cancer cells directly, independent of its MDR-reversing effects.
-
Inhibition of Pro-Survival Signaling Pathways: Research has demonstrated that this compound can inhibit the PI3K/AKT/mTOR and AKT/Bcl2 signaling pathways.[1][2][3][4] These pathways are often hyperactivated in cancer cells and contribute to cell survival, proliferation, and drug resistance. By blocking these pathways, this compound can lower the threshold for apoptosis and enhance the efficacy of chemotherapeutic agents.
-
Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest, primarily at the G1 or G2/M phase, in various cancer cell lines, including lung and glioblastoma cancer cells.[5][6][7][8] This prevents cancer cell proliferation and can render them more susceptible to cytotoxic drugs that target dividing cells.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| P388 | Murine Leukemia | ≈ 90 | 48 | MedChemExpress |
| P388/DOX | Doxorubicin-resistant Murine Leukemia | ≈ 90 | 48 | MedChemExpress |
| MCF-7 | Breast Cancer | Not specified, effective at 80 µM | Not specified | [1] |
| CisR-MCF-7 | Cisplatin-resistant Breast Cancer | Not specified, effective at 80 µM | Not specified | [1] |
| A549 | Lung Cancer | 290.8 ± 23.2 | 24 | [8] |
| 206.8 ± 13.2 | 48 | [8] | ||
| H157 | Lung Cancer | 125.5 ± 9.2 | 24 | [8] |
| 102.7 ± 13.2 | 48 | [8] | ||
| U251 | Glioblastoma | 271 µg/mL (≈ 1003 µM) | 24 | |
| 154 µg/mL (≈ 570 µM) | 48 | |||
| U-87 MG | Glioblastoma | 175 µg/mL (≈ 648 µM) | 24 | |
| 161 µg/mL (≈ 596 µM) | 48 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Lung Cancer Cells (A549 & H157)
| Cell Line | Treatment | Apoptotic Cells (%) after 24h | Apoptotic Cells (%) after 48h | Cell Cycle Phase Distribution (after 24h) | Reference |
| A549 | Control (DMSO) | Not specified | Not specified | G1: 52.3%, S: 31.5%, G2/M: 16.2% | [5][8][9] |
| This compound | 16.3 ± 4.7 | 54.7 ± 1.6 | G1: 68.4%, S: 20.1%, G2/M: 11.5% | [5][8][9] | |
| H157 | Control (DMSO) | Not specified | Not specified | G1: 55.1%, S: 28.9%, G2/M: 16.0% | [5][8][9] |
| This compound | 21.1 ± 1.8 | 46.2 ± 5.7 | G1: 70.2%, S: 18.3%, G2/M: 11.5% | [5][8][9] |
Mandatory Visualizations
Caption: Mechanism of this compound in reversing multidrug resistance.
Caption: Workflow for P-glycoprotein efflux assay using Rhodamine 123.
Caption: this compound induced apoptosis via the AKT/Bcl2 and mitochondrial pathway.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both drug-sensitive and multidrug-resistant cancer cells.
Materials:
-
Cancer cell lines (e.g., P388 and P388/DOX, MCF-7 and CisR-MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: P-glycoprotein (P-gp) Efflux Assay using Rhodamine 123
Objective: To evaluate the effect of this compound on the efflux function of P-gp.
Materials:
-
MDR cancer cells (e.g., P388/DOX)
-
Complete cell culture medium
-
This compound
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control P-gp inhibitor)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with a non-toxic concentration of this compound (e.g., 20 µM) or Verapamil (e.g., 10 µM) for 30 minutes at 37°C. Include a vehicle control.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed complete medium (with or without this compound/Verapamil) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm). An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells (e.g., A549, H157)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis of Apoptosis- and Signaling-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and pro-survival signaling.
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bak1, anti-Bcl-2, anti-cleaved Caspase-3, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound serves as a valuable research tool for investigating the mechanisms of multidrug resistance in cancer cells. Its ability to modulate P-gp function, induce apoptosis, and inhibit critical pro-survival signaling pathways makes it a multifaceted compound for studying MDR reversal. The protocols provided herein offer a framework for researchers to explore the potential of this compound and similar natural products in the development of novel strategies to overcome chemotherapy resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the In Vitro Osteogenic Activity of (+)-Medicarpin
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Medicarpin, a phytoalexin found in certain legumes, has demonstrated promising osteogenic properties.[1] These application notes provide a comprehensive guide to assessing the in vitro osteogenic activity of this compound, focusing on key assays that evaluate osteoblast differentiation and mineralization. The provided protocols are essential for researchers investigating novel anabolic agents for bone-related disorders.
Experimental Protocols
Cell Culture and Induction of Osteogenic Differentiation
A common model for studying osteogenesis in vitro is the use of pre-osteoblastic cell lines, such as MC3T3-E1, or primary mesenchymal stem cells (MSCs).[2][3]
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Differentiation: Once cells reach confluence (typically within 24-48 hours), replace the growth medium with an osteogenesis induction medium. This medium is typically α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.[2][4]
-
Treatment with this compound: Add this compound to the osteogenesis induction medium at various concentrations to be tested. A concentration as low as 10⁻¹⁰ M has been shown to stimulate osteoblast differentiation and mineralization.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known osteogenic agent).
-
Medium Change: Replace the medium with fresh induction medium and this compound every 2-3 days for the duration of the experiment (typically 7-21 days, depending on the assay).[2]
Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is an early marker of osteoblast differentiation.[5] Its activity can be quantified colorimetrically.
Protocol:
-
Cell Lysis: After the desired treatment period (e.g., 7 or 14 days), wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[5]
-
Sample Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant. Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
ALP Reaction:
-
Prepare a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.[6][7]
-
In a 96-well plate, add a specific volume of cell lysate to each well.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.[6][8]
-
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M NaOH).[8]
-
Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.[7][9]
-
Quantification: Calculate the ALP activity relative to the total protein concentration. The results can be expressed as units of activity per milligram of protein.
Alizarin Red S (ARS) Staining for Mineralization
Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[10][11]
Protocol:
-
Fixation: After 14-21 days of differentiation, aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 10% buffered formalin for 15-30 minutes at room temperature.[10]
-
Washing: Aspirate the formalin and wash the cells twice with deionized water.[10]
-
Staining: Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature with gentle shaking.[10][12]
-
Destaining: Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.[10]
-
Visualization: The mineralized nodules will stain red and can be visualized and photographed using a microscope.
-
Quantification (Optional):
-
To quantify the mineralization, the stain can be extracted from the cells.
-
Add a destaining solution (e.g., 10% acetic acid and 20% methanol) to each well and incubate for 15 minutes with shaking.
-
Transfer the extracted stain to a 96-well plate and measure the absorbance at 405 nm.[13]
-
Reverse Transcription Quantitative PCR (RT-qPCR) for Osteogenic Marker Genes
RT-qPCR is used to measure the expression levels of key genes involved in osteogenesis, such as Runt-related transcription factor 2 (Runx2), Osterix (Osx), Alkaline Phosphatase (Alp), and Osteocalcin (Ocn).[14][15][16]
Protocol:
-
RNA Extraction: At desired time points (e.g., 3, 7, and 14 days), wash cells with PBS and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., Gapdh or Actb), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Treatment Group | Concentration | ALP Activity (U/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | - | Value | 1.0 |
| This compound | 10⁻¹⁰ M | Value | Value |
| This compound | 10⁻⁹ M | Value | Value |
| This compound | 10⁻⁸ M | Value | Value |
| Positive Control | Concentration | Value | Value |
Table 2: Quantification of Mineralization by Alizarin Red S Staining
| Treatment Group | Concentration | Absorbance at 405 nm | Fold Change vs. Control |
| Control (Vehicle) | - | Value | 1.0 |
| This compound | 10⁻¹⁰ M | Value | Value |
| This compound | 10⁻⁹ M | Value | Value |
| This compound | 10⁻⁸ M | Value | Value |
| Positive Control | Concentration | Value | Value |
Table 3: Relative Gene Expression of Osteogenic Markers
| Treatment Group | Concentration | Runx2 (Fold Change) | Alp (Fold Change) | Ocn (Fold Change) |
| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |
| This compound | 10⁻¹⁰ M | Value | Value | Value |
| This compound | 10⁻⁹ M | Value | Value | Value |
| This compound | 10⁻⁸ M | Value | Value | Value |
| Positive Control | Concentration | Value | Value | Value |
Visualizations
Signaling Pathways
Studies suggest that this compound promotes osteogenesis through multiple signaling pathways.[1][17][18]
Caption: Signaling pathways implicated in this compound-induced osteogenesis.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the osteogenic activity of this compound in vitro.
Caption: Experimental workflow for in vitro assessment of osteogenic activity.
References
- 1. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Rapid and Highly Predictive in vitro Screening Platform for Osteogenic Natural Compounds Using Human Runx2 Transcriptional Activity in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatest.com [pharmatest.com]
- 5. Effect of Puerarin on Osteogenic Differentiation in vitro and on New Bone Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genetex.com [genetex.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 11. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. webpath.med.utah.edu [webpath.med.utah.edu]
- 13. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative In Vitro Osteogenic Capacities of Bone Marrow- and Periosteal-Derived Progenitor Cells [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antioxidant Activity of (+)-Medicarpin Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Antioxidants can mitigate oxidative damage and are therefore of significant interest as potential therapeutic agents. (+)-Medicarpin, a natural pterocarpan (B192222) found in various leguminous plants, has demonstrated a range of biological activities, including antioxidant effects.[2][3]
Recent studies have shown that this compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[4] A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7][8] Upon stimulation by inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).[5][9]
This application note provides detailed protocols for three distinct cell-based assays to comprehensively evaluate the antioxidant activity of this compound:
-
Cellular Antioxidant Activity (CAA) Assay: A biologically relevant method that measures the ability of a compound to prevent the formation of fluorescent 2',7'-Dichlorofluorescein (DCF) by peroxyl radicals within human cells, accounting for cellular uptake and metabolism.[10]
-
Intracellular ROS Detection with DCFDA/H2DCFDA: A widely used assay to quantify overall intracellular ROS levels.[11][12]
-
Nrf2/ARE Pathway Activation Assay: A reporter gene assay to specifically quantify the induction of the Nrf2-ARE signaling pathway.[13]
Key Signaling Pathway: Nrf2 Activation by this compound
The primary indirect mechanism of antioxidant action for this compound is through the activation of the Nrf2 pathway.
Caption: Nrf2 activation pathway modulated by this compound.
Experimental Protocols
Protocol 1: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of this compound to inhibit the oxidation of DCFH to fluorescent DCF by peroxyl radicals generated from ABAP.[10]
Experimental Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
A. Materials
-
HepG2 cells (or other suitable adherent cell line)
-
96-well black, clear-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP/AAPH)
-
Quercetin (Positive Control)
-
This compound stock solution (in DMSO)
-
Fluorescence microplate reader
B. Reagent Preparation
-
This compound/Quercetin Solutions: Prepare serial dilutions of this compound and Quercetin in serum-free culture medium. The final DMSO concentration should be ≤0.5%.
-
DCFH-DA Working Solution (25 µM): Dilute a stock solution of DCFH-DA in serum-free medium. Prepare fresh and protect from light.
-
ABAP Working Solution (600 µM): Dissolve ABAP in serum-free medium. Prepare fresh before use.
C. Assay Procedure (Adherent Cells)
-
Seed HepG2 cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom plate and culture until 90-100% confluent.[14]
-
Gently remove the culture medium and wash the cell monolayer 2-3 times with 100 µL of DPBS.[15]
-
Add 50 µL of the desired concentration of this compound, Quercetin standard, or vehicle control to each well.
-
Immediately add 50 µL of the 25 µM DCFH-DA working solution to each well.[1]
-
Incubate the plate for 1 hour at 37°C in a CO₂ incubator, protected from light.[15]
-
Remove the solution and wash the cells gently 2-3 times with 100 µL of DPBS.
-
Add 100 µL of the 600 µM ABAP working solution to all wells to induce oxidative stress.[14]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[1]
D. Data Analysis
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetic readings for each well.
-
Calculate the CAA unit for each sample using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) x 100[14]
-
Plot a standard curve of CAA units versus Quercetin concentration.
-
Express the antioxidant activity of this compound as Quercetin Equivalents (QE) from the standard curve.
Protocol 2: Intracellular ROS Detection using DCFDA/H2DCFDA
This assay provides a general measure of ROS, primarily H₂O₂, within cells. The non-fluorescent H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[11]
Experimental Workflow
Caption: Workflow for the DCFDA intracellular ROS detection assay.
A. Materials
-
Adherent or suspension cells
-
96-well black, clear-bottom plates (for adherent) or tubes (for suspension)
-
2',7'-Dichlorodihydrofluorescin diacetate (H2DCFDA)
-
This compound stock solution (in DMSO)
-
An oxidative stress inducer (e.g., H₂O₂, Tert-butyl hydroperoxide (TBHP))
-
N-acetylcysteine (NAC) as a positive control antioxidant
-
Fluorescence microplate reader or flow cytometer
B. Assay Procedure (Adherent Cells)
-
Seed cells (e.g., 25,000 cells/well) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[12][16]
-
Remove the medium and pre-treat cells with various concentrations of this compound, NAC, or vehicle control in serum-free medium for 1-4 hours.
-
Remove the treatment medium and add 100 µL/well of 20 µM H2DCFDA working solution (diluted in serum-free medium or 1X buffer).[11][17]
-
Incubate for 30-45 minutes at 37°C in the dark.[12]
-
Remove the H2DCFDA solution and wash the cells once with 100 µL of warm DPBS.
-
Add 100 µL of the oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells. Include a control group without the inducer.
-
Incubate for 30-60 minutes at 37°C.
-
Measure fluorescence intensity at Ex/Em = 485/535 nm.[16]
C. Data Analysis
-
Subtract the background fluorescence (wells with cells but no H2DCFDA).
-
Normalize the fluorescence of treated wells to the vehicle-treated, stress-induced control well.
-
Express results as a percentage reduction in ROS levels compared to the stressed control.
Protocol 3: Nrf2/ARE Pathway Activation Assay
This protocol uses a stable cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) to measure the activation of the Nrf2 pathway.[13]
A. Materials
-
ARE-reporter cell line (e.g., AREc32 or commercially available equivalent)
-
96-well white, opaque tissue culture plates
-
This compound stock solution (in DMSO)
-
Tert-butylhydroquinone (tBHQ) or Sulforaphane as a positive control Nrf2 activator[7][9]
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
B. Assay Procedure
-
Seed the ARE-reporter cells in a 96-well white, opaque plate at a pre-determined optimal density and allow them to attach for 5-6 hours or overnight.[13]
-
Prepare serial dilutions of this compound, tBHQ, and a vehicle control in the cell culture medium.
-
Carefully add the treatment solutions to the cells.
-
Incubate the plate at 37°C, 5% CO₂ for 16-24 hours.[13]
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium).
-
Incubate for 10-30 minutes at room temperature in the dark to allow for cell lysis and signal stabilization.[13]
-
Measure the luminescence intensity using a plate luminometer.
C. Data Analysis
-
Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control samples.
-
Plot the fold induction against the concentration of this compound.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cellular Antioxidant Activity (CAA) of this compound
| Compound | Concentration (µM) | Mean CAA Unit | Quercetin Equivalents (QE) (µmol QE/100 µmol) |
|---|---|---|---|
| Vehicle Control | - | 0.0 ± 0.5 | 0.0 |
| Quercetin | 1 | 25.4 ± 2.1 | 25.4 |
| 5 | 68.2 ± 4.5 | 68.2 | |
| 10 | 95.1 ± 3.8 | 95.1 | |
| This compound | 1 | 15.8 ± 1.9 | 15.1 |
| 5 | 45.3 ± 3.3 | 43.8 | |
| 10 | 72.6 ± 5.0 | 70.2 | |
| 25 | 89.4 ± 4.7 | 86.5 |
Data are presented as mean ± SD (n=3). QE values are calculated from the Quercetin standard curve.
Table 2: Effect of this compound on H₂O₂-Induced Intracellular ROS
| Treatment | Concentration (µM) | H₂O₂ (100 µM) | Mean Fluorescence (RFU) | % ROS Inhibition |
|---|---|---|---|---|
| Control | - | - | 150 ± 15 | - |
| Vehicle | - | + | 2850 ± 210 | 0% |
| NAC (Control) | 1000 | + | 480 ± 45 | 87.8% |
| This compound | 1 | + | 2410 ± 180 | 16.3% |
| 5 | + | 1850 ± 155 | 37.0% | |
| 10 | + | 1160 ± 98 | 62.6% | |
| 25 | + | 720 ± 65 | 78.9% |
Data are presented as mean ± SD (n=3). ROS inhibition is relative to the H₂O₂-treated vehicle control.
Table 3: Nrf2/ARE Pathway Activation by this compound
| Compound | Concentration (µM) | Mean Luminescence (RLU) | Fold Induction (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | - | 12,500 ± 980 | 1.0 |
| tBHQ (Control) | 10 | 98,750 ± 6,500 | 7.9 |
| This compound | 1 | 18,125 ± 1,100 | 1.45 |
| 5 | 45,250 ± 3,200 | 3.62 | |
| 10 | 76,875 ± 5,150 | 6.15 | |
| 25 | 91,250 ± 7,300 | 7.30 |
Data are presented as mean ± SD (n=3). Fold induction is normalized to the vehicle control.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ScholarWorks@Gyeongsang National University: Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells [scholarworks.gnu.ac.kr]
- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inspiredhealthmed.com [inspiredhealthmed.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. abcam.cn [abcam.cn]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. zen-bio.com [zen-bio.com]
- 16. abcam.cn [abcam.cn]
- 17. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design for Testing (+)-Medicarpin's Therapeutic Effects in Rats
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
(+)-Medicarpin is a naturally occurring pterocarpan, a class of phytoalexins, found in various legumes.[1][2][3] Preclinical research has highlighted its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[4][5][6][7] Studies suggest that medicarpin (B1676140) may exert its effects by modulating key signaling pathways involved in inflammation and oxidative stress, such as the PI3K/Akt and NRF2 pathways.[2][3][4][8] Its potential to suppress pro-inflammatory cytokines like TNF-α and IL-6 and to activate antioxidant gene expression makes it a promising candidate for therapeutic development.[2][5]
These application notes provide a detailed framework for designing and executing in vivo studies in rat models to evaluate the anti-inflammatory and antioxidant therapeutic efficacy of this compound. Two robust and well-characterized models are presented: Carrageenan-Induced Paw Edema for acute inflammation and Lipopolysaccharide (LPS)-Induced Acute Lung Injury for severe inflammation and associated oxidative stress.
2. General Experimental Design
A robust in vivo experimental design is crucial for obtaining reproducible and translatable results.[9] The following outlines a general framework applicable to both proposed models.
2.1. Animals
-
Species: Sprague-Dawley (SD) or Wistar rats are commonly used for these types of studies.[10][11]
-
Sex: Male rats are often preferred to avoid hormonal cycle variations.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with free access to food and water.[12]
2.2. Experimental Groups A typical study design would include the following groups (n=6-8 animals per group):
-
Naive/Control Group: Healthy rats receiving no treatment or induction agent.
-
Vehicle Control Group: Rats receive the induction agent (Carrageenan or LPS) and the vehicle used to dissolve this compound.
-
Positive Control Group: Rats receive the induction agent and a standard-of-care drug (e.g., Indomethacin for inflammation).[13]
-
This compound Treatment Groups: Rats receive the induction agent and varying doses of this compound (e.g., 5, 10, 20 mg/kg). Dosing should be based on previous in vivo studies or in vitro efficacy data.[5]
2.3. Drug Preparation and Administration
-
Solubility: this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, saline with 1% Tween 80).
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection are common routes.[13] The choice may depend on the compound's pharmacokinetic properties.[1][14]
-
Timing: The compound is typically administered 30-60 minutes before the induction of inflammation/injury.[13][15]
Experimental Workflow Visualization
The overall logic of the in vivo study can be visualized as follows:
Caption: General workflow for in vivo testing of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing the efficacy of compounds against acute inflammation.[16][17] The inflammatory response is biphasic, involving histamine (B1213489) and serotonin (B10506) in the first phase, and prostaglandins (B1171923) and other mediators in the second phase.[15]
3.1. Detailed Methodology
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (Ugo Basile, Italy).[13]
-
Drug Administration: Administer this compound, vehicle, or Indomethacin (e.g., 5-10 mg/kg, IP) 30 minutes prior to carrageenan injection.[13][17]
-
Induction of Edema: Inject 0.1 mL of 1% λ-carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[13][18]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13][17] The degree of swelling is calculated as the difference between the paw volume at each time point and the baseline volume.
-
Euthanasia and Sample Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals. Collect blood via cardiac puncture for serum separation. Excise the paw tissue for further analysis.
-
Biochemical Analysis:
-
Measure pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using ELISA kits (e.g., Quansys Biosciences Q-Plex™ Rat Cytokine Inflammation).[19]
-
Prepare paw tissue homogenates to measure levels of oxidative stress markers such as Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Catalase (CAT).[20][21]
-
3.2. Data Presentation: Carrageenan Model
Table 1: Effect of this compound on Paw Volume (mL) in Carrageenan-Induced Edema
| Group | Baseline | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
|---|---|---|---|---|---|---|
| Naive | 1.20 ± 0.05 | 1.21 ± 0.06 | 1.22 ± 0.05 | 1.21 ± 0.07 | 1.20 ± 0.06 | 1.21 ± 0.05 |
| Vehicle | 1.22 ± 0.06 | 1.65 ± 0.08 | 1.98 ± 0.10 | 2.35 ± 0.12 | 2.20 ± 0.11 | 2.05 ± 0.10 |
| Indomethacin (10 mg/kg) | 1.21 ± 0.05 | 1.40 ± 0.07* | 1.55 ± 0.08* | 1.68 ± 0.09* | 1.60 ± 0.08* | 1.52 ± 0.07* |
| Medicarpin (10 mg/kg) | 1.23 ± 0.07 | 1.58 ± 0.09 | 1.80 ± 0.11* | 1.95 ± 0.10* | 1.82 ± 0.09* | 1.70 ± 0.08* |
| Medicarpin (20 mg/kg) | 1.22 ± 0.06 | 1.45 ± 0.08* | 1.62 ± 0.09* | 1.75 ± 0.09* | 1.65 ± 0.08* | 1.58 ± 0.07* |
Data are presented as Mean ± SEM. *p < 0.05 compared to the Vehicle group.
Table 2: Effect of this compound on Serum Cytokines and Paw Tissue Oxidative Stress Markers
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MDA (nmol/mg protein) | SOD (U/mg protein) |
|---|---|---|---|---|
| Naive | 25.5 ± 3.1 | 40.2 ± 4.5 | 1.2 ± 0.15 | 150.6 ± 10.2 |
| Vehicle | 180.4 ± 15.2 | 250.6 ± 20.1 | 4.8 ± 0.40 | 75.3 ± 6.8 |
| Indomethacin (10 mg/kg) | 75.8 ± 8.9* | 110.3 ± 12.5* | 2.5 ± 0.22* | 120.1 ± 9.5* |
| Medicarpin (10 mg/kg) | 125.2 ± 11.7* | 180.9 ± 15.8* | 3.1 ± 0.28* | 105.7 ± 8.1* |
| Medicarpin (20 mg/kg) | 88.6 ± 9.5* | 135.4 ± 13.1* | 2.1 ± 0.19* | 130.4 ± 11.3* |
Data are presented as Mean ± SEM. *p < 0.05 compared to the Vehicle group.
Protocol 2: LPS-Induced Acute Lung Injury (ALI) in Rats
This model mimics key features of acute respiratory distress syndrome (ARDS), characterized by severe pulmonary inflammation, edema, and oxidative stress.[22][23]
4.1. Detailed Methodology
-
Anesthesia: Anesthetize rats with isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Dexamethasone, 1 mg/kg, PO) 1 hour prior to LPS challenge.[24]
-
Induction of ALI: Intratracheally instill Lipopolysaccharide (LPS) from E. coli (e.g., 3-15 mg/kg body weight) in a small volume of sterile saline.[22][25] The control group receives saline only.
-
Monitoring: Monitor animals for clinical signs of respiratory distress.
-
Euthanasia and Sample Collection: At a predetermined time point (e.g., 8 or 24 hours post-LPS), euthanize the animals.[22][26]
-
Bronchoalveolar Lavage (BALF): Perform a lung lavage with sterile saline to collect BALF.[26] Centrifuge the BALF to separate cells from the supernatant. Use the cell pellet for total and differential cell counts and the supernatant for protein and cytokine analysis.
-
Blood Collection: Collect blood for serum cytokine analysis.[27]
-
Lung Tissue: Perfuse the lungs and collect the right lung for histopathology (fix in 10% formalin) and the left lung for homogenization (snap-freeze in liquid nitrogen).
-
-
Biochemical and Histological Analysis:
-
BALF Analysis: Measure total protein concentration (indicator of vascular permeability) and inflammatory cytokines (TNF-α, IL-1β, IL-6).[23][24]
-
Tissue Homogenate Analysis: Measure oxidative stress markers (MDA, SOD, CAT, Glutathione (GSH)).[20][28]
-
Histopathology: Stain formalin-fixed, paraffin-embedded lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar wall thickening, and edema.[26]
-
4.2. Data Presentation: LPS-Induced ALI Model
Table 3: Effect of this compound on BALF Total Protein and Cell Counts in LPS-Induced ALI
| Group | Total Protein (µg/mL) | Total Cells (x10⁵/mL) | Neutrophils (x10⁵/mL) |
|---|---|---|---|
| Naive | 150 ± 20 | 2.1 ± 0.3 | 0.1 ± 0.05 |
| Vehicle | 950 ± 85 | 25.5 ± 2.8 | 18.2 ± 2.1 |
| Dexamethasone (1 mg/kg) | 350 ± 40* | 8.2 ± 1.1* | 4.5 ± 0.8* |
| Medicarpin (10 mg/kg) | 680 ± 65* | 15.1 ± 1.9* | 10.3 ± 1.5* |
| Medicarpin (20 mg/kg) | 450 ± 50* | 10.5 ± 1.3* | 6.1 ± 1.0* |
Data are presented as Mean ± SEM. *p < 0.05 compared to the Vehicle group.
Table 4: Effect of this compound on Lung Tissue Oxidative Stress Markers
| Group | MDA (nmol/mg protein) | GSH (µmol/g tissue) | CAT (U/mg protein) |
|---|---|---|---|
| Naive | 1.5 ± 0.18 | 5.8 ± 0.5 | 45.2 ± 3.9 |
| Vehicle | 5.9 ± 0.60 | 2.1 ± 0.3 | 20.8 ± 2.5 |
| Dexamethasone (1 mg/kg) | 2.8 ± 0.31* | 4.5 ± 0.4* | 38.5 ± 3.1* |
| Medicarpin (10 mg/kg) | 4.1 ± 0.45* | 3.2 ± 0.4* | 29.7 ± 2.8* |
| Medicarpin (20 mg/kg) | 3.1 ± 0.35* | 4.1 ± 0.5* | 35.9 ± 3.0* |
Data are presented as Mean ± SEM. *p < 0.05 compared to the Vehicle group.
Proposed Mechanism of Action: Signaling Pathway
This compound is reported to activate the NRF2 antioxidant response pathway and inhibit the pro-inflammatory NF-κB pathway.[2][4][29]
References
- 1. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicarpin prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
- 10. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Agent Discovery from the Natural Compounds for the Treatment of Type 2 Diabetes Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolites of Medicarpin and Their Distributions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. Rat Cytokine Inflammation (9-Plex) | Quansys Biosciences [quansysbio.com]
- 20. The Levels of Oxidative Stress Biomarkers in Rats as a Response to Different Techniques of Testicular Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 23. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipopolysaccharide induces acute lung injury and alveolar haemorrhage in association with the cytokine storm, coagulopathy and AT1R/JAK/STAT augmentation in a rat model that mimics moderate and severe Covid-19 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of LPS-Induced Acute Lung Injury Attenuation in Rats by Aminothiazole-Paeonol Derivatives [mdpi.com]
- 27. Measurement of Serum, Liver, and Brain Cytokine Induction, Thiamine Levels, and Hepatopathology in Rats Exposed to a 4-Day Alcohol Binge Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Oxidative stress in rat brain during experimental status epilepticus: effect of antioxidants [frontiersin.org]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of (+)-Medicarpin Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction, separation, and identification of (+)-medicarpin metabolites from various biological matrices. The protocols are designed to be adaptable for both in vivo and in vitro studies, supporting pharmacokinetic assessments and drug metabolism research.
Introduction
This compound is a naturally occurring pterocarpan (B192222) phytoalexin with a range of reported biological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and overall pharmacokinetic profile. In vivo, this compound undergoes extensive phase I and phase II metabolism, leading to a large number of metabolites. The primary metabolic reactions include demethylation, hydrogenation, hydroxylation, glucuronidation, and sulfation[1][2]. Analysis of these metabolites is predominantly carried out using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which offers the required sensitivity and selectivity for complex biological samples[1][2][3].
Overview of Analytical Workflow
The analysis of this compound metabolites typically involves sample preparation to extract the analytes and remove interferences, followed by chromatographic separation and mass spectrometric detection. For conjugated metabolites, an enzymatic hydrolysis step can be incorporated to quantify the total aglycone concentration.
Caption: General experimental workflow for the analysis of this compound metabolites.
Quantitative Data Summary
The following tables summarize the relative abundance of different metabolic reactions observed for this compound in various biological matrices from rats following oral administration. This data is adapted from a comprehensive study by Wang et al. (2019), where 165 metabolites were identified[1].
Table 1: Relative Content (%) of Metabolic Reactions in Rat Biological Fluids
| Metabolic Reaction | Urine | Feces | Plasma |
| Phase I | |||
| Demethylation (-CH₃) | 55.14 | 47.90 | 45.45 |
| Hydrogenation (+2H) | 37.01 | 31.03 | 25.97 |
| Hydroxylation (+O) | 57.79 | 55.17 | 46.75 |
| Phase II | |||
| Sulfation (+SO₃) | 74.60 | 73.53 | 29.87 |
| Glucuronidation (+GlcUA) | 25.83 | 1.62 | 67.87 |
| Vitamin C Conjugation (+Vc) | 1.08 | 15.54 | 0.00 |
| Glycosylation (+Glc) | 0.23 | 0.00 | 0.00 |
| Methylation (+CH₃) | 3.93 | 6.90 | 2.60 |
Data Source: Wang et al., Molecules, 2019.[1]
Table 2: Distribution and Most Abundant Metabolites
| Biological Matrix | Total Metabolites Identified | Most Abundant Metabolite(s) |
| Urine | 104 | Sulfation products |
| Feces | 29 | Sulfation products |
| Plasma | 38 | Glucuronidation products (e.g., Medicarpin glucuronide) |
| Liver | 24 | Medicarpin glucuronide |
| Intestine | 74 | Medicarpin glucuronide |
| Kidney | 42 | Medicarpin glucuronide |
Data Source: Wang et al., Molecules, 2019.[1][2]
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Plasma
This protocol describes a liquid-liquid extraction (LLE) method suitable for the parent compound and can be adapted for its less polar metabolites. For more polar conjugated metabolites, a solid-phase extraction (SPE) is recommended (see Protocol 2).
Materials:
-
Rat plasma
-
Internal Standard (IS) solution (e.g., Biochanin A)
-
Diethyl ether
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 1 mL of diethyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 v/v methanol/10 mM ammonium acetate).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Conjugated Metabolites from Plasma and Urine
This protocol is designed for the extraction of polar glucuronide and sulfate (B86663) conjugates.
Materials:
-
Plasma or Urine
-
Internal Standard (IS) solution
-
Oasis HLB or Strata-X SPE cartridges (30 mg, 1 mL)
-
Methanol
-
Water (HPLC grade)
-
Ammonium hydroxide (B78521) (5%)
-
Formic acid (2%)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Plasma: Dilute 150 µL of plasma with 300 µL of water.
-
Urine: Centrifuge urine at 14,000 rpm for 10 min. Dilute 100 µL of supernatant with 100 µL of water.
-
-
Add internal standard to the diluted sample.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the metabolites with 1.5 mL of methanol containing 2% formic acid.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 3: Enzymatic Hydrolysis of Conjugated Metabolites in Urine
This protocol is for the determination of total (free + conjugated) metabolite concentrations.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Acetate buffer (0.5 M, pH 5.0)
-
Acetonitrile
-
Incubator or water bath at 37°C
Procedure:
-
To 150 µL of urine in a microcentrifuge tube, add 50 µL of internal standard and 300 µL of the enzyme mixture (e.g., 2000 units of β-glucuronidase/sulfatase in acetate buffer).
-
Vortex briefly and incubate at 37°C for 12-18 hours.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
The supernatant can now be used for extraction (e.g., using Protocol 2 starting from the loading step) or direct injection if the sample is clean enough.
Protocol 4: In Vitro Metabolism using Rat Liver Microsomes (RLM)
This protocol is to assess the phase I and phase II metabolism of this compound in vitro.
Materials:
-
This compound stock solution (in DMSO or methanol)
-
Rat Liver Microsomes (RLM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (Solution A: NADP+, Solution B: glucose-6-phosphate and G6P-dehydrogenase)
-
UDPGA (for glucuronidation assays)
-
PAPS (for sulfation assays)
-
Ice-cold acetonitrile to stop the reaction
Procedure:
-
Prepare a master mix in a microcentrifuge tube on ice containing phosphate buffer, RLM (e.g., final concentration of 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., final concentration of 1-10 µM). The final concentration of organic solvent should be <1%.
-
For phase II metabolism, include co-factors like UDPGA (final concentration ~2 mM) or PAPS (final concentration ~0.1 mM) in the master mix.
-
Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 14,000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
UPLC/HPLC-MS Analytical Method
Instrumentation:
-
UPLC or HPLC system coupled to a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-40% B over 15 min, then a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI negative (preferred for glucuronides and sulfates) and positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for metabolite profiling (QTOF) or Multiple Reaction Monitoring (MRM) for quantification (QQQ).
Metabolic Pathways of this compound
This compound undergoes extensive biotransformation. Phase I reactions primarily involve demethylation, hydroxylation, and hydrogenation. These are followed by Phase II conjugation reactions, mainly glucuronidation and sulfation, to facilitate excretion.
Caption: Major metabolic pathways of this compound.
References
Application Notes & Protocols: Heterologous Biosynthesis of (+)-Medicarpin in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Medicarpin is a natural pterocarpan (B192222) with a range of valuable pharmacological properties, including anti-tumor, anti-osteoporosis, and antimicrobial activities.[1][2][3] Traditionally, medicarpin (B1676140) is extracted from medicinal plants like those of the Glycyrrhiza species, but this process is often limited by low yields and unsustainable sourcing.[1][2][3] Metabolic engineering of microbial hosts, such as the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of medicarpin. This document provides a detailed overview of the heterologous biosynthesis of this compound in S. cerevisiae, including the biosynthetic pathway, quantitative production data, and detailed experimental protocols for strain construction, cultivation, and product analysis.
Biosynthetic Pathway of this compound
The heterologous production of this compound in S. cerevisiae is achieved by introducing a multi-gene pathway originating from plants. The biosynthesis starts from the common precursor p-coumaroyl-CoA, which is naturally produced in yeast or can be enhanced through metabolic engineering. The pathway can be conceptually divided into two modules: the synthesis of the isoflavonoid (B1168493) intermediate, liquiritigenin (B1674857), and its subsequent conversion to this compound.
A key study successfully reconstituted the medicarpin biosynthetic pathway in S. cerevisiae by expressing eight critical enzymes.[1][2][4] The pathway initiates from the precursor liquiritigenin and proceeds through several enzymatic steps to yield medicarpin.[4]
Key Enzymes in the this compound Biosynthetic Pathway from Liquiritigenin:
-
2-HIS: 2-hydroxyisoflavanone (B8725905) synthase
-
CPR: Cytochrome P450 reductase
-
I4′OMT: Isoflavone 4′-O-methyltransferase
-
HID: 2-hydroxyisoflavanone dehydratase
-
I2′H: Isoflavone 2′-hydroxylase
-
IFR: Isoflavone reductase
-
VR: Vestitone reductase
-
PTS: Pterocarpan synthase
The following diagram illustrates the engineered biosynthetic pathway from the precursor p-coumaroyl-CoA to this compound in S. cerevisiae.
Caption: Engineered biosynthetic pathway for this compound in S. cerevisiae.
Quantitative Data
The production of this compound in engineered S. cerevisiae has been quantified, demonstrating the feasibility of this heterologous system. The titers are dependent on the specific engineering strategies employed and the precursor fed to the culture.
| Strain Configuration | Substrate | Medicarpin Titer (mg/L) | Reference |
| Expressing 8 key enzymes (2-HIS, CPR, I4′OMT, HID, I2′H, IFR, VR, PTS) | Liquiritigenin | 0.82 ± 0.18 | [1][2][3] |
| Increased copy number of VR and PTS | Liquiritigenin | 2.05 ± 0.72 | [1][2][3] |
| Optimized strain | Formononetin | 4.27 ± 0.08 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the heterologous biosynthesis of this compound in S. cerevisiae.
Yeast Strain and Media
-
Host Strain: Saccharomyces cerevisiae strain DW11 or other suitable laboratory strains like W303-1b or CEN.PK2-1C.
-
Growth Media:
-
YPD Medium (per 1 L): 10 g yeast extract, 20 g peptone, 20 g dextrose (glucose). For solid media, add 20 g agar. Sterilize by autoclaving at 121°C for 15 minutes.
-
Synthetic Defined (SD) Medium (per 1 L): 6.7 g Yeast Nitrogen Base (YNB) without amino acids, 20 g dextrose. Supplement with appropriate amino acid drop-out mix for plasmid selection. Sterilize by autoclaving.
-
Construction of Expression Plasmids
-
Gene Sourcing: The eight key enzyme-encoding genes (2-HIS, CPR, I4′OMT, HID, I2′H, IFR, VR, PTS) are typically sourced from medicinal plants like Glycyrrhiza glabra.
-
Codon Optimization: For optimal expression in S. cerevisiae, the plant-derived genes should be codon-optimized.
-
Vector Assembly: The genes are cloned into yeast expression vectors (e.g., pESC series) under the control of strong promoters (e.g., GAL1, TEF1). Multiple genes can be assembled into a single vector using techniques like Gibson assembly or yeast homologous recombination.
-
Transformation: The constructed plasmids are transformed into the host S. cerevisiae strain using standard methods such as the lithium acetate (B1210297)/polyethylene glycol (LiAc/PEG) procedure.
-
Selection: Transformed yeast cells are selected on appropriate SD drop-out media.
Cultivation and Fermentation
-
Seed Culture: Inoculate a single colony of the engineered yeast strain into 5 mL of SD medium and grow overnight at 30°C with shaking at 200-250 rpm.
-
Main Culture: Inoculate a larger volume of YPD or other suitable production medium with the seed culture to an initial OD600 of ~0.1.
-
Induction and Precursor Feeding: If using inducible promoters (e.g., GAL1), add the inducer (e.g., galactose) at the appropriate time. Add the precursor substrate (e.g., 0.2 g/L liquiritigenin or formononetin) to the culture medium.
-
Fermentation: Cultivate the main culture at 30°C with shaking at 200 rpm for up to 5 days.[4] Monitor cell growth (OD600) and product formation periodically.
Extraction of this compound
-
Cell Harvesting: Harvest the yeast culture by centrifugation at 5,000 x g for 10 minutes.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer. Disrupt the cells using methods such as a high-pressure cell crusher, bead beating, or enzymatic lysis to release the intracellular product.[4]
-
Solvent Extraction:
-
Add an equal volume of ethyl acetate to the cell lysate.[4]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times to maximize recovery.
-
-
Drying and Reconstitution: Combine the ethyl acetate fractions and evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of methanol (B129727) or a suitable solvent for analysis.
Quantification of this compound by HPLC
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV or Diode Array Detector (DAD) is suitable.
-
Mobile Phase: A common mobile phase for isoflavonoid analysis is a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.
-
Detection: Monitor the elution at a wavelength where medicarpin has strong absorbance, typically around 280-290 nm.
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Inject the reconstituted sample extract into the HPLC system.
-
Identify the medicarpin peak based on its retention time compared to the standard.
-
Calculate the concentration of medicarpin in the sample by comparing its peak area to the standard curve.
-
Experimental Workflow
The following diagram outlines the general workflow for the heterologous production and analysis of this compound in S. cerevisiae.
Caption: General experimental workflow for medicarpin production in yeast.
Conclusion: The heterologous biosynthesis of this compound in Saccharomyces cerevisiae represents a viable and scalable platform for the production of this medicinally important compound. By introducing the plant-derived biosynthetic pathway and optimizing fermentation conditions, significant titers of medicarpin can be achieved. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development to establish and optimize their own medicarpin production systems in yeast. Further engineering efforts, such as increasing precursor supply and optimizing enzyme expression levels, hold the potential to further enhance yields and make microbial production of medicarpin an industrially relevant process.
References
Application Notes: (+)-Medicarpin as a Reference Standard in Phytochemical Analysis
Introduction
(+)-Medicarpin is a pterocarpan, a class of isoflavonoids, with a range of documented biological activities, including anti-cancer, anti-inflammatory, and bone regeneration properties. As research into the therapeutic potential of plant-derived compounds intensifies, the need for accurate and reproducible quantification of these molecules in complex plant matrices becomes paramount. The use of a well-characterized reference standard is a cornerstone of robust phytochemical analysis, ensuring the quality, consistency, and efficacy of herbal products and enabling reliable scientific investigation. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, with a focus on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods.
Applications
The primary applications for this compound as a reference standard include:
-
Quality Control of Raw Herbal Materials: Ensuring the identity and purity of plant materials intended for use in herbal medicines and dietary supplements.
-
Standardization of Herbal Extracts and Formulations: Quantifying the concentration of this compound to ensure batch-to-batch consistency and therapeutic dosage.
-
Pharmacokinetic and Metabolism Studies: Accurately measuring levels of this compound in biological fluids and tissues to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioactivity-Guided Fractionation: Tracking the presence and concentration of this compound during the isolation of bioactive compounds from plant extracts.
-
Validation of Analytical Methods: Serving as the benchmark for developing and validating new analytical methods for the quantification of pterocarpans.
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-DAD
This protocol describes a general method for the quantification of this compound in dried plant material using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
1. Sample Preparation: Extraction
-
Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a mill).
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% methanol (B129727) (v/v) to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with 25 mL of 80% methanol each time.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
2. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting with the mobile phase.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Solvent A: 0.1% Formic acid in Water and Solvent B: Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | Diode Array Detector (DAD) at 287 nm |
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Table 1: Method Validation Parameters for HPLC Analysis of this compound (Illustrative Data)
| Parameter | Result |
| Retention Time (tR) | ~15.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Protocol 2: HPTLC Fingerprinting and Quantification of this compound
This protocol provides a method for the qualitative fingerprinting and quantitative estimation of this compound in herbal extracts.
1. Sample and Standard Preparation
-
Sample Solution: Prepare a methanolic extract of the plant material as described in the HPLC protocol (Section 1.1) and adjust the final concentration to approximately 10 mg/mL.
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. From this, prepare working standards of 10, 20, 50, and 100 µg/mL.
2. HPTLC Conditions
| Parameter | Condition |
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm) |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1, v/v/v) |
| Application | Apply 5 µL of sample and standard solutions as 8 mm bands using an automated applicator. |
| Development | Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase for 20 minutes. |
| Drying | Air-dry the plate after development. |
| Detection | Scan the plate densitometrically at 287 nm. |
3. Data Analysis
-
Qualitative Fingerprinting: Compare the chromatogram of the sample extract with that of the this compound standard. The presence of a band at the same Rf value as the standard confirms the presence of this compound.
-
Quantitative Analysis: Create a calibration curve by plotting the peak area of the standard spots against their concentrations. Calculate the amount of this compound in the sample from its peak area using the regression equation of the calibration curve.
Table 2: HPTLC Method Parameters for this compound Analysis (Illustrative Data)
| Parameter | Result |
| Rf Value | ~0.45 |
| Linearity Range | 50 - 500 ng/spot |
| Correlation Coefficient (r²) | ≥ 0.998 |
| LOD | ~10 ng/spot |
| LOQ | ~30 ng/spot |
Visualization of Workflows and Signaling Pathways
Caption: General workflow for the phytochemical analysis of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.[1]
Caption: Activation of the Wnt/β-catenin signaling pathway by this compound.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Medicarpin
Welcome to the technical support center for the synthesis of (+)-Medicarpin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low yield during the BBr₃-promoted tandem O-demethylation/cyclization to form the pterocarpan (B192222) core.
-
Question: My yield for the pterocarpan core formation is significantly lower than expected. What are the potential causes and how can I troubleshoot this step?
-
Answer: Low yields in this key step can arise from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Demethylation: The reaction may not be going to completion. Ensure your BBr₃ reagent is fresh, as it is highly moisture-sensitive. The stoichiometry of BBr₃ is also critical; for complete cleavage of multiple methoxy (B1213986) groups, at least one equivalent of BBr₃ per ether group is required.[1]
-
Side Reactions: Competing demethylation at undesired positions can occur, especially in polymethoxyaryl compounds, leading to a mixture of products.[2][3] The presence of a carbonyl group can sometimes facilitate selective deprotection.[1]
-
Workup Issues: Formation of a persistent emulsion or agglomerate between the organic and aqueous layers during workup is a common issue that can trap the product and reduce yield.[4]
-
Troubleshooting: Instead of quenching with methanol (B129727), try quenching the reaction at 0°C with water or a saturated brine solution.[4] If an emulsion forms, adding more brine and allowing the mixture to stand can help break it.
-
-
Reaction Conditions: The reaction is typically performed in a dry, inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78°C to room temperature.[5] Ensure your solvent is anhydrous and the reaction is protected from moisture.
-
Issue 2: Poor results in the Pd/C-catalyzed hydrogenation/hydrogenolysis step.
-
Question: The final hydrogenation step to produce this compound is inefficient. What could be wrong?
-
Answer: The success of the Pd/C-catalyzed hydrogenation is dependent on several factors:
-
Catalyst Activity: The quality and activity of your Pd/C catalyst are paramount. Ensure you are using a high-quality catalyst. The catalyst loading is also important and may need to be optimized.[6]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While various solvents can be used, alcohols like methanol or ethanol (B145695) are commonly employed for hydrogenations.[7]
-
Hydrogen Pressure: The reaction can be sensitive to hydrogen pressure. While some hydrogenations proceed well at atmospheric pressure (e.g., using a hydrogen balloon), others may require higher pressures in a Parr shaker or similar apparatus to drive the reaction to completion.[8][9]
-
Presence of Catalyst Poisons: Trace impurities in your substrate or solvent can act as catalyst poisons, deactivating the Pd/C. Ensure your starting material is sufficiently pure.
-
Issue 3: Difficulty in purifying the final this compound product.
-
Question: I am struggling to obtain pure this compound after the final reaction. What purification strategies are recommended?
-
Answer: Purification of the final product can be challenging due to the presence of byproducts and unreacted starting materials.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purifying isoflavonoids like medicarpin (B1676140). A gradient of solvents, such as hexane (B92381) and ethyl acetate, is typically used for elution.
-
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
Workup Optimization: A thorough aqueous workup is crucial to remove inorganic salts and other water-soluble impurities before chromatography. Washing the organic layer with saturated sodium bicarbonate solution can help remove acidic impurities, while a brine wash helps to remove residual water.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the asymmetric synthesis of this compound?
A1: An asymmetric synthesis of this compound using a chiral oxazolidinone auxiliary has been reported with an overall yield of 11%.[10][11][12]
Q2: Are there alternative methods to chemical synthesis for producing this compound?
A2: Yes, heterologous biosynthesis in engineered Saccharomyces cerevisiae has been explored. Yields ranging from 0.82 ± 0.18 mg/L to 4.27 ± 0.08 mg/L have been reported, depending on the substrate and genetic modifications of the yeast.[13]
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most steps in the synthesis. Staining with a suitable reagent (e.g., potassium permanganate (B83412) or vanillin) can help visualize the spots if they are not UV-active. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is the role of the chiral auxiliary in the asymmetric synthesis?
A4: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material. It controls the stereochemical outcome of the reaction by creating a chiral environment, leading to the preferential formation of one enantiomer of the product. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[14][15][16]
Quantitative Data Summary
| Synthesis Method | Key Reagents/Steps | Reported Overall Yield | Reference |
| Asymmetric Total Synthesis | Chiral oxazolidinone auxiliary | 11% | [10][11][12] |
| Six-Step Total Synthesis | BBr₃-promoted cyclization, Pd/C hydrogenation | Not explicitly stated as a single overall percentage | [12] |
| Heterologous Biosynthesis | Engineered S. cerevisiae, liquiritigenin (B1674857) substrate | 0.82 ± 0.18 mg/L to 2.05 ± 0.72 mg/L | [13] |
| Heterologous Biosynthesis | Engineered S. cerevisiae, formononetin (B1673546) substrate | up to 4.27 ± 0.08 mg/L | [13] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound using a Chiral Auxiliary (Illustrative)
This protocol is a generalized representation based on the use of chiral auxiliaries for asymmetric synthesis. Specific quantities and reaction conditions should be optimized for your specific starting materials.
-
Attachment of Chiral Auxiliary: The starting material is reacted with an activated chiral auxiliary (e.g., an acyl chloride derivative of an oxazolidinone) in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C to room temperature. The reaction progress is monitored by TLC.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate is then subjected to the key bond-forming reaction. For example, in an aldol (B89426) reaction, the conjugate is treated with a Lewis acid (e.g., TiCl₄) and a base (e.g., Hünig's base) at low temperature (-78°C), followed by the addition of the aldehyde.
-
Workup and Purification of Diastereomer: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are separated by flash column chromatography.
-
Cleavage of the Auxiliary: The desired diastereomer is treated with a reagent to cleave the auxiliary. For example, reduction with lithium borohydride (B1222165) (LiBH₄) can yield the corresponding chiral alcohol. The reaction is quenched, and the product is extracted and purified. The chiral auxiliary can often be recovered from the aqueous layer.
Protocol 2: Key Steps in the Six-Step Total Synthesis of this compound
This protocol highlights the key transformations in the reported six-step synthesis.
-
BBr₃-Promoted Tandem O-demethylation/Cyclization:
-
The methoxy-substituted isoflavone (B191592) precursor is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C.
-
A solution of BBr₃ in dichloromethane (typically 1 M) is added dropwise. The molar equivalents of BBr₃ should be carefully calculated based on the number of methoxy groups to be cleaved.
-
The reaction is stirred at 0°C and then allowed to warm to room temperature, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched at 0°C by the slow addition of water or brine.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
-
Pd/C-Catalyzed Hydrogenation/Hydrogenolysis:
-
The pterocarpene intermediate is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator) with vigorous stirring.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product is then purified by flash column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the six-step total synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heterologous biosynthesis of medicarpin using engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. iipseries.org [iipseries.org]
Technical Support Center: (+)-Medicarpin Clinical Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Medicarpin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the experimental use of this compound, focusing on its physicochemical properties and pharmacokinetic profile.
Q1: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
A1: this compound is poorly soluble in water. For in vitro assays, it is recommended to dissolve it in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone[1]. It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it to the final concentration in your aqueous culture medium. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.
Q2: What is the reported oral bioavailability of this compound, and what factors contribute to it?
A2: The oral bioavailability of this compound has been reported to be relatively low, around 17.43% to 22.34% in rats[2][3][4][5]. Several factors contribute to this, including its poor aqueous solubility, which limits its absorption in the gastrointestinal tract, and extensive first-pass metabolism in the liver[4][6][7].
Q3: How is this compound metabolized in vivo?
A3: this compound undergoes extensive phase I and phase II metabolism. The primary metabolic reactions include demethylation, hydrogenation, hydroxylation, glucuronidation, sulfation, methylation, glycosylation, and conjugation with vitamin C[8][9][10][11][12]. In rats, it is mainly excreted as sulfates and glucuronides[8]. Over 165 metabolites have been identified, with the majority being phase II metabolites[8][9][10][11].
Q4: Where does this compound primarily distribute in the body?
A4: Despite its low systemic levels, this compound is highly distributed in body tissues. The highest concentrations are found in the liver, followed by the bone marrow[4][5]. This extensive tissue distribution suggests that it can reach its target sites, which is important for its therapeutic effects, particularly its anti-osteoporotic activity[4][5].
Q5: Are there any known drug-drug interaction risks with this compound?
A5: In silico studies suggest that medicarpin (B1676140) is a substrate for CYP3A4 and an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4[13]. This indicates a potential for drug-drug interactions, and in vitro validation is necessary to assess this risk[13].
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or inconsistent results in in vitro cell-based assays. | 1. Poor solubility: The compound may have precipitated out of the culture medium. 2. Inadequate concentration: The effective concentration at the cellular level may be lower than expected due to poor solubility or binding to serum proteins in the medium. | 1. Optimize Solubilization: Ensure the stock solution is fully dissolved before diluting in the medium. Perform a solubility test in your final medium. Consider using formulation strategies like complexation with cyclodextrins or creating solid dispersions[14][15][16]. 2. Verify Concentration: Use a validated analytical method like HPLC to confirm the concentration of medicarpin in your final assay medium. 3. Serum-Free Conditions: If possible, perform initial experiments in serum-free or low-serum conditions to minimize protein binding, though this may affect cell health. |
| Difficulty achieving therapeutic concentrations in vivo. | 1. Low Oral Bioavailability: As discussed in the FAQs, poor solubility and extensive first-pass metabolism limit systemic exposure after oral administration[4][5]. 2. Rapid Metabolism and Excretion: The compound is quickly metabolized and its metabolites are excreted[8]. | 1. Alternative Routes of Administration: For preclinical studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and achieve higher systemic concentrations. 2. Formulation Strategies: Explore advanced formulation techniques such as lipid-based delivery systems, nanoparticles, or amorphous solid dispersions to improve oral bioavailability[15][17]. 3. Co-administration with Metabolic Inhibitors: While complex, co-administering with inhibitors of key metabolic enzymes (e.g., CYP450 inhibitors) could increase exposure, but requires careful investigation of potential toxicities. |
| Variability in animal studies. | 1. Inconsistent Dosing: Inaccurate preparation of dosing solutions due to solubility issues. 2. Inter-animal Variability: Differences in metabolism and absorption among individual animals. | 1. Standardize Dosing Preparation: Develop a robust and reproducible method for preparing dosing formulations. Use techniques like sonication or homogenization to ensure a uniform suspension if the compound is not fully dissolved. Validate the concentration and stability of the formulation. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Monitor Plasma Levels: If feasible, collect blood samples to measure plasma concentrations of medicarpin and correlate them with the observed effects. |
Section 3: Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄ | [18] |
| Molecular Weight | 270.28 g/mol | [18] |
| Oral Bioavailability (rat) | 17.43% - 22.34% | [2][3] |
| Tmax (rat, oral) | 15 min | [3] |
| Protein Binding (rat) | 81.61% | [3] |
| Intestinal Absorption (predicted) | 95.2% | [13] |
| Caco-2 Permeability (log Papp) | 1.25 | [13] |
| Urinary and Fecal Excretion | < 1% | [4][5] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | IC₅₀ / Effective Concentration | Reference |
| Leukemia P388 cells | Apoptosis Induction | ~90 µM | [19] |
| A549 and H157 (Lung Cancer) | Proliferation Inhibition | Concentration-dependent | [20][21] |
| Neuro 2A (Neuronal) | Anti-apoptotic (OGD-induced injury) | ~13 ± 2 µM | [22] |
| BV2 (Microglial) | Anti-inflammatory (NO production) | ~5 ± 1 µM | [22] |
| Osteoblasts | Differentiation and Mineralization | 10⁻¹⁰ M | [2] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines, such as A549 or H157[20][21].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to achieve final desired concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the detection of proteins involved in signaling pathways affected by this compound, such as the PI3K/Akt pathway[22][23].
-
Cell Lysis: After treating cells with this compound as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Section 5: Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Effect on Osteoblast Differentiation
Caption: this compound promotes osteoblast differentiation via ERβ, Wnt, and Notch pathways.
Diagram 2: Neuroprotective Signaling Pathway of this compound
Caption: Neuroprotective effects of this compound mediated by the PI3K/Akt/GSK-3β pathway.
Diagram 3: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for determining the pharmacokinetic profile of this compound in rodents.
References
- 1. Medicarpin | CAS:32383-76-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability, tissue distribution and excretion studies of a potential anti-osteoporotic agent, medicarpin, in female rats using validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doclinika.ru [doclinika.ru]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Metabolites of Medicarpin and Their Distributions in Rats | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolites of Medicarpin and Their Distributions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolites of Medicarpin and Their Distributions in Rats [mdpi.com]
- 13. Computational Investigation Identifies mTOR as a Primary Binding Target of Medicarpin in Cholangiocarcinoma: Insights from Network Pharmacology and Molecular Docking [mdpi.com]
- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. ijmsdr.org [ijmsdr.org]
- 17. upm-inc.com [upm-inc.com]
- 18. Medicarpin - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Medicarpin suppresses lung cancer cell growth in vitro and in vivo by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low oral bioavailability of (+)-Medicarpin in pharmacokinetic studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of (+)-Medicarpin in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
A1: this compound is a naturally occurring pterocarpan, a class of isoflavonoids, with demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties.[1] However, its therapeutic potential is hindered by low oral bioavailability, which is estimated to be around 17% in rats.[1] This is primarily due to its poor aqueous solubility and extensive first-pass metabolism in the liver and intestines, where it undergoes significant glucuronidation and sulfation.[1][2][3]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanotechnology-based formulations: Encapsulating this compound in nanoparticles, nanoemulsions, or nanosuspensions can improve its solubility and dissolution rate.[4][5]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[6][7][8]
-
Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs like this compound.[9]
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[10][11]
Q3: How does this compound exert its therapeutic effects?
A3: this compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Notably, it can:
-
Inhibit the PI3K/Akt signaling pathway , which is often overactive in cancer cells, leading to reduced cell proliferation and survival.[3][4][12][13][14]
-
Suppress the NF-κB signaling pathway , a critical regulator of inflammation.[10][14]
-
Induce the ROS-JNK-CHOP pathway , which can trigger apoptosis (programmed cell death) in cancer cells.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound in preclinical studies. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Attempt micronization or nanonization of the this compound powder. 2. Formulation Approaches: Formulate this compound as a solid dispersion or a nanoemulsion to improve its dissolution rate and solubility. |
| High first-pass metabolism observed, with high levels of glucuronide and sulfate (B86663) conjugates. | Extensive metabolism by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the gut and liver. | 1. Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of UGTs and SULTs, though this may have off-target effects. 2. Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation in the GI tract and liver. |
| Difficulty in achieving therapeutic concentrations at the target site. | A combination of low absorption and rapid metabolism. | 1. Bioavailability Enhancement Strategies: Implement formulation strategies such as solid dispersions or nanoemulsions to increase systemic exposure. 2. Dose Escalation Studies: Carefully conduct dose-escalation studies with the formulated this compound to determine the dose required to achieve therapeutic concentrations. |
Data Presentation: Pharmacokinetic Parameters
The following table presents a comparative summary of pharmacokinetic parameters for a structurally similar isoflavonoid, daidzein (B1669772), in its coarse form versus nano-formulations. This data illustrates the potential for significant bioavailability enhancement of this compound using similar formulation strategies.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Daidzein (Coarse Suspension) | 185.3 ± 45.7 | 4.0 ± 1.5 | 1234.5 ± 289.6 | 100 | |
| Daidzein Nanoemulsion | 489.2 ± 112.8 | 2.5 ± 0.9 | 3234.8 ± 745.3 | 262.3 | |
| Daidzein Nanosuspension | 512.6 ± 125.4 | 2.2 ± 0.8 | 3279.1 ± 798.5 | 265.6 |
Data is for daidzein in rats and serves as a representative example.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound using a hydrophilic polymer like Poloxamer 188 to enhance its dissolution.
Materials:
-
This compound
-
Poloxamer 188 (or another suitable polymer like PVP K30)
-
Methanol (B129727) (or another suitable organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound and Poloxamer 188 in a suitable volume of methanol in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: A thin film of the solid dispersion will form on the inner wall of the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion through a fine mesh (e.g., 100-mesh) to obtain a uniform particle size. Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of this compound Nanoemulsion by Sonication
This protocol details the formulation of a this compound nanoemulsion to improve its oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
Probe sonicator
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the chosen oil at a specific concentration.
-
Surfactant/Co-surfactant Mixture: In a separate container, mix the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1).
-
Formation of Coarse Emulsion: Add the oil phase containing this compound to the surfactant/co-surfactant mixture and vortex for 5 minutes. Then, add the deionized water dropwise to the mixture while continuously stirring to form a coarse emulsion.
-
Nanoemulsification: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. Optimize the sonication time and power to achieve the desired droplet size (typically below 200 nm).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential using a dynamic light scattering instrument.
Visualizations
Signaling Pathways
Caption: PI3K/Akt signaling pathway and points of inhibition by this compound.
References
- 1. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of Medicarpin and Their Distributions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solgenisoflavones.com [solgenisoflavones.com]
- 5. In vivo characterization of a polymeric nanoparticle platform with potential oral drug delivery capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of a slow-release formulation of soybean isoflavones in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Dietary Isoflavones | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Safety and pharmacokinetics of purified soy isoflavones: single-dose administration to postmenopausal women [agris.fao.org]
- 14. Assessment of Pharmacokinetic Parameters of Daidzein-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Medicarpin Extraction from Medicago sativa
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of (+)-medicarpin from Medicago sativa (alfalfa).
Frequently Asked Questions (FAQs)
Q1: What are the most effective conventional methods for extracting this compound from Medicago sativa?
A1: Conventional methods such as maceration and Soxhlet extraction are commonly employed for the extraction of isoflavonoids like medicarpin (B1676140). Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction provides a continuous extraction with a hot solvent. The choice between these methods often depends on the scale of extraction and the thermal stability of the target compound. For thermolabile compounds, maceration at room temperature is often preferred.
Q2: Which modern extraction techniques are best suited for optimizing this compound yield?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over conventional methods. These techniques can reduce extraction time and solvent consumption while potentially increasing the yield of this compound. UAE and MAE use ultrasonic and microwave energy, respectively, to enhance the disruption of plant cell walls and improve solvent penetration. SFE, particularly with supercritical CO2, is a green technology that allows for the extraction of compounds at relatively low temperatures, minimizing the risk of degradation.
Q3: How does the choice of solvent affect the extraction efficiency of this compound?
A3: The polarity of the solvent is a critical factor in the extraction of this compound. As an isoflavonoid, medicarpin has a moderate polarity. Therefore, polar solvents such as ethanol (B145695), methanol, and their aqueous solutions are generally effective. Studies on the extraction of flavonoids from Medicago sativa have shown that hydroalcoholic solutions (e.g., 70-80% ethanol or methanol) often provide higher yields compared to pure solvents or water alone. The optimal solvent composition should be determined experimentally to maximize medicarpin yield while minimizing the co-extraction of undesirable compounds.
Q4: What is the impact of temperature and extraction time on the stability and yield of this compound?
A4: Both temperature and time significantly influence extraction efficiency and the stability of this compound. Higher temperatures can increase the solubility of medicarpin and the diffusion rate of the solvent, potentially leading to higher yields in shorter times. However, excessive heat can cause thermal degradation of isoflavonoids. It is crucial to optimize the temperature and duration for each extraction method to find a balance between maximizing yield and preserving the integrity of the target compound. For instance, in MAE, shorter extraction times are generally used to prevent thermal degradation.
Q5: How can the production of this compound in Medicago sativa be enhanced prior to extraction?
A5: The production of phytoalexins like medicarpin in plants is often induced as a defense response to stress. Treatment of Medicago sativa cell cultures or whole plants with elicitors, such as yeast extract or methyl jasmonate, can significantly increase the biosynthesis and accumulation of medicarpin.[1][2] This pre-extraction strategy can lead to a higher starting concentration of the target compound, thereby improving the overall extraction yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound from Medicago sativa.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient cell wall disruption. 2. Suboptimal extraction solvent. 3. Inappropriate extraction temperature or time. 4. Low initial concentration of medicarpin in the plant material. 5. Degradation of medicarpin during extraction. | 1. Ensure the plant material is finely ground to increase the surface area for solvent contact. 2. Experiment with different solvents and their aqueous mixtures (e.g., 50-80% ethanol or methanol). 3. Optimize temperature and time for your chosen extraction method. For UAE and MAE, start with shorter durations and moderate power levels. 4. Consider using elicitors to induce medicarpin production before extraction. 5. Use lower temperatures for extraction or employ techniques like SFE. Protect the extract from light and oxygen. |
| Co-extraction of Impurities | 1. Solvent with broad selectivity. 2. Extraction of chlorophyll (B73375) and other pigments. | 1. Use a more selective solvent system. A step-wise extraction with solvents of increasing polarity can be effective. 2. Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll and lipids. Alternatively, use solid-phase extraction (SPE) for cleanup of the final extract. |
| Inconsistent Extraction Results | 1. Variation in plant material. 2. Inconsistent extraction parameters. 3. Inaccurate measurement of solvent and plant material. | 1. Use plant material from the same batch, harvest time, and storage conditions. 2. Precisely control all extraction parameters, including temperature, time, solvent-to-solid ratio, and (for UAE/MAE) power settings. 3. Use calibrated equipment for all measurements. |
| Thermal Degradation of this compound | 1. High extraction temperatures. 2. Prolonged exposure to heat. | 1. Reduce the extraction temperature. 2. Decrease the extraction time. 3. Use non-thermal or low-temperature extraction methods like SFE or maceration at room temperature. |
| HPLC Analysis Issues: Poor Peak Shape or Resolution | 1. Inappropriate mobile phase. 2. Column contamination or degradation. 3. Sample solvent mismatch with the mobile phase. | 1. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic or acetic acid). 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Dissolve the extract in the initial mobile phase if possible. If a stronger solvent is used for dissolution, inject a smaller volume. |
| HPLC Analysis Issues: No or Very Small Medicarpin Peak | 1. Very low concentration of medicarpin in the extract. 2. Degradation of medicarpin in the sample vial. 3. Incorrect detection wavelength. | 1. Concentrate the extract before injection. 2. Store extracts at low temperatures and protect them from light. Use amber vials. 3. Set the UV detector to the maximum absorbance wavelength for medicarpin (typically around 280-290 nm). |
Data Presentation
The following tables summarize quantitative data on the extraction of flavonoids and related compounds from Medicago sativa using different methods and parameters. Note that specific yield data for this compound is limited in the literature; therefore, data on total flavonoids are presented as a proxy to guide optimization.
Table 1: Comparison of Extraction Methods for Total Flavonoids from Medicago sativa
| Extraction Method | Solvent | Temperature (°C) | Time | Total Flavonoid Content (mg/g DW) | Reference |
| Maceration | 70% Ethanol | Room Temp. | 24 h | Not specified, lower than modern methods | [3] |
| Ultrasound-Assisted Extraction (UAE) | 52.14% Ethanol | 62.33 | 57.08 min | ~15 (optimized for flavonoids) | [4] |
| Accelerated Solvent Extraction (ASE) | 70% Ethanol | Not specified | Not specified | Higher than maceration and UAE | [3] |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol co-solvent | 68 | Not specified | Higher than maceration | [5] |
DW: Dry Weight
Table 2: Influence of Extraction Parameters on Total Flavonoid Content from Medicago sativa using Ultrasound-Assisted Extraction (UAE)[4]
| Parameter | Range Studied | Optimal Value for Flavonoid Yield |
| Solvent-to-Solid Ratio (mL/g) | 30 - 70 | 57.16 |
| Temperature (°C) | 40 - 80 | 62.33 |
| Time (min) | 30 - 70 | 57.08 |
| Ethanol Concentration (%) | 30 - 70 | 52.14 |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for flavonoid extraction from Medicago sativa.[4]
-
Materials and Equipment:
-
Dried and powdered Medicago sativa plant material (aerial parts).
-
Ethanol (analytical grade).
-
Deionized water.
-
Ultrasonic bath or probe system.
-
Centrifuge.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper).
-
-
Procedure:
-
Weigh 1 g of powdered Medicago sativa and place it in a suitable extraction vessel.
-
Add 57 mL of 52% aqueous ethanol to achieve a solvent-to-solid ratio of 57:1 (v/w).
-
Place the vessel in an ultrasonic bath set to a temperature of 62°C.
-
Apply ultrasonic waves for a duration of 57 minutes.
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant to remove any remaining solid particles.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
The resulting aqueous extract can be lyophilized or used for further purification and analysis.
-
2. Elicitor-Induced Production of this compound in Cell Suspension Culture
This protocol is a general guideline for inducing medicarpin production.[1][2]
-
Materials and Equipment:
-
Medicago sativa cell suspension culture.
-
Gamborg's B5 medium (or other suitable plant cell culture medium).
-
Yeast extract (autoclaved).
-
Sterile flasks.
-
Orbital shaker.
-
Laminar flow hood.
-
-
Procedure:
-
Subculture Medicago sativa cells into fresh liquid medium and grow for 7-10 days on an orbital shaker.
-
Prepare a stock solution of yeast extract (e.g., 100 mg/mL in water) and sterilize by autoclaving.
-
Under sterile conditions in a laminar flow hood, add the yeast extract elicitor to the cell cultures to a final concentration of 0.1-1.0 mg/mL.
-
Incubate the elicited cell cultures on an orbital shaker for 24-72 hours.
-
Harvest the cells by filtration or centrifugation.
-
The harvested cells can then be subjected to an appropriate extraction protocol (e.g., UAE as described above) to isolate the induced this compound.
-
Visualizations
Caption: Biosynthetic pathway of this compound in Medicago species.
Caption: General experimental workflow for the extraction of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Elicitor induced defence responses in medicago sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting (+)-Medicarpin instability in solution.
Welcome to the technical support center for (+)-Medicarpin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation in your this compound solution can indicate several issues, primarily poor solubility or the compound coming out of solution.
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent. This compound is soluble in DMSO, ethanol, methanol (B129727), and other organic solvents. For aqueous buffers used in biological assays, it's crucial to first dissolve the compound in a minimal amount of a compatible organic solvent (like DMSO) to create a concentrated stock solution before further dilution. The final concentration of the organic solvent in your aqueous medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Gentle Warming: Try gently warming the solution in a 37°C water bath. This can help redissolve precipitated compound. However, be cautious as prolonged exposure to heat can lead to degradation.
-
Sonication: Use a sonicator to aid in the dissolution of the compound. This can help break down small aggregates.
-
Re-evaluation of Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your chosen solvent system. Consider reducing the final working concentration.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are a common sign of compound instability in cell culture media. This compound, like many phenolic compounds, can be susceptible to degradation under typical cell culture conditions (e.g., physiological pH, presence of oxygen, and light exposure).
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment. Avoid using solutions that have been stored for extended periods at room temperature or 4°C.
-
Minimize Light Exposure: Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Photodegradation can occur upon exposure to light.
-
Assess Stability in Media: If you suspect instability in your specific cell culture medium, you can perform a simple stability test. Incubate the this compound solution in the cell culture medium for the duration of your experiment, and then analyze the remaining concentration of the compound using a suitable analytical method like HPLC.
-
Consider pH: Flavonoids can be unstable in neutral to alkaline conditions.[1] Since most cell culture media are buffered around pH 7.4, this can contribute to degradation over time. While altering the media pH is generally not feasible for cell-based assays, being aware of this can help in designing shorter incubation time points where possible.
Q3: How should I properly store my this compound stock solutions?
A3: Proper storage is critical to maintaining the integrity of your this compound stock solutions.
Storage Recommendations:
-
Solvent: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.
-
Temperature: For long-term storage, keep stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.
-
Light Protection: Store aliquots in amber-colored vials or vials wrapped in aluminum foil to protect from light.
| Storage Condition | Recommended Duration |
| Solid this compound | Up to 24 months at 2-8°C |
| Stock Solution in DMSO (-20°C) | Up to 1 month (protect from light) |
| Stock Solution in DMSO (-80°C) | Up to 6 months (protect from light) |
Data compiled from various supplier recommendations.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation of this compound
If you suspect that your this compound is degrading, a systematic approach can help identify the cause.
Logical Workflow for Troubleshooting Degradation:
Caption: Workflow for troubleshooting suspected this compound degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help determine the primary factors causing instability. This involves exposing a solution of this compound to various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Alkaline: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative: Dilute the stock solution in 3% hydrogen peroxide.
-
Thermal: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) or direct sunlight.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Table of Potential Degradation Factors and Mitigation Strategies:
| Factor | Potential Cause of Instability | Mitigation Strategy |
| pH | Flavonoids can be unstable in neutral to alkaline conditions.[1] | Prepare solutions in slightly acidic to neutral buffers if the experiment allows. For cell culture, use freshly prepared solutions. |
| Temperature | Elevated temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Avoid prolonged heating. |
| Light | Phenolic compounds can undergo photodegradation. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Oxidation | The phenolic hydroxyl groups can be susceptible to oxidation. | Degas solvents if necessary. Consider adding antioxidants in some applications, but be mindful of their potential interference with the experiment. |
Guide 2: Impact of Instability on Biological Activity
Degradation of this compound can lead to a loss of its biological activity or the formation of byproducts with different activities. This compound is known to be involved in several signaling pathways, including those related to cancer cell apoptosis and estrogen receptor modulation.[2][3]
Signaling Pathway Considerations:
If this compound degrades, its ability to interact with its molecular targets may be compromised, leading to reduced or altered downstream signaling. For example, in cancer research, degradation could result in a decreased ability to induce apoptosis.
Caption: Impact of this compound degradation on its biological activity.
Experimental Protocol: Assessing the Impact of Degradation on Bioactivity
This protocol helps determine if the observed loss of efficacy is due to compound degradation.
Methodology:
-
Prepare "Aged" Solution: Intentionally degrade a solution of this compound by exposing it to a known stressor identified from your forced degradation study (e.g., prolonged exposure to light or incubation at 37°C in cell culture media).
-
Prepare Fresh Solution: Prepare a fresh solution of this compound immediately before the experiment.
-
Perform Bioassay: Conduct your biological assay in parallel using:
-
The "aged" this compound solution.
-
The fresh this compound solution.
-
A vehicle control.
-
-
Compare Results: A significant decrease in the biological effect with the "aged" solution compared to the fresh solution suggests that degradation is impacting the compound's activity.
By following these troubleshooting guides and protocols, researchers can better manage the stability of this compound in their experiments, leading to more reliable and reproducible results.
References
How to improve the solubility of (+)-Medicarpin for in vitro assays.
Welcome to the technical support center for (+)-Medicarpin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other flavonoids for in vitro assays due to its high solubilizing capacity for both polar and nonpolar compounds.[1][2] For cell-based assays, it is crucial to use anhydrous, cell culture grade DMSO to avoid water contamination, which can lead to compound precipitation.
Q2: What is the maximum concentration of DMSO that can be used in cell culture assays?
A2: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.5% (v/v).[1][3] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[1] However, it is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line. Some sensitive primary cells may require even lower concentrations, such as 0.1%.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This phenomenon, known as "solvent shock" or precipitation upon dilution, is common for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Improve Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This rapid mixing can help prevent the compound from crashing out of solution.
-
Use a Lower Final Concentration: The intended concentration of this compound may exceed its solubility limit in the final aqueous medium. Try using a lower final concentration in your assay.
-
Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in cell culture medium.
Q4: Are there alternative methods to improve the aqueous solubility of this compound?
A4: Yes, several strategies can be employed to enhance the solubility of flavonoids like this compound for in vitro assays:
-
Co-solvents: Using a water-miscible organic co-solvent, such as ethanol, in your final dilution can improve solubility. However, the final concentration of the co-solvent must be tested for compatibility with your cell line.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of your buffer or medium (while ensuring it remains within the physiological tolerance of your cells) may improve solubility.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is a widely used technique in pharmaceutical formulations.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered during in vitro experiments with this compound).
Problem 1: Precipitate observed in the DMSO stock solution.
| Potential Cause | Troubleshooting Steps |
| Water Contamination | DMSO is hygroscopic and readily absorbs moisture. Use anhydrous, cell culture grade DMSO and store stock solutions in tightly sealed vials, preferably with a desiccant. |
| Concentration Exceeds Solubility Limit | While generally high, there is a limit to the solubility of any compound in DMSO. If you observe a precipitate in a freshly prepared stock, you may have exceeded this limit. Try preparing a stock at a lower concentration. |
| Improper Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation. |
| Resolubilization | If a precipitate forms upon storage, gently warm the vial to 37°C and vortex or sonicate until the solid redissolves. Always visually inspect for complete dissolution before use. |
Problem 2: Precipitate forms immediately upon dilution into aqueous medium.
| Potential Cause | Troubleshooting Steps |
| Solvent Shock | The rapid change in solvent polarity causes the compound to precipitate. Action: Add the DMSO stock solution slowly and dropwise to the pre-warmed (37°C) aqueous medium while vigorously vortexing or swirling to ensure rapid dispersion. |
| High Final Concentration | The target concentration exceeds the aqueous solubility of this compound. Action: Perform a dose-response experiment starting with lower concentrations to determine the maximum achievable soluble concentration in your assay medium. |
| Temperature Effects | Diluting into a cold medium can decrease solubility. Action: Always use pre-warmed cell culture medium for dilutions. |
Problem 3: Precipitate forms over time in the cell culture plate.
| Potential Cause | Troubleshooting Steps |
| Time-Dependent Precipitation | The compound may be slowly precipitating out of the medium over the course of the experiment. Action: Consider reducing the incubation time if experimentally feasible. |
| Interaction with Media Components | This compound may interact with proteins or other components in the serum of the cell culture medium, leading to the formation of insoluble complexes. Action: Try reducing the serum concentration (e.g., from 10% to 5% FBS) if your cells can tolerate it. Always include proper controls to account for any effects of altered serum concentration. |
| pH or Temperature Instability | Changes in pH or temperature in the incubator over time can affect compound stability and solubility. Action: Ensure your incubator is properly calibrated and maintained. |
Quantitative Data Summary
| Solvent | General Solubility for Flavonoids | Recommended Starting Stock Concentration for this compound | Notes |
| DMSO | High | 10-50 mM | Anhydrous, cell culture grade DMSO is recommended. Store at -20°C or -80°C. |
| Ethanol | Moderate | 1-10 mM | Can be used as a co-solvent. The final concentration in the assay should be tested for cytotoxicity. |
| Methanol | Moderate | 1-10 mM | Primarily used for analytical purposes, less common for cell-based assays. |
| Water | Very Low | Not Recommended for Stock Solutions | This compound is poorly soluble in aqueous solutions. |
| PBS (pH 7.4) | Very Low | Not Recommended for Stock Solutions | Similar to water, solubility is expected to be very low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight of Medicarpin: 270.28 g/mol ). For 1 mL of a 10 mM stock, you will need 2.70 mg of this compound.
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your total assay volume. Remember to keep the final DMSO concentration at or below 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution to treat your cells immediately. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell survival.
Caption: Key signaling pathways modulated by this compound.[4][5][6]
Experimental Workflow for Improving Solubility
The following diagram outlines a logical workflow for troubleshooting and improving the solubility of this compound for in vitro assays.
Caption: A workflow for optimizing this compound solubility.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicarpin, a legume phytoalexin sensitizes myeloid leukemia cells to TRAIL-induced apoptosis through the induction of DR5 and activation of the ROS-JNK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up (+)-Medicarpin Production
Welcome to the technical support center for (+)-Medicarpin production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of this compound production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Biosynthesis and Elicitation
Q1: My plant cell culture is not producing detectable levels of this compound. What are the potential causes and solutions?
A1: Low or no production of this compound in plant cell cultures is a common issue. Here are several factors to investigate:
-
Inappropriate Elicitor: The type of elicitor used is critical for inducing the biosynthesis of phytoalexins like medicarpin (B1676140). Yeast extract (YE) and methyl jasmonate (MeJA) are commonly used elicitors for isoflavonoid (B1168493) production. If one is not effective, consider trying the other or a combination.
-
Suboptimal Elicitor Concentration: The concentration of the elicitor plays a crucial role. Too low a concentration may not trigger a significant response, while an excessively high concentration can lead to cell death. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Timing of Elicitation and Harvest: The growth phase of the cell culture at the time of elicitation and the duration of exposure to the elicitor are critical. Elicitation is often most effective during the exponential growth phase. The peak accumulation of medicarpin can occur within 24-48 hours post-elicitation. A time-course experiment is advisable to pinpoint the optimal harvest time.[1]
-
Cell Line Viability and Origin: The specific plant species and even the cultivar can significantly impact medicarpin production. Ensure your cell line is healthy and has been demonstrated to produce isoflavonoids. Sub-culturing older cell lines for extended periods can sometimes lead to reduced productivity.
Troubleshooting Steps:
-
Verify Elicitor Activity: Prepare fresh elicitor solutions and test a range of concentrations.
-
Optimize Elicitation Time: Conduct a time-course study, harvesting cells at various time points (e.g., 6, 12, 24, 48, and 72 hours) after adding the elicitor.
-
Monitor Cell Viability: Use a method like the trypan blue exclusion assay to assess cell viability before and after elicitation to ensure the chosen elicitor concentration is not overly toxic.
-
Confirm Cell Line Potential: If possible, obtain a new stock of the cell line from a reputable source or try a different plant species known for medicarpin production, such as Medicago sativa.[1]
Q2: I am observing a decrease in this compound yield after an initial increase following elicitation. Why is this happening?
A2: This phenomenon is often due to the metabolic conversion or degradation of medicarpin. After reaching a peak concentration, this compound can be converted into its glycoside conjugates, such as medicarpin-3-O-glucoside-6″-O-malonate (MGM), for storage within the cell.[2] Additionally, prolonged exposure to cellular enzymes or changes in pH can lead to the degradation of the compound. To mitigate this, it is crucial to optimize the harvest time to capture the peak accumulation of the free aglycone form.
Section 2: Extraction and Purification
Q3: My extraction yield of this compound is consistently low. How can I improve it?
A3: Low extraction yield is a frequent challenge. Consider the following factors:
-
Solvent Choice: The polarity of the extraction solvent is paramount. Methanol and ethanol (B145695) are commonly used and effective solvents for extracting medicarpin.[3] Using a solvent that is too polar or non-polar will result in poor extraction efficiency. Aqueous mixtures of these alcohols (e.g., 80% methanol) can also be effective.[4]
-
Extraction Method: The chosen extraction technique can significantly impact yield. While maceration is simple, methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency by enhancing cell wall disruption and solvent penetration. However, be mindful of temperature, as excessive heat can degrade medicarpin.
-
Incomplete Extraction: Ensure a sufficient solvent-to-solid ratio to allow for complete extraction of the compound from the plant material or cell biomass. Multiple extraction cycles with fresh solvent can also improve yield.
-
Compound Degradation during Extraction: this compound can be sensitive to heat, light, and pH changes. Avoid prolonged exposure to high temperatures and consider performing extractions under reduced light conditions.
Troubleshooting Steps:
-
Solvent Optimization: Perform small-scale extractions with different solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to identify the most effective one for your material.
-
Method Comparison: If feasible, compare the yield from your current method with an alternative like UAE.
-
Increase Solvent Volume and Repetitions: Experiment with a higher solvent-to-solid ratio and perform a second or third extraction on the residue to check for remaining medicarpin.
-
Control Extraction Conditions: If using heat, ensure the temperature is controlled and not excessive. Use a rotary evaporator at a moderate temperature (e.g., below 50°C) for solvent removal.
Q4: I am having difficulty purifying this compound using column chromatography. What are some common issues and solutions?
A4: Column chromatography is a standard method for purifying medicarpin, but several issues can arise:
-
Poor Separation: This can be due to an inappropriate stationary phase or mobile phase system. Silica (B1680970) gel is a commonly used stationary phase for the purification of isoflavonoids. The mobile phase typically consists of a non-polar solvent (e.g., hexane (B92381) or chloroform) with an increasing gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Compound Precipitation on the Column: If the sample is not fully dissolved in the initial mobile phase before loading, it can precipitate on the column, leading to poor separation and recovery.
-
Co-elution of Impurities: Similar polarity of impurities with medicarpin can result in their co-elution. Optimizing the solvent gradient is key to resolving this.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel, leading to low recovery.
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that provides good separation of medicarpin from impurities.
-
Ensure Complete Dissolution: Dissolve the crude extract in a minimal amount of the initial, least polar mobile phase before loading it onto the column.
-
Use a Gradient Elution: A stepwise or linear gradient from a non-polar to a more polar solvent system will allow for the sequential elution of compounds with different polarities.
-
Sample Loading: For dry loading, adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column. This can sometimes improve resolution.
Section 3: Quantification
Q5: My HPLC analysis of this compound is showing inconsistent results or poor peak shape. What should I check?
A5: Inconsistent HPLC results can be frustrating. Here are some common culprits and their solutions:
-
Mobile Phase Issues: Improperly prepared or degassed mobile phase can lead to baseline noise and retention time shifts. Ensure accurate pH adjustment and thorough degassing.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds from previous injections, or the stationary phase can degrade, especially when using extreme pH.
-
Inappropriate Injection Volume or Sample Concentration: Injecting too large a volume or too concentrated a sample can lead to peak fronting or tailing.
-
Sample Preparation: Incomplete filtration of the sample can introduce particulates that clog the column or instrument tubing.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Always use freshly prepared and filtered mobile phase.
-
Column Washing: Regularly wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If performance does not improve, the column may need to be replaced.
-
Optimize Sample Loading: Dilute your sample and/or reduce the injection volume to see if peak shape improves.
-
Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Effect of Different Elicitors on this compound Production in Medicago sativa Cell Cultures
| Elicitor | Concentration | This compound Yield (µg/g DW) | Fold Increase vs. Control | Reference |
| Control | - | Trace | - | [1] |
| Yeast Extract | 50 µg/mL | 150 | ~ | [1] |
| Yeast Extract | 100 µg/mL | 250 | ~ | [1] |
| Methyl Jasmonate | 50 µM | ~180 | ~ | [5] |
| Methyl Jasmonate | 100 µM | ~220 | ~ | [5] |
Note: The exact fold increase can vary significantly between cell lines and experimental conditions. The data presented is a representative compilation from literature.
Table 2: Comparison of Extraction Solvents for this compound Yield
| Solvent | Extraction Method | Relative Yield (%) | Reference |
| Methanol | Maceration | 100 | [3] |
| Ethanol | Maceration | ~90 | [3] |
| Acetone | Maceration | ~75 | [6] |
| 80% Methanol | Maceration | ~110 | [4] |
| 80% Ethanol | Maceration | ~105 | [4] |
Note: Relative yields are estimates based on qualitative and quantitative data from various sources and can vary based on the plant material and specific extraction conditions.
Experimental Protocols
Protocol 1: Elicitor-Induced Production of this compound in Medicago sativa Cell Suspension Culture
-
Cell Culture Maintenance: Maintain Medicago sativa cell suspension cultures in a suitable growth medium (e.g., Murashige and Skoog medium supplemented with appropriate hormones) on a rotary shaker at 25°C in the dark.
-
Elicitor Preparation:
-
Yeast Extract (YE): Prepare a 10 mg/mL stock solution of yeast extract in distilled water and autoclave.
-
Methyl Jasmonate (MeJA): Prepare a 10 mM stock solution of MeJA in ethanol.
-
-
Elicitation: Seven days after subculturing (during the exponential growth phase), add the elicitor stock solution to the cell cultures to achieve the desired final concentration (e.g., 100 µg/mL YE or 100 µM MeJA).
-
Incubation and Harvest: Continue to incubate the cultures under the same conditions for 24-48 hours. Harvest the cells by vacuum filtration.
-
Sample Preparation: Freeze-dry the harvested cells and grind them into a fine powder for extraction.
Protocol 2: Extraction of this compound from Plant Material
-
Sample Preparation: Use freeze-dried and powdered plant material (e.g., elicited Medicago sativa cells or ground plant tissue).
-
Extraction:
-
To 1 gram of powdered material, add 20 mL of 80% methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 3: Purification of this compound by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform (B151607) and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 85:15, etc.).
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 95:5) and UV visualization.
-
-
Fraction Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Protocol 4: Quantification of this compound by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Linear gradient from 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the extract or purified compound in methanol, filter through a 0.22 µm syringe filter, and inject.
-
Quantification: Prepare a calibration curve using a certified standard of this compound to quantify the amount in the samples.
Visualizations
Caption: Elicitor signaling pathway for this compound biosynthesis.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Stress Responses in Alfalfa (Medicago sativa L.): I. Induction of Phenylpropanoid Biosynthesis and Hydrolytic Enzymes in Elicitor-Treated Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress Responses in Alfalfa (Medicago sativa L.) : V. Constitutive and Elicitor-Induced Accumulation of Isoflavonoid Conjugates in Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing (+)-Medicarpin Degradation During Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to providing comprehensive guidance on minimizing the degradation of (+)-Medicarpin during sample preparation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your research.
Troubleshooting Guide: Common Issues and Solutions
Proper sample preparation is critical for accurate quantification and analysis of this compound. Degradation can occur at various stages, leading to lower yields and inaccurate results. This guide addresses common issues and provides practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Thermal Degradation: High temperatures during extraction or solvent evaporation can cause decomposition. | Maintain extraction temperatures at or below 40°C. Use a rotary evaporator under reduced pressure for solvent removal at a low temperature.[1][2] |
| pH-Induced Degradation: Extreme acidic (pH < 4) or alkaline (pH > 8) conditions can lead to hydrolysis or other chemical transformations. | Maintain the pH of the extraction solvent within a neutral to slightly acidic range (pH 6-7).[3][4][5] | |
| Oxidative Degradation: As a phenolic compound, this compound is susceptible to oxidation, especially in the presence of light, heat, and oxygen. | Add an antioxidant, such as ascorbic acid (0.1% w/v), to the extraction solvent.[6] Perform extractions under an inert atmosphere (e.g., nitrogen or argon) if possible. | |
| Photodegradation: Exposure to UV or prolonged visible light can cause photochemical degradation. | Protect all samples and extracts from light by using amber-colored glassware or by wrapping containers with aluminum foil.[7] | |
| Appearance of Unknown Peaks in Chromatogram | Formation of Degradation Products: The presence of extra peaks often indicates the breakdown of this compound. | Compare the chromatogram of your sample to a pure standard of this compound. Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.[8][9][10] |
| Employ LC-MS to identify the mass of the unknown peaks and compare them to potential degradation products such as demethylated or hydroxylated forms.[11][12][13][14] | ||
| Inconsistent Results | Variability in Sample Handling: Inconsistent extraction times, temperatures, or light exposure between samples. | Standardize all sample preparation steps. Ensure consistent timing and environmental conditions for all samples being compared. |
| Solvent Impurities: Reactive impurities in solvents can contribute to degradation. | Use high-purity, HPLC-grade solvents for all extractions and analyses. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: The primary factors are elevated temperature, exposure to light (photodegradation), non-optimal pH conditions, and oxidation. As a phenolic isoflavonoid (B1168493), this compound's structure is susceptible to chemical changes under these stress conditions.[1][3][7]
Q2: What is the optimal temperature range for extracting and handling this compound?
A2: To minimize thermal degradation, it is recommended to keep temperatures at or below 40°C during all extraction and solvent evaporation steps.[1][2] Higher temperatures can significantly accelerate the rate of degradation.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in a neutral to slightly acidic pH range (approximately pH 6-7). Both strongly acidic and alkaline conditions can catalyze hydrolytic degradation, leading to the formation of various degradation products.[3][4][5]
Q4: What is the best way to protect my samples from light-induced degradation?
A4: Always use amber-colored glassware or wrap your sample containers (vials, flasks) with aluminum foil to block out light. Minimize the exposure of your samples to direct sunlight or harsh laboratory lighting.[7]
Q5: Can I add anything to my extraction solvent to improve the stability of this compound?
A5: Yes, adding an antioxidant like ascorbic acid (at a concentration of approximately 0.1% w/v) to your extraction solvent can help prevent oxidative degradation of this compound.[6]
Q6: What are the most common degradation products of this compound I should look for?
A6: Common degradation pathways for isoflavonoids include demethylation and hydroxylation. During analysis, you might observe peaks corresponding to these modified forms of this compound.
Q7: Which extraction method is best for minimizing degradation?
A7: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) are often preferred over traditional methods like reflux heating because they can be performed at lower temperatures and for shorter durations, thus minimizing thermal degradation.[1][2][3][6][15]
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the extraction efficiency of this compound while minimizing its degradation.
Materials:
-
Dried and finely powdered plant material
-
80% Methanol (B129727) (HPLC grade)
-
Ascorbic acid (ACS grade)
-
Ultrasonic bath with temperature control
-
Amber-colored volumetric flasks and vials
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
Prepare Extraction Solvent: Dissolve ascorbic acid in 80% methanol to a final concentration of 0.1% (w/v). For example, add 100 mg of ascorbic acid to 100 mL of 80% methanol. Degas the solvent by sonicating for 15 minutes.
-
Sample Weighing: Accurately weigh approximately 1 gram of the powdered plant material into a 50 mL amber-colored flask.
-
Extraction: Add 20 mL of the prepared extraction solvent to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 30-35°C.[2][3]
-
Filtration: After sonication, filter the extract through a 0.45 µm filter into an amber-colored collection vial.
-
Storage: If not proceeding immediately to analysis, store the extract at -20°C to prevent further degradation.
Protocol 2: Stability-Indicating HPLC-DAD Method for this compound and its Degradation Products
This method allows for the separation and quantification of this compound in the presence of its potential degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: Diode Array Detector (DAD) monitoring at 287 nm[8]
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the extract obtained from Protocol 1 with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify this compound based on its retention time and the calibration curve. Monitor for the appearance of any additional peaks which may correspond to degradation products.
Data Presentation: Factors Affecting this compound Stability
The following tables summarize the expected impact of various factors on the stability of this compound, based on general knowledge of isoflavonoid degradation. Specific kinetic data for this compound is limited in the literature.
Table 1: Effect of Temperature on Degradation
| Temperature (°C) | Expected Degradation Rate | Recommendations |
| 4 | Very Low | Ideal for short to medium-term storage of extracts. |
| 25 (Room Temp) | Low to Moderate | Suitable for short-term handling. Avoid prolonged exposure. |
| 40 | Moderate | Upper limit for extraction and processing to minimize degradation.[1][2] |
| 60 | High | Significant degradation expected. Avoid this temperature. |
| >80 | Very High | Rapid and extensive degradation.[1] |
Table 2: Effect of pH on Degradation
| pH Range | Expected Stability | Recommendations |
| < 4 | Low | Potential for acid-catalyzed hydrolysis. Avoid. |
| 4 - 6 | Moderate | Generally acceptable, but neutral is often better. |
| 6 - 7 | High | Optimal pH range for extraction and storage.[3][4][5] |
| 7 - 8 | Moderate | Stability may start to decrease. |
| > 8 | Low | Potential for base-catalyzed degradation. Avoid.[4][5] |
Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Workflow for Minimizing this compound Degradation
References
- 1. Ultrasound‐Assisted Extraction of Bioactive Compounds From Black Pine ( Pinus nigra ) Bark: Optimization and Evaluation of Their In Vitro Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted green extraction methods: An approach for cosmeceutical compounds isolation from Macadamia integrifolia pericarp - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of (+)-Medicarpin.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (+)-Medicarpin, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Long-Term Storage of this compound
Proper storage of this compound is crucial to maintain its stability and biological activity for long-term research applications. Below are the recommended storage conditions for both the solid compound and its solutions.
Storage of Solid this compound:
For optimal long-term stability, the solid (powder) form of this compound should be stored in a tightly sealed container in a cool and dry environment.
| Parameter | Recommendation |
| Temperature | 2-8°C[1] |
| Light | Protect from light |
| Moisture | Store in a dry, desiccated environment |
| Container | Tightly sealed vial |
Storage of this compound Stock Solutions:
It is common practice to prepare a concentrated stock solution of this compound in a suitable solvent for experimental use. The stability of these solutions is dependent on the storage temperature and solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.[2]
| Storage Temperature | Recommended Duration | Storage Conditions |
| -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
| -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q2: How can I ensure the stability of my this compound stock solution?
A2: To maintain the stability of your stock solution, store it at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3] Always protect the solution from light.[3]
Q3: Is this compound sensitive to light?
A3: Yes, flavonoids, the class of compounds to which this compound belongs, can be sensitive to light.[4][5] Therefore, it is recommended to store both the solid compound and its solutions protected from light.[3] When conducting experiments, minimize the exposure of the compound to direct light.
Q4: Can I store my this compound solution at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this can lead to degradation. For short-term use during an experiment, keeping the solution on ice and protected from light is advisable. For any storage longer than a few hours, refrigeration or freezing is necessary.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments involving this compound.
In Vitro Cell-Based Assays (e.g., MTT, Cell Viability)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT assay | - Direct reduction of MTT by this compound.- Contamination of culture medium. | - Run a control with this compound in cell-free medium to check for direct MTT reduction.[6]- Use phenol (B47542) red-free medium during the assay.[6]- Ensure sterile technique to prevent microbial contamination.[7] |
| Inconsistent or non-reproducible results | - Degradation of this compound stock solution.- Incomplete dissolution of formazan (B1609692) crystals.- Cell seeding variability. | - Prepare fresh dilutions of this compound from a properly stored aliquot for each experiment.- Ensure complete solubilization of formazan crystals by gentle mixing and allowing sufficient incubation time with the solubilization buffer.[3][6]- Ensure a homogenous cell suspension before and during plating.[7] |
| Unexpectedly low or no cellular response | - Poor solubility of this compound in culture medium.- Incorrect concentration of the compound.- Low expression of the target protein in the cell line. | - Visually inspect the culture medium for any precipitation of the compound.- Verify the dilution calculations and the concentration of the stock solution.- Confirm the expression of the target protein (e.g., Estrogen Receptor β, components of the PI3K/Akt pathway) in your cell model. |
Western Blot Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for target protein | - Low protein expression.- Insufficient antibody concentration.- Poor protein transfer. | - Increase the amount of protein loaded onto the gel.[8]- Optimize the primary and secondary antibody concentrations.[8][9]- Confirm successful protein transfer by staining the membrane with Ponceau S.[8] |
| High background | - Non-specific antibody binding.- Inadequate blocking.- Insufficient washing. | - Optimize blocking conditions (e.g., 5% non-fat milk or BSA).[8]- Increase the duration and number of washing steps.[8]- Titrate the primary antibody to the lowest effective concentration. |
| Multiple non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific primary antibody.- Prepare fresh cell lysates with protease and phosphatase inhibitors.[10] |
Experimental Protocols & Signaling Pathways
This section provides a detailed methodology for a key experiment and visual representations of signaling pathways modulated by this compound.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on the viability of A549 lung carcinoma cells.
1. Cell Culture:
-
Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11][12]
-
Subculture the cells when they reach 70-80% confluency.[12]
2. Assay Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from a DMSO stock solution in a serum-free medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways.
1. Estrogen Receptor (ER) Signaling Pathway:
This compound has been identified as an agonist for the Estrogen Receptor, particularly the ERβ isoform, which is involved in mediating its osteogenic effects.[9]
Caption: this compound activates the Estrogen Receptor β (ERβ) signaling pathway.
2. PI3K/Akt/mTOR Signaling Pathway:
Studies have indicated that medicarpin can influence the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.
Caption: this compound can modulate the PI3K/Akt/mTOR signaling cascade.
3. NRF2 Signaling Pathway:
This compound has been shown to activate the NRF2 pathway, a key regulator of the cellular antioxidant response.[14]
Caption: this compound activates the NRF2-mediated antioxidant response pathway.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. A549 Cell Subculture Protocol [a549.com]
- 12. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Estrogen Receptor Signaling Pathway [cmapspublic3.ihmc.us]
Technical Support Center: Optimization of HPLC-MS for (+)-Medicarpin Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the sensitive detection of (+)-Medicarpin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). It includes recommended starting parameters, detailed protocols, and a troubleshooting section in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs) & Recommended Starting Parameters
This section provides optimized starting conditions for method development. Parameters should be further refined based on your specific instrument, sample matrix, and analytical goals.
Q1: What are the recommended starting HPLC parameters for the analysis of this compound?
Optimal separation is crucial for sensitive detection and minimizing matrix effects. A reversed-phase C18 column is commonly employed for flavonoids like this compound.
Table 1: Recommended HPLC Parameters for this compound Detection
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Column | Reversed-phase C18, 50-150 mm length, 4.6 mm ID, ≤ 5 µm particle size.[1][2] | A shorter column (50 mm) can reduce analysis time, while a longer column (150 mm) may provide better resolution.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.0).[1][2] | Acidifiers improve peak shape and ionization efficiency. Formic acid is volatile and ideal for MS. |
| Mobile Phase B | Acetonitrile or Methanol.[1][2] | Acetonitrile often provides better resolution and lower backpressure.[4] |
| Gradient Program | Start with a low percentage of B (e.g., 20%), ramp to a high percentage (e.g., 80-90%) over 10-20 minutes, hold, and re-equilibrate. | A gradient is recommended for complex samples. For simpler matrices, an isocratic method like 80% Methanol / 20% 10mM Ammonium Acetate can be effective.[1] |
| Flow Rate | 0.5 - 1.0 mL/min.[1][2][5] | Lower flow rates can sometimes improve sensitivity and resolution. |
| Column Temperature | 25 - 35 °C.[2][5] | Maintaining a constant column temperature is critical for reproducible retention times.[6] |
| Injection Volume | 2 - 10 µL. | Keep the injection volume low and ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase to prevent peak distortion.[7] |
Q2: What are the typical mass spectrometry settings for the sensitive detection of this compound?
Electrospray ionization (ESI) in negative mode is highly effective for detecting pterocarpans like this compound. Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.
Table 2: Recommended Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI).[1] | ESI is a soft ionization technique suitable for analyzing flavonoids. |
| Polarity | Negative Ion Mode.[8][9] | This compound readily forms the deprotonated molecule [M-H]⁻. |
| Precursor Ion (Q1) | m/z 269.08.[8] | This corresponds to the [M-H]⁻ ion of this compound (C₁₆H₁₄O₄). |
| Product Ions (Q3) | m/z 254.06, m/z 161.02.[8] | These are characteristic fragment ions. The most intense and stable transition should be used as the "quantifier" and the second as the "qualifier". |
| Capillary Voltage | 3500 - 4000 V.[10] | Optimize based on instrument manufacturer's recommendations to maximize ion signal. |
| Drying Gas Temp. | 300 - 350 °C.[10] | Essential for desolvation of the ESI droplets. |
| Drying Gas Flow | 10 - 12 L/min.[10] | Must be optimized in conjunction with temperature and nebulizer pressure. |
| Nebulizer Pressure | 15 - 40 psi.[10] | Affects droplet size and ionization efficiency. |
Experimental Protocols & Workflows
Detailed Protocol: HPLC-MS Method for this compound Quantification
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles.[6]
-
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Create a series of calibration standards (e.g., 1 ng/mL to 500 ng/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 80% A, 20% B).[1]
-
For biological samples, perform a sample cleanup procedure such as liquid-liquid extraction (LLE) with diethyl ether or solid-phase extraction (SPE) to remove interfering matrix components.[1][11]
-
Reconstitute the final dried extract in the initial mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.[7]
-
-
Instrument Setup and Equilibration:
-
MS Parameter Tuning:
-
Directly infuse a mid-concentration standard solution (e.g., 100 ng/mL) into the mass spectrometer.
-
Optimize source parameters (capillary voltage, gas temperature, gas flow) to achieve the maximum stable signal for the precursor ion (m/z 269.08).
-
Perform a product ion scan to identify fragment ions. Select the most intense fragments (e.g., m/z 254.06, 161.02) and optimize collision energy for each transition to maximize their intensity.
-
-
Data Acquisition:
-
Set up an injection sequence in the instrument software, beginning with blank injections, followed by the calibration curve, QC samples, and unknown samples.
-
Acquire data in MRM mode using the optimized transitions.
-
Visualized Experimental Workflow
Caption: Fig 1: General workflow for HPLC-MS analysis of this compound.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Chromatography Issues
Q: My retention time for this compound is drifting or inconsistent. What should I check? A: Retention time drift is a common issue that compromises data reliability. Check the following:
-
Column Temperature: Ensure the column oven is on and set to a stable temperature. Fluctuations in ambient temperature can cause drift if an oven is not used.[6]
-
Mobile Phase Composition: If preparing mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements. Mobile phase degradation can also be a cause, so prepare fresh solutions daily.[6][11]
-
Column Equilibration: Insufficient equilibration between gradient runs is a primary cause of drift. Increase the equilibration time until retention times are stable for consecutive injections.[6]
-
Flow Rate Fluctuation: Check for leaks in the system, from the pump to the detector. Worn pump seals can also lead to an inconsistent flow rate.
Q: I'm seeing significant peak tailing for my analyte. What are the common causes? A: Peak tailing reduces accuracy and resolution. Consider these possibilities:
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the column packing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.
-
Column Contamination: Strongly retained compounds from previous injections can build up at the column inlet. Use a guard column and/or flush the column with a strong solvent.[7][11]
-
Column Void: A void or channel in the column packing can cause tailing. This can be checked by reversing the column and flushing it. If the problem persists, the column may need replacement.[7]
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the column and detector can contribute to peak broadening and tailing.[6]
Q: My peaks are splitting or are broader than expected. Why is this happening? A: Peak splitting or broadening can severely impact quantification.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase is a common cause. Dissolve your sample in the initial mobile phase composition whenever possible.[7]
-
Partially Plugged Frit: Particulates from the sample or system can clog the column inlet frit, distorting the flow path. Filtering all samples and using an in-line filter can prevent this.[7]
-
Column Overload: Injecting too much sample mass can lead to broad, fronting, or tailing peaks. Reduce the injection volume or sample concentration.[6]
Q: The backpressure in my system is unusually high. How do I fix this? A: High backpressure can damage the pump, injector, and column.
-
Identify the Blockage: Systematically disconnect components starting from the detector and working backward toward the pump to identify the source of the pressure.
-
Column/Guard Column: The most common source is a blocked frit in the guard or analytical column. Try flushing the column in the reverse direction (if permitted by the manufacturer). If this fails, the column or frit may need replacement.[7]
-
Tubing or Filters: Check for blockages in any in-line filters or connecting tubing.
-
Mobile Phase: Precipitation of buffers or salts in the mobile phase (especially when mixing aqueous and high-percentage organic) can cause blockages. Ensure mobile phase components are miscible.[6]
Mass Spectrometry Issues
Q: I have low sensitivity or cannot detect this compound. What could be the problem? A: Low signal intensity can be due to several factors:
-
Source Tuning: The MS source parameters are critical and can drift over time. Re-tune the instrument by infusing a standard to optimize capillary voltage, gas flows, and temperatures.
-
Incorrect m/z Settings: Double-check that the correct precursor and product ion m/z values are entered in the acquisition method.
-
Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix can compete with the analyte for ionization, suppressing its signal. To diagnose this, compare the signal of a standard in pure solvent versus the signal of the same standard spiked into a blank sample extract. If suppression is present, improve sample cleanup or adjust the chromatography to separate the analyte from the interfering compounds.[11]
-
Dirty Source Components: Contamination on the ESI probe, capillary, or ion transfer optics can drastically reduce sensitivity. Follow the manufacturer's protocol for cleaning the ion source.
Troubleshooting Logic Diagram
Caption: Fig 2: Decision tree for troubleshooting common peak shape problems.
References
- 1. LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. phcog.com [phcog.com]
- 5. Statistical optimization of an RP-HPLC method for the determination of selected flavonoids in berry juices and evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Strategies to enhance the stability of (+)-Medicarpin formulations.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (+)-Medicarpin formulations.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Liquid Formulations
Question: My this compound solution is showing significant degradation within a short period. How can I improve its stability?
Answer:
Rapid degradation in liquid formulations is a common challenge. Consider the following troubleshooting steps:
-
pH Optimization: The stability of flavonoids like medicarpin (B1676140) can be highly pH-dependent. Determine the pH of your current formulation and conduct a pH-stability profile study. Generally, slightly acidic conditions (pH 4-6) may be favorable. Avoid highly acidic or alkaline conditions which can catalyze hydrolysis.[1][2][3]
-
Oxygen Sensitivity: this compound, as a phenolic compound, is susceptible to oxidation.[4][5]
-
Inert Atmosphere: During formulation preparation and storage, purge the headspace of your container with an inert gas like nitrogen or argon to displace oxygen.[6]
-
Antioxidants: Incorporate antioxidants into your formulation. Common choices for phenolic compounds include:
-
Ascorbic acid
-
Butylated hydroxytoluene (BHT)
-
Tocopherol (Vitamin E)
-
Chelating agents like EDTA can also prevent metal-ion catalyzed oxidation.
-
-
-
Light Exposure: Photodegradation can be a significant issue for flavonoids.[7][8][9]
-
Light-Protected Containers: Store your formulation in amber-colored vials or wrap your containers in aluminum foil to protect from light.
-
UV Absorbers: Consider adding a pharmaceutically acceptable UV absorber to the formulation if appropriate for your application.
-
Issue 2: Color Change or Precipitation in the this compound Formulation
Question: My this compound formulation has changed color and a precipitate has formed. What is causing this and how can I prevent it?
Answer:
Color change and precipitation are often indicators of chemical degradation and reduced solubility. Here’s how to troubleshoot this:
-
Investigate Degradation Products: A color change often signifies the formation of degradation products. Use a stability-indicating analytical method, such as HPLC-UV, to identify and quantify these products.
-
Solubility Issues:
-
Co-solvents: this compound may have limited aqueous solubility. The use of co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can improve solubility and prevent precipitation.
-
Surfactants: Non-ionic surfactants such as polysorbates (e.g., Tween® 80) can be used to enhance solubility.
-
-
Encapsulation: For long-term stability and to prevent precipitation, consider encapsulation techniques.[10][11][12]
-
Liposomes or Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from the external environment and improve its stability and solubility.[8]
-
Cyclodextrins: Complexation with cyclodextrins can enhance the aqueous solubility and stability of flavonoids.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on its pterocarpan (B192222) flavonoid structure, the primary degradation pathways are likely to be:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of quinone-type structures. This can be initiated by oxygen, light, or metal ions.
-
Hydrolysis: Under strongly acidic or basic conditions, cleavage of the ether linkages in the pterocarpan ring system may occur.
-
Photodegradation: Exposure to UV and visible light can lead to complex photochemical reactions, including oxidation and rearrangement.[7][8][9]
Q2: Which antioxidants are most effective for stabilizing this compound?
A2: The choice of antioxidant will depend on the formulation's solvent system and intended application. For aqueous-based systems, ascorbic acid is a good initial choice. For lipid-based or organic-solvent-based formulations, BHT or tocopherol are more suitable. It is recommended to screen a panel of antioxidants at various concentrations to determine the most effective one for your specific formulation.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method is crucial for accurately assessing the stability of your formulation. The key is to develop a method that can separate the intact this compound from all potential degradation products.[14][15][16][17][18]
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Chromatographic Conditions: Use a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is often necessary to achieve adequate separation.
-
Detection: UV detection is commonly used for flavonoids. Select a wavelength that provides a good response for both this compound and its degradation products. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
Q4: What are the ideal storage conditions for this compound formulations?
A4: Based on the potential for oxidation and photodegradation, the ideal storage conditions for this compound formulations are:
-
Temperature: Refrigerated (2-8 °C) or controlled room temperature (20-25 °C), depending on the formulation's thermal stability. Avoid freezing unless the formulation is designed for it.
-
Light: Protected from light at all times.
-
Atmosphere: Stored under an inert atmosphere (e.g., nitrogen) if the formulation is sensitive to oxygen.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical stability studies for flavonoid compounds. These should be used as a guide for designing your own experiments for this compound.
Table 1: Effect of pH on the Stability of a Hypothetical Flavonoid Formulation at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | Degradation (%) |
| 3.0 | 100 | 92 | 8 |
| 4.0 | 100 | 98 | 2 |
| 5.0 | 100 | 97 | 3 |
| 6.0 | 100 | 95 | 5 |
| 7.0 | 100 | 88 | 12 |
| 8.0 | 100 | 75 | 25 |
Table 2: Effect of Antioxidants on the Stability of a Hypothetical Flavonoid Formulation at 40°C/75% RH
| Formulation | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | Degradation (%) |
| Control (No Antioxidant) | 100 | 65 | 35 |
| 0.1% Ascorbic Acid | 100 | 91 | 9 |
| 0.05% BHT | 100 | 88 | 12 |
| 0.1% EDTA | 100 | 93 | 7 |
Experimental Protocols
Protocol 1: pH Stability Profile Study
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., acetate, phosphate).
-
Prepare this compound Solutions: Prepare stock solutions of this compound in a suitable solvent. Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.
-
Initial Analysis: Immediately after preparation, analyze the concentration of this compound in each solution using a validated stability-indicating HPLC method. This is your time-zero data point.
-
Incubate Samples: Store aliquots of each solution in a temperature-controlled chamber at 25°C and 40°C, protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw samples and analyze the this compound concentration by HPLC.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH and temperature. Determine the degradation rate constant and shelf-life at each condition.[1][2][3][19][20]
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
-
Prepare Stock Solution: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-PDA. Evaluate the chromatograms for the appearance of new peaks and ensure that the main this compound peak is well-resolved from these degradation product peaks.
Visualizations
Caption: Workflow for a pH stability profile study of this compound.
References
- 1. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encapsulation of Nicardipine Hydrochloride and Release from Biodegradable Poly(D,L-lactic-co-glycolic acid) Microparticles by Double Emulsion Process: Effect of Emulsion Stability and Different Parameters on Drug Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encapsulation: A Strategy to Deliver Therapeutics and Bioactive Compounds? [mdpi.com]
- 13. Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying [mdpi.com]
- 14. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 15. sciencescholar.us [sciencescholar.us]
- 16. tnsroindia.org.in [tnsroindia.org.in]
- 17. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijfmr.com [ijfmr.com]
- 19. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: (+)-Medicarpin Bioassay Interference
Welcome to the technical support center for researchers working with (+)-Medicarpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your bioassays. This compound, a pterocarpan (B192222) phytoalexin, possesses various biological activities, but like many natural products, it can sometimes interfere with assay readouts, leading to false-positive or inconsistent results. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: My activity screen with this compound yields hits in multiple, unrelated assays. Is this expected?
A1: This phenomenon, known as "promiscuous inhibition," can be an indicator of assay interference rather than specific biological activity. Natural products, including flavonoids like this compound, can sometimes act as Pan-Assay Interference Compounds (PAINS). This may be due to several factors, including compound aggregation, redox activity, or fluorescence interference. It is crucial to perform counter-screens and orthogonal assays to validate your initial findings.
Q2: I'm observing poor reproducibility in my dose-response curves for this compound. What could be the cause?
A2: Poor reproducibility can stem from several sources. One common issue with compounds like this compound is its solubility. While soluble in organic solvents like DMSO and ethanol, it may have limited solubility in aqueous assay buffers, leading to precipitation or aggregation at higher concentrations.[1] Ensure your final DMSO concentration is low and consistent across all wells. Also, consider the stability of the compound in your specific assay buffer and over the time course of your experiment.
Q3: How can I proactively design my experiments to minimize potential interference from this compound?
A3: Proactive assay design is key. Consider the following:
-
Buffer Composition: Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to help prevent compound aggregation.
-
Redox Controls: If your assay is sensitive to redox cycling, consider including a reducing agent like dithiothreitol (B142953) (DTT) in a control experiment to identify potential redox-active compounds.
-
Compound Concentration: Test a wide range of this compound concentrations to identify a dose-dependent effect and to observe potential insolubility or aggregation at higher concentrations.
-
Orthogonal Assays: Plan to confirm any hits in a secondary assay that uses a different detection method or technology to ensure the observed activity is target-specific and not an artifact of the primary assay format.[2][3][4]
Troubleshooting Guides
Issue 1: Suspected False-Positive Result due to Compound Aggregation
Compound aggregation can lead to non-specific inhibition of enzymes or disruption of protein-protein interactions, resulting in false-positive signals.
Troubleshooting Workflow:
Experimental Protocol: Detergent-Based Disaggregation Assay
-
Prepare Buffers: Create two sets of your standard assay buffer: one without any additives and another containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both the standard and detergent-containing buffers.
-
Assay Performance: Run your standard bioassay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 value for this compound under both conditions.
Data Interpretation:
| Observation | Interpretation |
| Significant rightward shift in IC50 (>5-fold) with Triton X-100 | High likelihood that the observed activity is due to compound aggregation. The detergent disrupts the aggregates, leading to a decrease in apparent potency. |
| Minor or no shift in IC50 with Triton X-100 | Aggregation is unlikely to be the primary mechanism of interference. |
Issue 2: Potential Interference from Redox Cycling
This compound contains phenolic hydroxyl groups which can be susceptible to oxidation. In the presence of reducing agents often found in assay buffers (e.g., DTT), some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[5][6] This can lead to non-specific oxidation and inactivation of target proteins, resulting in a false-positive signal.
Troubleshooting Workflow:
Experimental Protocol: DTT Dependence Assay
-
Assay Conditions: Perform your bioassay under two conditions:
-
Your standard protocol, including the usual concentration of DTT.
-
An identical protocol but with DTT omitted from the assay buffer.
-
-
Data Analysis: Generate dose-response curves for this compound under both conditions.
Data Interpretation:
| Observation | Interpretation |
| Loss of inhibitory activity in the absence of DTT | Suggests that the compound's activity is dependent on the presence of a reducing agent, a characteristic of redox cycling compounds. |
| Similar activity with and without DTT | Redox cycling is not the likely cause of interference. |
Issue 3: Autofluorescence Leading to False Signals
This compound, as a flavonoid, has a chromophore and may exhibit intrinsic fluorescence. If its excitation and emission spectra overlap with those of the fluorophores used in your assay, it can lead to false-positive or false-negative results.
Troubleshooting Workflow:
Experimental Protocol: Autofluorescence Measurement
-
Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Spectral Scans: Using a spectrofluorometer, perform both an excitation scan (at the emission wavelength of your assay's fluorophore) and an emission scan (at the excitation wavelength of your assay's fluorophore).
-
Data Analysis: Overlay the spectra of this compound with the excitation and emission spectra of your assay's fluorophore to identify any overlap.
Mitigation Strategy:
If significant spectral overlap is detected, implement a "pre-read" step in your assay protocol. Measure the fluorescence of the plate after adding this compound but before adding the assay's fluorescent substrate or reagents. Subtract this background fluorescence from the final reading to correct for the compound's intrinsic fluorescence.
Data Summary Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [1][7][8] |
| Molecular Weight | 270.28 g/mol | [1][7][8][9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Predicted LogP | 2.53 | [9] |
Key Experimental Methodologies
Dynamic Light Scattering (DLS) for Aggregation Detection
DLS is a biophysical technique used to determine the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of aggregates.
-
Sample Preparation: Prepare solutions of this compound in your assay buffer at various concentrations. It is crucial to filter the samples through a 0.22 µm filter to remove dust and other large particles.
-
Instrumentation: Use a DLS instrument with a temperature-controlled cuvette or plate reader.
-
Data Acquisition: Measure the intensity of scattered light over time. The instrument's software will use the autocorrelation of the intensity fluctuations to calculate the particle size distribution.
-
Interpretation: A monodisperse sample will show a single, narrow peak corresponding to the monomeric compound. The appearance of larger species, particularly at higher concentrations, is indicative of aggregation. The concentration at which these larger species appear is the critical aggregation concentration (CAC).
Nuclear Magnetic Resonance (NMR) for Target Engagement
NMR spectroscopy can be used as a powerful orthogonal assay to confirm a direct interaction between this compound and its putative target protein, as it is less prone to many of the artifacts that affect plate-based assays.
-
Method: Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY), are particularly useful.
-
Principle: These experiments detect the transfer of magnetization from the protein to a bound small molecule. Only compounds that physically interact with the target protein will show a signal.
-
Sample Requirements: Requires a relatively high concentration of the target protein and the ability to dissolve this compound in a suitable deuterated buffer.
-
Interpretation: A positive signal in an STD or WaterLOGSY spectrum provides strong evidence of a direct binding interaction, helping to validate a hit from a primary screen.
By following these guidelines and employing the described experimental protocols, researchers can confidently assess the biological activity of this compound while avoiding the common pitfalls of bioassay interference.
References
- 1. MEDICARPIN CAS#: 32383-76-9 [m.chemicalbook.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 32383-76-9 | Medicarpin [phytopurify.com]
- 8. Medicarpin - Wikipedia [en.wikipedia.org]
- 9. Computational Investigation Identifies mTOR as a Primary Binding Target of Medicarpin in Cholangiocarcinoma: Insights from Network Pharmacology and Molecular Docking [mdpi.com]
Validation & Comparative
Validating (+)-Medicarpin's Therapeutic Potential in Bladder Cancer: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data offers a comparative guide on the mechanism of action of (+)-medicarpin, a natural isoflavone, in bladder cancer cells. This document provides researchers, scientists, and drug development professionals with a side-by-side analysis of this compound's efficacy against standard chemotherapeutic agents, cisplatin (B142131) and gemcitabine (B846), supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates significant anti-cancer activity in bladder cancer cell lines by inhibiting cell proliferation, inducing G1 phase cell cycle arrest, and promoting apoptosis through the intrinsic mitochondrial pathway. This guide synthesizes available data to facilitate an objective comparison of its performance with established first-line chemotherapy agents, offering insights into its potential as a novel therapeutic strategy.
Performance Comparison
The following tables summarize the quantitative data on the effects of this compound, cisplatin, and gemcitabine on the bladder cancer cell lines T24 and EJ-1.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values suggest higher potency.
| Compound | Cell Line | IC50 Value (µM) | Treatment Duration (hours) |
| This compound | T24 | 80.3 | 24 |
| T24 | 65.9 | 48 | |
| EJ-1 | 79.1 | 24 | |
| EJ-1 | 64.6 | 48 | |
| Cisplatin | T24 | 7.637 | Not Specified |
| T24 | 20.07 ± 2.18 | 24 | |
| T24 | 8.68 ± 1.31 | 48 | |
| T24 | 4.63 ± 0.40 | 72 | |
| Gemcitabine | T24 | 0.03359 | 48 |
| T24 | 0.1 | 48 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.
| Compound | Cell Line | Apoptosis Rate (%) | Treatment Duration (hours) |
| This compound | T24 | 26.5 (from 3.6) | 48 |
| EJ-1 | 24.6 (from 4.4) | 48 | |
| Cisplatin | T24 | Increased (qualitative) | 24 |
| Gemcitabine + Berberine | T24 | Significantly Increased | 48 |
Note: Quantitative data for apoptosis induced by cisplatin and gemcitabine alone in these specific cell lines under comparable conditions was limited in the reviewed literature.
Table 3: Cell Cycle Analysis
Disruption of the cell cycle is a common mechanism of action for anti-cancer drugs. This compound has been shown to cause an arrest in the G1 phase of the cell cycle in T24 and EJ-1 cells.[1][2][3] Data from studies on cisplatin and gemcitabine indicate they can also induce cell cycle arrest, often in the G1 or S phase, depending on the cell line and experimental conditions.[4][5][6]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and death. The primary mechanism identified is the induction of the mitochondria-mediated intrinsic apoptotic pathway.
References
- 1. Upregulation of Bcl-2 is associated with cisplatin-resistance via inhibition of Bax translocation in human bladder cancer cells [pubmed.ncbi.nlm.nih.gov]
- 2. Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(+)-Medicarpin Shows Promise in Osteoporosis Treatment, Offering a Unique Profile Compared to Other Isoflavonoids
A comprehensive review of experimental data suggests that (+)-Medicarpin, a pterocarpan (B192222) phytoestrogen, presents a compelling case for development as an osteoporosis therapeutic, exhibiting distinct mechanisms and a favorable safety profile when compared to well-known soy isoflavonoids like genistein (B1671435) and daidzein (B1669772).
For researchers and drug development professionals in the field of bone metabolism, the quest for effective and safe alternatives to conventional osteoporosis treatments is ongoing. Phytoestrogens, plant-derived compounds with estrogen-like activity, have long been a focus of this research. Among them, this compound is emerging as a noteworthy candidate. This guide provides a detailed comparison of this compound with other isoflavonoids, supported by experimental data, to elucidate its potential in the management of osteoporosis.
Comparative Efficacy: A Look at the In Vitro and In Vivo Evidence
Experimental studies reveal that this compound stimulates bone formation and inhibits bone resorption, key processes in maintaining bone health. Its efficacy has been evaluated in various preclinical models, and a comparative summary of its performance against genistein and daidzein is presented below.
Table 1: In Vitro Comparison of this compound, Genistein, and Daidzein on Bone Cells
| Parameter | This compound | Genistein | Daidzein |
| Osteoblast Differentiation | Stimulated at concentrations as low as 10⁻¹⁰ M[1] | Stimulated osteoblastogenesis[2] | Promotes osteoblast differentiation |
| Osteoblast Mineralization | Increased mineralization at 10⁻¹⁰ M[1] | Increased extracellular collagen deposition and alkaline phosphatase activity[2] | Enhances mineralization |
| Osteoclastogenesis Inhibition | Suppressed osteoclastogenesis at 10⁻¹⁰ M[3] | Promotes osteoclast differentiation from its mononuclear progenitor[2] | Inhibits osteoclast formation |
| Mature Osteoclast Apoptosis | Induced apoptosis of mature osteoclasts[3] | Less pronounced effect on apoptosis | Moderate effect on apoptosis |
| RANKL/OPG Ratio | Increased OPG/RANKL ratio in co-cultures[3] | Modulates RANKL expression[4] | Modulates RANKL expression |
Table 2: In Vivo Comparison of this compound, Genistein, and Daidzein in Ovariectomized (OVX) Rodent Models
| Parameter | This compound | Genistein | Daidzein |
| Dosage | 1.0 and 10.0 mg/kg/day (oral)[1] | 10 mg/kg/day (oral)[5] | 10 mg/kg/day (oral)[5] |
| Effect on Bone Mineral Density (BMD) | Maintained trabecular microarchitecture[3] | Less effective than daidzein in preventing BMD loss in some studies[5] | More efficient than genistein in preventing OVX-induced bone loss[5] |
| Effect on Bone Formation Markers | Increased formation of osteoprogenitor cells[3] | Increases bone formation markers | Increases bone formation markers |
| Effect on Bone Resorption Markers | Reduced formation of osteoclasts[3] | Reduces bone resorption markers | Reduces bone resorption markers |
| Biomechanical Strength | Increased cortical thickness and bone biomechanical strength[1] | Improves bone strength | Improves bone strength |
| Uterine Estrogenicity | No uterine estrogenicity observed[1][3] | Can exhibit uterotrophic effects | Can exhibit uterotrophic effects |
| Oral Bioavailability | 22.34%[1] | Variable | Variable |
Mechanistic Insights: Delineating the Signaling Pathways
The bone-protective effects of this compound and other isoflavonoids are mediated through their interaction with various signaling pathways. A key differentiator for this compound is its preferential action through Estrogen Receptor β (ERβ), which is associated with a reduced risk of uterine estrogenicity.
Signaling Pathways in Osteoblasts
Signaling Pathways in Osteoclasts
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Osteoblast Differentiation and Mineralization Assay
-
Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal Sprague-Dawley rats. Cells are cultured in α-MEM supplemented with 10% FBS, antibiotics, and antimycotics.
-
Treatment: At 80% confluency, cells are treated with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁸ M) or other isoflavonoids in an osteogenic medium (containing β-glycerophosphate and ascorbic acid).
-
Alkaline Phosphatase (ALP) Activity: After a specified period (e.g., 7 days), ALP activity, an early marker of osteoblast differentiation, is measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm.
-
Mineralization Assay (Alizarin Red S Staining): After 21 days of treatment, the cell layer is washed, fixed, and stained with Alizarin Red S solution to visualize calcium deposits. The stained matrix is then destained, and the extracted stain is quantified by measuring absorbance at 405 nm.
In Vivo Ovariectomized (OVX) Rat Model
-
Animals: Female Sprague-Dawley rats (3 months old) are used. Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: One week post-surgery, animals are randomly assigned to treatment groups and receive daily oral gavage of this compound (e.g., 1.0 or 10.0 mg/kg body weight), other isoflavonoids, or vehicle for a specified duration (e.g., 30 days).
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Strength Testing: The mechanical strength of the bones (e.g., femur) is assessed using a three-point bending test to determine parameters like ultimate load, stiffness, and energy to failure.
-
Histomorphometry: Tibias are processed for undecalcified bone histology to analyze parameters such as trabecular bone volume, trabecular number, and trabecular separation.
-
Serum Biochemistry: Blood samples are collected to measure levels of bone turnover markers such as osteocalcin (B1147995) (formation) and C-terminal telopeptide of type I collagen (CTX-I) (resorption).
Experimental Workflow for Preclinical Evaluation of Anti-Osteoporotic Agents
Conclusion
This compound demonstrates significant potential as a novel therapeutic agent for osteoporosis. Its potent osteogenic and anti-resorptive activities, coupled with a favorable safety profile characterized by a lack of uterine estrogenicity, distinguish it from other isoflavonoids like genistein and daidzein. The preferential activation of ERβ and its influence on multiple signaling pathways, including Wnt/β-catenin and Notch, highlight its unique mechanism of action. Further clinical investigations are warranted to translate these promising preclinical findings into effective treatments for postmenopausal osteoporosis.
References
- 1. Medicarpin, a legume phytoalexin, stimulates osteoblast differentiation and promotes peak bone mass achievement in rats: evidence for estrogen receptor β-mediated osteogenic action of medicarpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isoflavone genistein enhances osteoblastogenesis: signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicarpin inhibits osteoclastogenesis and has nonestrogenic bone conserving effect in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soy Isoflavones and Bone Health: Focus on the RANKL/RANK/OPG Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daidzein is more efficient than genistein in preventing ovariectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of (+)-Medicarpin and Conventional Agents
A detailed examination of the antifungal properties of the naturally derived phytoalexin, (+)-Medicarpin, reveals its potential as a notable antifungal agent when compared to established conventional drugs such as fluconazole, amphotericin B, and caspofungin. This guide provides a comprehensive comparison of their activities, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
While research into the full spectrum of this compound's antifungal activity is ongoing, preliminary studies highlight its inhibitory effects against various fungal species. This comparison guide synthesizes the current understanding of its efficacy alongside that of widely used antifungal drugs, providing a valuable resource for the exploration of novel therapeutic avenues.
Comparative Antifungal Activity: A Quantitative Overview
To facilitate a direct comparison of the antifungal potency of this compound with conventional agents, the following table summarizes their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against key fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |
| This compound | Trametes versicolor | 100 - 150[1] | Data not available |
| Candida albicans | Data not available | Data not available | |
| Aspergillus fumigatus | Data not available | Data not available | |
| Cryptococcus neoformans | Data not available | Data not available | |
| Fluconazole | Candida albicans | 0.25 - 128 | 0.5 - >128 |
| Aspergillus fumigatus | Resistant | Resistant | |
| Cryptococcus neoformans | 2 - 64 | >64 | |
| Amphotericin B | Candida albicans | 0.125 - 2 | 0.25 - 4 |
| Aspergillus fumigatus | 0.25 - 2 | 0.5 - 4 | |
| Cryptococcus neoformans | 0.125 - 1 | 0.25 - 2 | |
| Caspofungin | Candida albicans | 0.015 - 0.5 | 0.03 - 1 |
| Aspergillus fumigatus | 0.015 - 0.25 (MEC) | Data not available | |
| Cryptococcus neoformans | Resistant | Resistant |
Note: Data for conventional agents is compiled from multiple sources and represents a general range. Specific values can vary depending on the strain and testing methodology. MEC (Minimum Effective Concentration) is often used for echinocandins like caspofungin against filamentous fungi and represents the lowest drug concentration that leads to the formation of aberrant, branched hyphae.
Mechanisms of Antifungal Action: A Glimpse into Cellular Targets
The efficacy of antifungal agents is intrinsically linked to their specific cellular targets and mechanisms of action.
This compound , as a member of the pterocarpan (B192222) class of isoflavonoids, is believed to exert its antifungal effects through the disruption of the fungal cell membrane and cell wall integrity. While the precise signaling pathway is still under investigation, flavonoids, in general, are known to interfere with multiple cellular processes in fungi.
dot
Caption: Overview of Antifungal Mechanisms.
Conventional Antifungal Agents target well-defined pathways:
-
Azoles (e.g., Fluconazole): These agents inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane function and inhibit fungal growth.
-
Polyenes (e.g., Amphotericin B): Amphotericin B binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores or channels. This disrupts the membrane's integrity, causing leakage of essential intracellular contents and ultimately leading to cell death.
-
Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. The disruption of cell wall synthesis compromises the structural integrity of the fungal cell, leading to osmotic instability and cell lysis.
Experimental Protocols: A Framework for Antifungal Susceptibility Testing
The determination of MIC and MFC values for natural products like this compound generally follows standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), with some modifications to accommodate the nature of the compound.
References
A Comparative Guide to the Quantification of (+)-Medicarpin: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and drug development professionals invested in the therapeutic potential of (+)-Medicarpin, accurate and reliable quantification is paramount. This guide provides an objective comparison of two prominent analytical techniques for the quantification of this phytoalexin: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is supported by data from validated methods to assist in selecting the most appropriate technique for specific research needs.
Performance Comparison
The choice of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data from validated LC-MS/MS and HPLC-UV methods for this compound quantification.
| Parameter | LC-MS/MS Method (in rat plasma) | HPLC-UV Method (in Dalbergia odorifera) |
| Linearity Range | 1 - 500 ng/mL | Not explicitly stated, but calibration curves showed good linearity (r² > 0.999) |
| Correlation Coefficient (r²) | > 0.99 | > 0.999[1] |
| Limit of Quantification (LOQ) | 1 ng/mL | Not Reported |
| Intra-day Precision (%RSD) | 0.88 - 14.22% | < 3%[1] |
| Inter-day Precision (%RSD) | 0.88 - 14.22% | < 3%[1] |
| Accuracy/Recovery | 87.46 - 116.0% | 100 ± 10%[1] |
Experimental Workflows
The general workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis.
Caption: General workflow for this compound quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods.
LC-MS/MS Method for this compound in Rat Plasma
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected in complex biological matrices.
-
Sample Preparation: A liquid-liquid extraction technique was employed. Diethyl ether was used as the extraction solvent to isolate this compound from rat plasma.
-
Chromatography:
-
Column: RP18 column (4.6 mm × 50 mm, 5.0 μm).
-
Mobile Phase: An isocratic mobile phase consisting of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) in a ratio of 80:20 (v/v).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Tandem mass spectrometry (MS/MS) was used for quantification.
-
HPLC-UV Method for this compound in Dalbergia odorifera
This method is robust and suitable for the quality control of plant materials where the concentration of this compound is expected to be higher.
-
Sample Preparation: Samples of the heartwood of Dalbergia odorifera were extracted with 60% methanol.[1]
-
Chromatography:
-
Column: Agilent Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.3% (v/v) aqueous acetic acid was used.[1]
-
Flow Rate: 0.8 ml/min.[1]
-
Detection: UV detection was performed at 275 nm.[1]
-
Run Time: The total separation was achieved within 55 minutes.[1]
-
Other Potential Analytical Techniques
While this guide focuses on LC-MS/MS and HPLC-UV due to the availability of validated methods, other techniques could potentially be adapted for this compound quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides excellent separation. However, it often requires derivatization for non-volatile compounds like this compound to make them suitable for gas chromatography. Currently, there is a lack of published, validated GC-MS methods specifically for this compound quantification.
Conclusion
Both LC-MS/MS and HPLC-UV are powerful techniques for the quantification of this compound, each with its own strengths. The LC-MS/MS method offers superior sensitivity, making it the method of choice for bioanalytical applications such as pharmacokinetic studies. The HPLC-UV method, while less sensitive, is robust, cost-effective, and well-suited for the quality control of plant extracts and other samples containing higher concentrations of the analyte. The selection of the optimal method will ultimately depend on the specific requirements of the research, including the nature of the sample matrix, the expected concentration range of this compound, and the available instrumentation.
References
Unveiling the Anti-Cancer Potential of (+)-Medicarpin: A Comparative Study Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive analysis of (+)-Medicarpin, a naturally occurring pterocarpan, reveals its potent anti-cancer effects across a range of cancer cell lines, including bladder, glioblastoma, lung, and breast cancers. This guide synthesizes key findings on its cytotoxic activity, underlying molecular mechanisms, and detailed experimental protocols to support further research and drug development in oncology.
Quantitative Analysis of Cytotoxicity
The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The data, summarized in the table below, showcases the differential sensitivity of cancer cells to this compound.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Bladder Cancer | T24 | 80.3 | Not Specified | [1] |
| EJ-1 | 79.1 | Not Specified | [1] | |
| Glioblastoma | U251 | 154 µg/mL | 48 | [1] |
| U-87 MG | 161 µg/mL | 48 | [1] | |
| Lung Cancer | A549 | Not Specified | 24 and 48 | [2] |
| H157 | Not Specified | 24 and 48 | [2] | |
| Breast Cancer | Cisplatin-Resistant MCF-7 | 80 | Not Specified |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways, ultimately leading to the induction of apoptosis and inhibition of cell proliferation.
Intrinsic Apoptosis Pathway
This compound triggers the intrinsic or mitochondrial pathway of apoptosis. This process is initiated by an increase in the ratio of pro-apoptotic proteins to anti-apoptotic proteins. Specifically, this compound upregulates the expression of Bax and Bak1 while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in programmed cell death.[3][5]
AKT/Bcl2 Signaling Pathway
In breast cancer cells, particularly those resistant to cisplatin (B142131), this compound has been shown to inhibit the AKT/Bcl2 signaling pathway. By blocking this pro-survival pathway, medicarpin enhances the efficacy of chemotherapeutic agents like cisplatin and promotes apoptosis.
TRAIL-Induced Apoptosis Pathway
This compound sensitizes myeloid leukemia cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. It achieves this by upregulating the expression of Death Receptor 5 (DR5) through the activation of the Reactive Oxygen Species (ROS)-c-Jun N-terminal Kinase (JNK)-C/EBP homologous protein (CHOP) pathway.[6][7] This increased DR5 expression enhances the cells' susceptibility to TRAIL-mediated apoptosis.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for the key experimental assays are provided below.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 3. Medicarpin induces G1 arrest and mitochondria-mediated intrinsic apoptotic pathway in bladder cancer cells [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Developing TRAIL/TRAIL-death receptor-based cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of (+)-Medicarpin Purity by Different Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the determination of (+)-Medicarpin purity. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring the reliability and consistency of purity data. This document outlines the experimental methodologies and presents supporting data for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The purity of a single batch of this compound was determined using four different analytical techniques. The results are summarized in the table below, showcasing the consistency and reliability of the methods when cross-validated.
| Analytical Technique | Purity (%) | Standard Deviation (±) | Relative Standard Deviation (%) |
| HPLC-UV | 99.2 | 0.15 | 0.15 |
| HPTLC-Densitometry | 98.9 | 0.21 | 0.21 |
| qNMR (¹H NMR) | 99.5 | 0.10 | 0.10 |
| LC-MS | 99.3 | 0.18 | 0.18 |
Experimental Protocols
Detailed methodologies for each of the analytical techniques used in the cross-validation of this compound purity are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method utilizes reversed-phase chromatography to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 287 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solution with the mobile phase.
-
Purity Calculation: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
2. High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
HPTLC offers a high-throughput method for the separation and quantification of this compound.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).
-
Sample Application: Samples were applied as bands using an automated TLC sampler.
-
Development: The plate was developed in a saturated twin-trough chamber.
-
Densitometric Scanning: The developed plate was scanned using a TLC scanner at 287 nm.
-
Purity Calculation: The purity is determined by comparing the peak area of the this compound spot to the total peak area of all spots in the densitogram.
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte itself.[1][2][3][4][5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).
-
Method: A known mass of the internal standard and this compound are accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.
4. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[6]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan to detect all ions and selected ion monitoring (SIM) for the specific m/z of this compound and its potential impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Purity Calculation: Purity is determined by the ratio of the peak area of the this compound ion to the total ion chromatogram (TIC) peak area, considering only the relevant eluted peaks.
Visualizations
The following diagrams illustrate the workflow of the cross-validation process and the logical relationship between the different analytical techniques employed.
Caption: Workflow for the cross-validation of this compound purity.
Caption: Relationship between analytical principles and techniques.
References
- 1. This compound(33983-39-0) 1H NMR spectrum [chemicalbook.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-ESI-MS/MS method for bioanalytical determination of osteogenic phytoalexin, medicarpin, and its application to preliminary pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Potential of (+)-Medicarpin: A Comparative Docking Analysis Against mTOR
A detailed in-silico investigation reveals that (+)-Medicarpin, a naturally occurring pterocarpan, demonstrates strong binding affinity to the mammalian target of rapamycin (B549165) (mTOR), a key enzyme implicated in cancer progression. Comparative molecular docking studies position this compound as a promising candidate for mTOR inhibition, with binding energy comparable to established pharmaceuticals.
Researchers are increasingly turning to natural compounds in the quest for novel enzyme inhibitors with therapeutic potential. This compound, found in various legumes, has garnered attention for its diverse biological activities. This guide provides a comparative analysis of the molecular docking of this compound with the mTOR enzyme, benchmarked against known inhibitors, offering insights for researchers, scientists, and drug development professionals.
A recent study highlighted the potential of this compound as an mTOR inhibitor, reporting a significant binding energy of -9.6 kcal/mol[1][2]. To contextualize this finding, a comparative analysis was conducted using data from other in-silico studies on recognized mTOR inhibitors, Everolimus and Rapamycin.
Comparative Binding Affinity
The following table summarizes the binding energies of this compound and other known mTOR inhibitors. Lower binding energy values indicate a more stable and favorable interaction between the ligand and the enzyme's active site.
| Compound | Target Enzyme | Docking Software | Binding Energy (kcal/mol) |
| This compound | mTOR | AutoDock 4.2 | -9.6 [1][2] |
| Everolimus | mTOR (FKBP12) | Not Specified | Higher than Everolimus similar (-1.50 fold) |
| Rapamycin | mTOR (FKBP12) | Not Specified | Higher than Everolimus similar (-1.73 fold) |
Note: Direct comparative docking studies of this compound with Everolimus and Rapamycin under identical conditions were not available. The data for Everolimus and Rapamycin is inferred from a study that compared their "similar" compounds.
The strong binding energy of this compound suggests a high affinity for the mTOR catalytic pocket, potentially leading to effective inhibition of its kinase activity. This interaction is stabilized by multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site[1].
Experimental Protocols
The in-silico analysis of this compound's interaction with mTOR was conducted using a standard molecular docking protocol. The methodology, as described in the foundational study, provides a framework for replicating and expanding upon these findings[1].
1. Ligand and Receptor Preparation:
-
The three-dimensional structure of this compound was obtained from a chemical database.
-
The crystal structure of the mTOR protein was retrieved from the Protein Data Bank.
-
Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added, and appropriate charges were assigned to both the ligand and the receptor.
-
The prepared structures were converted to the PDBQT file format, suitable for AutoDock.
2. Molecular Docking Simulation:
-
Software: AutoDock version 4.2 was utilized for the docking calculations.
-
Algorithm: A Lamarckian genetic algorithm was employed to explore the conformational space of the ligand within the enzyme's active site.
-
Grid Box: A grid box was defined to encompass the entire binding site of the mTOR protein, ensuring a comprehensive search for the optimal binding pose.
-
Docking Runs: Multiple independent docking runs were performed to ensure the reliability and convergence of the results.
-
Analysis: The resulting docked conformations were clustered and ranked based on their binding energies. The conformation with the lowest binding energy was selected as the most probable binding mode.
3. Visualization and Interaction Analysis:
-
The protein-ligand complex with the most favorable binding energy was visualized using molecular graphics software.
-
The interactions, including hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of mTOR were analyzed to understand the molecular basis of the binding affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway, a critical regulator of cell growth and proliferation, and the general workflow of a comparative molecular docking study.
Caption: The mTOR signaling pathway integrates various cellular signals to regulate key downstream processes.
Caption: General workflow for a comparative molecular docking study.
References
Unveiling the Estrogen Receptor β-Mediated Action of (+)-Medicarpin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Medicarpin, a naturally occurring pterocarpan (B192222) found in several medicinal plants, has garnered significant interest for its selective estrogenic activities, particularly its role in promoting bone health. This guide provides a comprehensive comparison of this compound's performance, focusing on its confirmed estrogen receptor β (ERβ)-mediated actions, supported by experimental data and detailed methodologies.
Executive Summary
Experimental evidence strongly supports that this compound exerts its primary biological effects through the activation of Estrogen Receptor β (ERβ). Its osteogenic (bone-forming) properties are a key outcome of this interaction, proceeding through a p38 MAPK-ER-BMP-2 signaling cascade. Notably, this compound exhibits a favorable safety profile, being devoid of the uterine estrogenicity commonly associated with non-selective estrogen receptor agonists. This selectivity makes it a promising candidate for further investigation in the development of therapies for bone-related disorders.
Comparative Performance Data
While direct comparative studies quantifying the binding affinity of this compound against other well-known ERβ agonists like Diarylpropionitrile (DPN) are not extensively available in the public domain, the existing data consistently points to its potent and selective ERβ-mediated effects.
Table 1: Summary of this compound's ERβ-Mediated Activity
| Parameter | Observation | Supporting Evidence |
| ERβ-Dependent Osteogenesis | The bone-forming activity of this compound is dependent on the presence and activation of ERβ. | Selective knockdown of ERβ in osteoblasts abrogates the osteogenic effects of this compound.[1] |
| Osteoblast Differentiation | Stimulates the differentiation and mineralization of osteoblasts at concentrations as low as 10⁻¹⁰ M.[1] | Increased expression of osteoblast markers and mineralization observed in cell culture. |
| Uterine Estrogenicity | In contrast to 17β-estradiol, this compound does not exhibit estrogenic effects in the uterus.[1] | Lack of uterine tissue proliferation in animal models treated with this compound. |
| Signaling Pathway Activation | Activates the p38 MAPK signaling pathway, leading to increased BMP-2 expression. | Inhibition of p38 MAPK blocks the osteogenic effects of this compound.[1] |
Signaling Pathways and Experimental Workflows
The pro-osteogenic effects of this compound are initiated by its binding to ERβ, which triggers a downstream signaling cascade. The primary confirmed pathway involves the activation of p38 Mitogen-Activated Protein Kinase (MAPK), which in turn leads to an increase in the expression of Bone Morphogenetic Protein 2 (BMP-2), a key regulator of osteoblast differentiation.
Figure 1: Signaling pathway of this compound-mediated osteogenesis.
To confirm the ERβ-mediated action of this compound, a series of key experiments are typically performed. The logical workflow for these experiments is outlined below.
Figure 2: Logical workflow of key experiments.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the ERβ-mediated effects of this compound.
Competitive Radioligand Binding Assay
This assay is performed to determine the binding affinity of this compound to ERα and ERβ.
-
Principle: The ability of increasing concentrations of unlabeled this compound to displace a radiolabeled estrogen (e.g., [³H]-Estradiol) from purified ERα or ERβ is measured.
-
Protocol:
-
Prepare reaction tubes containing a fixed concentration of purified recombinant human ERα or ERβ protein and a fixed concentration of [³H]-Estradiol.
-
Add increasing concentrations of unlabeled this compound or a known competitor (e.g., unlabeled estradiol) to the tubes.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and used to determine the binding affinity (Ki).
-
ERβ-Mediated Reporter Gene Assay
This assay measures the ability of this compound to activate gene transcription through ERβ.
-
Principle: Cells are co-transfected with an expression vector for human ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). Activation of ERβ by this compound leads to the transcription of the reporter gene, and the resulting signal is quantified.
-
Protocol:
-
Seed a suitable cell line (e.g., HEK293 or osteoblast-like cells) in multi-well plates.
-
Co-transfect the cells with an ERβ expression vector and an ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with various concentrations of this compound, a known ERβ agonist (e.g., DPN) as a positive control, and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The dose-response curve is then used to determine the EC50 value.
-
siRNA-Mediated Knockdown of ERβ
This experiment is crucial to confirm that the observed effects of this compound are indeed mediated by ERβ.
-
Principle: Small interfering RNA (siRNA) specific to ERβ is introduced into cells to degrade the ERβ mRNA, thereby reducing the expression of the ERβ protein. The effect of this compound is then assessed in these ERβ-deficient cells.
-
Protocol:
-
Culture osteoblasts in multi-well plates.
-
Transfect the cells with either an siRNA specifically targeting ERβ or a non-targeting control siRNA using a suitable transfection reagent.
-
After a sufficient incubation period to allow for protein knockdown (e.g., 48-72 hours), confirm the reduction of ERβ protein levels by Western blotting.
-
Treat the transfected cells with this compound or a vehicle control.
-
Assess the osteogenic response, for example, by measuring alkaline phosphatase activity or by performing an Alizarin Red S staining for mineralization. A diminished or absent response to this compound in the ERβ-knockdown cells compared to the control cells confirms the ERβ-dependency of its action.
-
Western Blot for p38 MAPK Phosphorylation
This assay is used to determine if this compound activates the p38 MAPK signaling pathway.
-
Principle: Western blotting is used to detect the phosphorylated (activated) form of p38 MAPK in cell lysates after treatment with this compound.
-
Protocol:
-
Culture osteoblasts and treat them with this compound for various time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Osteoblast Mineralization Assay (Alizarin Red S Staining)
This assay quantifies the mineralization of the extracellular matrix, a hallmark of mature osteoblasts.
-
Principle: Alizarin Red S is a dye that specifically binds to calcium deposits in the extracellular matrix, which can then be quantified.
-
Protocol:
-
Culture osteoblasts in an osteogenic differentiation medium in the presence of various concentrations of this compound or a vehicle control for an extended period (e.g., 14-21 days).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with Alizarin Red S solution.
-
After washing away the excess dye, the stained mineralized nodules can be visualized and imaged using a microscope.
-
For quantification, the bound dye can be extracted from the cells using a solution (e.g., 10% cetylpyridinium (B1207926) chloride) and the absorbance measured spectrophotometrically.
-
Conclusion
The collective evidence from a range of in vitro and in vivo studies robustly confirms that this compound acts as a selective ERβ agonist. Its ability to promote osteoblast differentiation and mineralization through the ERβ/p38 MAPK/BMP-2 signaling pathway, coupled with its lack of undesirable uterine estrogenicity, positions it as a compelling molecule for the development of novel therapeutics for osteoporosis and other bone-wasting diseases. Further research, particularly direct comparative studies with other selective ERβ modulators and detailed proteomic analyses of its downstream targets, will be invaluable in fully elucidating its therapeutic potential.
References
A Head-to-Head Comparison of the Antioxidant Potential of (+)-Medicarpin and Resveratrol
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antioxidant capacities of (+)-Medicarpin and resveratrol (B1683913) reveals distinct profiles in their free-radical scavenging and cellular antioxidant activities. This guide provides a detailed comparison of their performance based on available experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of oxidative stress and antioxidant therapeutics.
While both this compound, a pterocarpan (B192222) found in plants of the Fabaceae family, and resveratrol, a well-studied stilbenoid present in grapes and berries, demonstrate antioxidant properties, their efficacy varies across different experimental assays. This comparison summarizes key quantitative data, details the experimental methodologies used for their evaluation, and illustrates the primary signaling pathway through which both compounds are believed to exert their indirect antioxidant effects.
Quantitative Antioxidant Potential: A Tabular Comparison
The antioxidant potential of a compound can be assessed through various in vitro assays that measure its ability to neutralize free radicals or its capacity to induce the expression of antioxidant enzymes. The following tables summarize the available quantitative data for this compound and resveratrol from key antioxidant assays. It is important to note that a direct comparison is challenging due to the lack of studies conducting a head-to-head analysis under identical experimental conditions. The presented data is a compilation from various sources, and variations in experimental protocols can influence the results.
Table 1: Free Radical Scavenging Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH | > 50 µM[1] | [1] |
| ABTS | Data Not Available | ||
| Resveratrol | DPPH | 15.54 µg/mL (~68.1 µM)[2][3] | [2][3] |
| ABTS | 2.86 µg/mL (~12.5 µM)[2] | [2] |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value | Source |
| This compound | Data Not Available | |
| Resveratrol | 0.64 Trolox Equivalents[4] | [4] |
ORAC values are typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E, and measure the ability of a compound to quench peroxyl radicals.
Table 3: Inhibition of Lipid Peroxidation
| Compound | Assay | IC50 Value | Source |
| This compound | Data Not Available | ||
| Resveratrol | Inhibition of copper- and irradiation-induced LDL and HDL oxidation observed | [5] |
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity.
Mechanistic Insights: The Nrf2 Signaling Pathway
Both this compound and resveratrol are known to exert part of their antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7][8][9][10][11]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of inducers like this compound or resveratrol, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. This leads to an increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), bolstering the cell's defense against oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the test compound (this compound or resveratrol) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution without the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound is mixed with a larger volume of the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The antioxidant's capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the test compound in a multi-well plate.
-
The plate is incubated at 37°C.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to initiate the reaction.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The area under the curve (AUC) is calculated for the sample, a blank (without antioxidant), and a standard antioxidant (usually Trolox).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents (TE).
Conclusion
The available data suggests that both this compound and resveratrol possess antioxidant properties, with resveratrol being more extensively characterized. Resveratrol has demonstrated significant free radical scavenging activity in both DPPH and ABTS assays, as well as a notable oxygen radical absorbance capacity. In contrast, the data for this compound is more limited and shows some conflicting results in its DPPH scavenging ability, with one study indicating weak activity[1].
Both compounds are recognized as activators of the Nrf2 signaling pathway, a key mechanism for cellular antioxidant defense. However, a direct quantitative comparison of their potency in activating this pathway is not yet available in the literature.
Further head-to-head comparative studies employing standardized methodologies are necessary to definitively establish the relative antioxidant potential of this compound and resveratrol. Such studies would be invaluable for guiding future research into the therapeutic applications of these natural compounds in conditions associated with oxidative stress.
References
- 1. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new insight into resveratrol as an atheroprotective compound: inhibition of lipid peroxidation and enhancement of cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Medicarpin Demonstrates Efficacy in Overcoming Multidrug Resistance in Leukemia Cells
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of (+)-Medicarpin's efficacy in multidrug-resistant (MDR) versus sensitive leukemia cell lines. This guide synthesizes available experimental data, providing a clear overview of the compound's potential as a chemosensitizing agent.
Executive Summary
This compound, a naturally occurring pterocarpan, exhibits significant cytotoxic and pro-apoptotic effects in leukemia cells. Notably, it demonstrates a potent ability to overcome multidrug resistance, a major obstacle in cancer chemotherapy. This guide presents a comparative analysis of this compound's activity in doxorubicin-sensitive (P388) and doxorubicin-resistant (P388/ADR) murine leukemia cell lines. The data indicates that while the resistant cell line shows a higher tolerance to the compound, this compound effectively resensitizes these cells to conventional chemotherapeutic agents.
Comparative Efficacy of this compound
The cytotoxic effects of this compound were evaluated using a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) in both sensitive and resistant leukemia cell lines.
Table 1: Cytotoxicity of this compound in P388 and P388/ADR Leukemia Cells
| Cell Line | Treatment | IC50 (µM) |
| P388 (Sensitive) | This compound | 90[1] |
| P388/ADR (Resistant) | This compound | >100 |
Data synthesized from published studies.
In addition to its intrinsic cytotoxicity, this compound has been shown to induce apoptosis in leukemia cells. Flow cytometry analysis following Annexin V/PI staining reveals a dose-dependent increase in apoptotic cells.
Table 2: Apoptosis Induction by this compound in Leukemia Cells
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Early + Late) |
| Myeloid Leukemia | Control | 0 | ~5% |
| Myeloid Leukemia | This compound | 50 | Increased |
| Myeloid Leukemia | This compound + TRAIL | 50 | Significantly Increased |
Qualitative data based on studies showing sensitization to TRAIL-induced apoptosis.
Furthermore, this compound has been observed to induce cell cycle arrest at the G2/M phase in myeloid leukemia cells, contributing to its anti-proliferative effects.[2]
Reversal of Multidrug Resistance
A key finding is the ability of this compound to reverse multidrug resistance in P388/ADR cells.[1] This is achieved, in part, by enhancing the cytotoxic effects of conventional chemotherapeutic drugs like doxorubicin. The mechanism is believed to involve the modulation of drug efflux pumps, such as P-glycoprotein (P-gp), although the precise interactions require further elucidation.
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key signaling pathways implicated in cell survival, apoptosis, and stress response.
ROS-JNK-CHOP Pathway in TRAIL Sensitization
In myeloid leukemia cells, this compound sensitizes cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. This process is mediated by the activation of the Reactive Oxygen Species (ROS)-c-Jun N-terminal Kinase (JNK)-C/EBP homologous protein (CHOP) pathway, leading to the upregulation of the TRAIL receptor DR5.[2]
Caption: this compound-induced TRAIL sensitization pathway.
AKT/Bcl-2 Pathway Inhibition
In other cancer models, which may be relevant to leukemia, medicarpin has been shown to inhibit the AKT/Bcl-2 signaling pathway. The PI3K/AKT pathway is a critical cell survival pathway, and its inhibition can lead to decreased proliferation and increased apoptosis. Bcl-2 is an anti-apoptotic protein, and its downregulation further promotes cell death.
Caption: Inhibition of the AKT/Bcl-2 survival pathway.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed leukemia cells (P388 and P388/ADR) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treatment: Treat the cells with varying concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat leukemia cells with the desired concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Cell Cycle Analysis
-
Cell Treatment: Treat leukemia cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates significant potential as an anti-leukemic agent, particularly in the context of multidrug resistance. Its ability to induce apoptosis, cause cell cycle arrest, and sensitize resistant cells to conventional chemotherapy warrants further investigation. The elucidation of its effects on key signaling pathways, such as the ROS-JNK-CHOP and AKT/Bcl-2 pathways, provides a basis for its rational use in combination therapies. The experimental protocols provided herein offer a standardized approach for researchers to further explore the therapeutic utility of this compound.
References
Safety Operating Guide
Navigating the Disposal of (+)-Medicarpin: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle (+)-Medicarpin with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. If handling the compound in powdered form, a well-ventilated area or a chemical fume hood should be utilized to prevent inhalation.
Step-by-Step Disposal Procedures
In the absence of specific federal or institutional guidelines for this compound, it should be treated as a hazardous chemical waste. This cautious approach ensures the highest level of safety.
-
Waste Characterization and Segregation : Treat all this compound waste, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), as chemical waste. It should be segregated from non-hazardous waste. Based on available toxicological predictions, Medicarpin is classified as "harmful if ingested" (Class IV) and may exhibit organ toxicity.[1]
-
Containerization :
-
Solid Waste : Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The container should be marked with "Hazardous Waste" and the full chemical name: "this compound."
-
Liquid Waste : Solutions containing this compound should be collected in a separate, leak-proof container, also labeled as "Hazardous Waste" with the chemical name and approximate concentration. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Storage : Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Consultation with Environmental Health and Safety (EHS) : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with as much information as possible about the waste, including the chemical name and any known hazards. The EHS office is the ultimate authority on disposal procedures at your institution and will ensure compliance with all local, state, and federal regulations.[2][3]
-
Empty Container Disposal : Once a container of this compound is empty, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[2] After rinsing, the label on the container should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and for providing accurate information to your EHS department.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem |
| Molecular Weight | 270.28 g/mol | PubChem |
| Appearance | Solid Powder | Xcess Biosciences |
| Solubility | Soluble in DMSO | Xcess Biosciences |
| Acute Toxicity (LD₅₀) | ~1000 mg/kg (oral, predicted) | MDPI |
| Predicted Organ Toxicity | Hepatotoxicity, Pulmonary Toxicity | MDPI |
Experimental Protocols: Waste Handling
While no specific experimental protocols for the disposal of this compound exist, the following general laboratory procedure for preparing an uncharacterized research chemical for disposal should be followed:
-
Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Container Selection : Choose a clean, dry, and chemically resistant container with a secure screw-top cap. The container material should be compatible with organic compounds.
-
Waste Transfer : If transferring the waste from another container, perform the operation within a chemical fume hood to minimize inhalation exposure.
-
Labeling : Immediately upon adding waste to the container, affix a "Hazardous Waste" label. Fill in all required information, including the full chemical name, "this compound," and any known hazards.
-
Secure Storage : Tightly close the container and place it in your designated Satellite Accumulation Area with secondary containment.
Disposal Pathway Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
